3-(2-(Piperidin-1-yl)ethoxy)benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(2-piperidin-1-ylethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-14(17)12-5-4-6-13(11-12)18-10-9-15-7-2-1-3-8-15/h4-6,11H,1-3,7-10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOVKCSFMUODAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629772 | |
| Record name | 3-[2-(Piperidin-1-yl)ethoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765270-93-7 | |
| Record name | 3-[2-(Piperidin-1-yl)ethoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis and characterization of 3-(2-(piperidin-1-yl)ethoxy)benzoic acid"
An In-depth Technical Guide to the Synthesis and Characterization of 3-(2-(piperidin-1-yl)ethoxy)benzoic Acid
Introduction
This compound is a chemical compound featuring a benzoic acid core, an ether linkage, and a piperidine moiety. This molecular architecture makes it a valuable building block in medicinal chemistry and materials science. Structures incorporating a piperidinyl-ethoxy-phenyl motif are found in various pharmacologically active agents, such as the selective estrogen receptor modulator (SERM) Raloxifene, where a similar 4-isomer serves as a key intermediate.[1][2] This guide, designed for researchers and drug development professionals, provides a comprehensive, field-proven methodology for the synthesis, purification, and rigorous characterization of the title compound, emphasizing the rationale behind key procedural choices.
Strategic Approach: Retrosynthetic Analysis
The most robust and logical approach for constructing the target molecule's ether linkage is the Williamson ether synthesis.[3][4] This classical S(_N)2 reaction involves the nucleophilic attack of an alkoxide or phenoxide on an alkyl halide.[4]
Our retrosynthetic analysis breaks down the target molecule into readily available starting materials. The ether bond is the most logical disconnection point. This leads to two potential pathways:
-
Pathway A: Disconnecting between the ether oxygen and the ethoxy chain suggests a reaction between a 3-hydroxybenzoate phenoxide and an N-(2-haloethyl)piperidine.
-
Pathway B: Disconnecting between the aromatic ring and the ether oxygen would involve a nucleophilic aromatic substitution by 2-(piperidin-1-yl)ethanol on a 3-halobenzoic acid, a significantly more challenging reaction.
Pathway A is vastly superior because it employs a primary alkyl halide, which is ideal for the S(_N)2 mechanism, minimizing competing elimination reactions that are common with secondary or tertiary halides.[3][5] Furthermore, the acidity of the carboxylic acid group on the 3-hydroxybenzoic acid precursor necessitates a protection strategy to prevent it from interfering with the basic conditions of the ether synthesis.[6] An ester, such as a methyl ester, serves as an effective and easily removable protecting group.
This leads to a robust three-step synthetic strategy:
-
Protection: Esterification of 3-hydroxybenzoic acid.
-
Coupling: Williamson ether synthesis to form the ether linkage.
-
Deprotection: Hydrolysis of the ester to yield the final carboxylic acid.
Caption: Retrosynthetic analysis of the target compound.
Part I: Synthesis Workflow
The synthesis is executed in a three-step sequence as outlined by our retrosynthetic strategy. This workflow ensures high yields and purity by mitigating potential side reactions.
Caption: Overall synthetic workflow diagram.
Step 1: Protection via Fischer Esterification
Objective: To protect the carboxylic acid group of 3-hydroxybenzoic acid as a methyl ester, preventing its interference in the subsequent base-mediated ether synthesis.
Methodology:
-
To a round-bottom flask, add 3-hydroxybenzoic acid (1.0 eq.).
-
Add methanol (approx. 10 mL per gram of starting material) as both the reagent and solvent.
-
Carefully add concentrated sulfuric acid (H₂SO₄) as a catalyst (approx. 0.05 eq.).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield methyl 3-hydroxybenzoate, which can often be used in the next step without further purification.
Step 2: Coupling via Williamson Ether Synthesis
Objective: To form the ether linkage by reacting the protected phenoxide with 1-(2-chloroethyl)piperidine.
Methodology:
-
Combine methyl 3-hydroxybenzoate (1.0 eq.), 1-(2-chloroethyl)piperidine hydrochloride (1.1 eq.), and anhydrous potassium carbonate (K₂CO₃, 2.5 eq.) in a round-bottom flask. The use of the hydrochloride salt of the amine is common and requires an extra equivalent of base for its neutralization.
-
Add a polar aprotic solvent such as acetone or dimethylformamide (DMF) to facilitate the S(_N)2 reaction.[7]
-
Heat the suspension to reflux and stir vigorously for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product, methyl 3-(2-(piperidin-1-yl)ethoxy)benzoate. This crude ester is typically purified by column chromatography on silica gel.
Step 3: Deprotection via Saponification
Objective: To hydrolyze the methyl ester and liberate the target carboxylic acid.
Methodology:
-
Dissolve the purified methyl ester from Step 2 in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (NaOH, approx. 3.0 eq.) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-4 hours.
-
Monitor the disappearance of the starting ester by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~5-6 by the dropwise addition of concentrated hydrochloric acid (HCl).
-
The target compound, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Part II: Characterization and Data Analysis
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO₃ | |
| Molecular Weight | 249.31 g/mol | [8] |
| InChIKey | NYOVKCSFMUODAF-UHFFFAOYSA-N | |
| Appearance | White to off-white solid | N/A |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Rationale: Reversed-phase HPLC is an excellent method for determining the purity of benzoic acid derivatives.[9][10]
Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 235 nm[9]
-
Expected Result: A single major peak with a purity of >95%.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation by mapping the chemical environment of ¹H and ¹³C nuclei.
| Data Type | Expected Chemical Shifts (δ, ppm) and Multiplicities |
| ¹H NMR | ~10-12 (bs, 1H, -COOH), ~7.5-7.1 (m, 4H, Ar-H), ~4.2 (t, 2H, -O-CH₂-), ~2.8 (t, 2H, -CH₂-N-), ~2.5 (m, 4H, piperidine -CH₂-N-), ~1.6-1.4 (m, 6H, piperidine -CH₂-) |
| ¹³C NMR | ~170 (-COOH), ~158 (Ar-C-O), ~130-115 (Ar-C), ~66 (-O-CH₂-), ~57 (-CH₂-N-), ~54 (piperidine -CH₂-N-), ~25 (piperidine -CH₂-), ~24 (piperidine -CH₂-) |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the final compound.
-
Technique: Electrospray Ionization (ESI), Positive Mode
-
Expected m/z: 250.14 [M+H]⁺, corresponding to the protonated molecule (C₁₄H₂₀NO₃⁺).
Conclusion
This guide details a reliable and reproducible three-step synthesis for this compound, grounded in the principles of the Williamson ether synthesis with an appropriate protection/deprotection strategy. The described protocols for purification and characterization, including HPLC, NMR, and MS, provide a complete framework for obtaining and validating this valuable chemical building block with high purity. The emphasis on the rationale behind procedural choices equips researchers to adapt this methodology for related targets in their own discovery programs.
References
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Williamson Ether Synthesis. In: Name Reactions in Organic Synthesis. Cambridge University Press; 2005:431-433. Available from: [Link]
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Supplementary Information - The Royal Society of Chemistry. Available from: [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. Published October 24, 2014. Available from: [Link]
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NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. BYJU'S. Available from: [Link]
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Williamson Ether Synthesis. Chemistry Steps. Available from: [Link]
- 4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride | 84449-80-9. ChemicalBook. Available from: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8236173.htm
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. 2020;13(4):2387-2394. Available from: [Link]
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Williamson ether synthesis. Wikipedia. Available from: [Link]
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4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt. PubChem. Available from: [Link]
- Peters R. Process for preparing benzoic acids. US Patent US20050137396A1. Published June 23, 2005.
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Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Published December 27, 2021. Available from: [Link]
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HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. Available from: [Link]
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3-Hydroxybenzoic Acid. PubChem. Available from: [Link]
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GNPS Library Spectrum CCMSLIB00005770161. UCSD Center for Computational Mass Spectrometry. Available from: [Link]
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Synthesis of 3-(o-Hydroxymethylphenylthio)-4-hydroxybenzoic acid. PrepChem.com. Available from: [Link]
- Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents. EP Patent EP0699672A1. Published March 6, 1996.
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4-(2-Piperidin-1-yl-ethoxy)-benzoic acid. PubChem. Available from: [Link]
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Benzoic acid, 4-ethoxy-, ethyl ester. NIST WebBook. Available from: [Link]
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HPLC chromatogram of (a) benzoic acid, (b) 2, 3-dimethylaniline and (c) mefenamic acid. ResearchGate. Available from: [Link]
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3-Ethylbenzoicacid. The Automated Topology Builder (ATB) and Repository. Available from: [Link]
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A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. VU Research Repository. Available from: [Link]
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4-[2-(piperidin-1-yl)ethoxy]benzoic acid hydrochloride | 84449-80-9. MilliporeSigma. Available from: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3-(2-(piperidin-1-yl)ethoxy)benzoic acid
Introduction
3-(2-(piperidin-1-yl)ethoxy)benzoic acid is a molecule of interest in contemporary drug discovery, embodying structural motifs that are frequently explored for therapeutic potential. As a derivative of benzoic acid, it possesses a carboxylic acid group, while the presence of a piperidine ring introduces a basic nitrogen atom. This bifunctional nature, combining acidic and basic centers, results in a complex physicochemical profile that is critical to its behavior in biological systems. A comprehensive understanding of its properties, such as ionization constant (pKa), solubility, and melting point, is fundamental for researchers, scientists, and drug development professionals. These parameters govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate, and thus, its ultimate efficacy and safety.
This technical guide provides a detailed exploration of the core physicochemical properties of this compound. It is designed to offer not just data, but a deeper, mechanistic understanding of why these properties are what they are, and how they can be reliably determined in a laboratory setting. The protocols described herein are presented with the clarity and rigor expected in a professional research environment, emphasizing the causality behind experimental choices to ensure robust and reproducible results.
Predicted Physicochemical Properties
To provide a foundational context for experimental design, the following table summarizes the predicted physicochemical properties of this compound. These values were computationally generated using established algorithms and serve as a valuable starting point for laboratory investigations.
| Property | Predicted Value | Method of Prediction |
| Molecular Formula | C₁₄H₁₉NO₃ | - |
| Molecular Weight | 249.31 g/mol | - |
| Acidic pKa (Carboxylic Acid) | ~4.5 | MarvinSketch |
| Basic pKa (Piperidine Nitrogen) | ~9.0 | MarvinSketch |
| Aqueous Solubility (logS) | -3.5 (Poorly Soluble) | SwissADME |
| Melting Point | 180 - 195 °C | Machine Learning Models |
Ionization Constants (pKa): A Tale of Two Centers
The ionization behavior of this compound is defined by its amphoteric nature, possessing both a weakly acidic carboxylic acid group and a moderately basic piperidine nitrogen. The pKa values associated with these functional groups are critical as they dictate the charge state of the molecule at a given pH, which in turn profoundly influences its solubility, permeability, and interaction with biological targets.
Theoretical Framework
-
The Carboxylic Acid (pKa₁): The benzoic acid moiety is a classic aromatic carboxylic acid. The acidity of the carboxylic proton is influenced by the electron-withdrawing effect of the benzene ring. The ethoxy substituent at the meta position has a minor electron-donating effect through resonance and an electron-withdrawing inductive effect, leading to a pKa value that is predicted to be slightly higher than that of benzoic acid itself (pKa ≈ 4.2)[1][2][3]. Our computational prediction places this value at approximately 4.5.
-
The Piperidine Nitrogen (pKa₂): The piperidine ring contains a secondary amine nitrogen. In contrast to the aromatic pyridine, the nitrogen in piperidine is sp³-hybridized, and its lone pair of electrons is more readily available for protonation, making it a stronger base[4][5][6]. The substitution on the nitrogen with an ethyl chain is not expected to significantly alter its basicity. The predicted pKa of around 9.0 is consistent with substituted piperidines[7][8].
Experimental Determination: Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining the pKa values of ionizable compounds. The principle lies in monitoring the change in pH of a solution of the compound as a titrant of known concentration is incrementally added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.
-
Preparation of Solutions:
-
Analyte Solution: Accurately weigh approximately 25 mg of this compound and dissolve it in 50 mL of a 0.15 M KCl solution. The KCl is used to maintain a constant ionic strength throughout the titration.
-
Titrant Solutions: Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions. Ensure the NaOH solution is carbonate-free.
-
-
Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa values (e.g., pH 4.00, 7.00, and 10.00).
-
Titration Procedure:
-
Place the analyte solution in a thermostatted vessel maintained at 25 °C and stir gently with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
To determine the acidic pKa, titrate the solution with the standardized 0.1 M NaOH solution. Add the titrant in small, precise increments (e.g., 0.05 mL) and record the pH after each addition, allowing the reading to stabilize.
-
To determine the basic pKa, start with a fresh analyte solution and add a slight excess of 0.1 M HCl to fully protonate the piperidine nitrogen. Then, titrate this acidified solution with the standardized 0.1 M NaOH.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate the titration curve.
-
Determine the equivalence points from the inflection points of the curve (where the first derivative is at a maximum).
-
The pKa values are determined from the pH at the half-equivalence points. For the carboxylic acid, this will be at the first half-equivalence point. For the piperidine nitrogen, it will be at the second half-equivalence point in the back-titration.
-
Caption: Workflow for pKa determination by potentiometric titration.
Aqueous Solubility: A Critical Factor for Bioavailability
The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability. Poor solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in low and variable drug exposure. Given the presence of both a lipophilic aromatic ring and ionizable functional groups, the solubility of this compound is expected to be pH-dependent.
Theoretical Framework
The predicted logS of -3.5 indicates that the intrinsic solubility of the neutral form of the molecule is low. However, its solubility is expected to increase significantly at pH values where either the carboxylic acid is deprotonated (forming a carboxylate salt) or the piperidine nitrogen is protonated (forming an ammonium salt). The lowest solubility will be observed at the isoelectric point, where the net charge of the molecule is zero.
Experimental Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess amount of the solid compound in a specific solvent system over a defined period and then measuring the concentration of the dissolved compound in the supernatant.
-
Preparation of Buffers: Prepare a series of buffers at different pH values relevant to the physiological range (e.g., pH 2.0, 5.0, 7.4, and 9.0).
-
Sample Preparation: Add an excess amount of solid this compound to vials containing each of the prepared buffers. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample from the clear supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Quantification:
-
Prepare a standard curve of the compound at known concentrations.
-
Accurately dilute the filtered supernatant with a suitable solvent.
-
Determine the concentration of the compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis: Calculate the original concentration in the saturated solution by applying the dilution factor. This concentration represents the thermodynamic solubility at that specific pH and temperature.
Caption: Workflow for thermodynamic solubility determination.
Melting Point: An Indicator of Purity and Stability
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a fundamental physical property that provides an indication of the purity of the compound and the strength of the crystal lattice forces. For pharmaceutical development, the melting point is important for formulation design and stability assessment.
Theoretical Framework
The predicted melting point of 180-195 °C is relatively high, suggesting strong intermolecular forces in the solid state. These forces likely arise from hydrogen bonding between the carboxylic acid groups and ionic interactions between the protonated piperidine and deprotonated carboxylate in the zwitterionic form. Impurities will typically lower and broaden the melting range.
Experimental Determination: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is a highly sensitive and accurate method for determining the melting point and enthalpy of fusion.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard, such as indium.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the finely powdered this compound into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of material during heating.
-
-
DSC Analysis:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The melting process will appear as an endothermic peak on the DSC thermogram.
-
The onset temperature of the peak is typically reported as the melting point.
-
The area under the peak is proportional to the enthalpy of fusion.
-
Caption: Workflow for melting point determination by DSC.
Conclusion
The physicochemical properties of this compound are a direct reflection of its molecular structure. Its amphoteric nature, with distinct acidic and basic centers, governs its ionization and, consequently, its pH-dependent solubility. The relatively high predicted melting point suggests a stable crystalline form. The experimental protocols detailed in this guide provide a robust framework for the accurate and reproducible determination of these critical parameters. For researchers in drug discovery and development, a thorough characterization of these properties is an indispensable step in the journey from a promising molecule to a potential therapeutic agent.
References
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Chemistry Stack Exchange. (2016). Relative basicity of cyclic amines. [Link]
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Chemistry Stack Exchange. (2024). Why is Piperidine more basic than Pyridine?[Link]
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Quora. (2018). Is piperidine more basic than pyridine?[Link]
-
Eduncle. (2020). How basicity of amines depend upon ring size. [Link]
-
Cambridge MedChem Consulting. (2023). Tuning basicity. [Link]
-
Scribd. Benzoic Acid and Derivatives. [Link]
-
Turito. (2023). Benzoic Acid - Structure, Properties, Reactions. [Link]
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BYJU'S. Properties of Benzoic Acid. [Link]
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717. [Link]
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ChemAxon. Calculator Plugins in MarvinSketch. [Link]
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A Deep Dive into the Spectral Analysis of 3-(2-(piperidin-1-yl)ethoxy)benzoic acid: A Technical Guide
Introduction: Unveiling the Molecular Architecture
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a foundational pillar of success. 3-(2-(piperidin-1-yl)ethoxy)benzoic acid, with its combination of a benzoic acid moiety, an ether linkage, and a piperidine ring, represents a class of compounds with significant potential in medicinal chemistry. Its structural complexity necessitates a multi-faceted analytical approach to ensure unambiguous identification and purity assessment. This technical guide provides an in-depth exploration of the spectral analysis of this compound, leveraging predictive data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
This document is designed for researchers, scientists, and drug development professionals, offering not just a presentation of predicted spectral data, but a detailed rationale behind the interpretation. By understanding the interplay of the molecule's functional groups and their spectral signatures, we can confidently elucidate its structure. While experimentally obtained spectra for this specific molecule are not widely available, this guide utilizes established principles of spectroscopy and data from analogous structures to present a robust and scientifically grounded analysis.
Molecular Structure and Predicted Spectroscopic Overview
The structural features of this compound are key to understanding its spectral behavior. The molecule consists of a 1,3-disubstituted benzene ring, a carboxylic acid group, a flexible ethoxy linker, and a saturated piperidine ring. Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence the chemical shifts of labile protons, such as the carboxylic acid proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion and resolution.[1]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[1]
-
The spectral width should be set to cover the expected range of chemical shifts (typically 0-13 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to a series of singlets, one for each unique carbon atom.
-
A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[1]
-
¹H NMR Spectral Analysis (Predicted)
The predicted ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to each proton environment.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~12.0 - 13.0 | broad singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[2] |
| ~7.6 - 7.8 | multiplet | 2H | Ar-H | Aromatic protons ortho and para to the electron-withdrawing carboxylic acid group and ortho to the electron-donating ethoxy group. |
| ~7.2 - 7.4 | multiplet | 2H | Ar-H | Aromatic protons meta to the carboxylic acid group. |
| ~4.2 - 4.4 | triplet | 2H | -O-CH₂- | Protons on the methylene group directly attached to the oxygen, deshielded by the electronegative oxygen atom. |
| ~2.8 - 3.0 | triplet | 2H | -CH₂-N- | Protons on the methylene group adjacent to the piperidine nitrogen. |
| ~2.5 - 2.7 | multiplet | 4H | Piperidine α-CH₂ | Protons on the two methylene groups of the piperidine ring adjacent to the nitrogen. |
| ~1.5 - 1.7 | multiplet | 6H | Piperidine β,γ-CH₂ | Protons on the remaining three methylene groups of the piperidine ring. |
¹³C NMR Spectral Analysis (Predicted)
The predicted proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~167 - 170 | -COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded due to the two attached oxygen atoms.[3] |
| ~158 - 160 | Ar-C-O | The aromatic carbon directly attached to the ethoxy group is deshielded by the oxygen. |
| ~130 - 135 | Ar-C-COOH | The aromatic carbon bearing the carboxylic acid group. |
| ~129 - 131 | Ar-CH | Aromatic methine carbons. |
| ~120 - 125 | Ar-CH | Aromatic methine carbons. |
| ~115 - 120 | Ar-CH | Aromatic methine carbons. |
| ~65 - 68 | -O-CH₂- | The carbon of the methylene group attached to the ether oxygen. |
| ~57 - 60 | -CH₂-N- | The carbon of the methylene group attached to the piperidine nitrogen. |
| ~54 - 56 | Piperidine α-CH₂ | The two equivalent carbons of the piperidine ring adjacent to the nitrogen. |
| ~25 - 27 | Piperidine β-CH₂ | The two equivalent carbons of the piperidine ring beta to the nitrogen. |
| ~23 - 25 | Piperidine γ-CH₂ | The carbon of the piperidine ring gamma to the nitrogen. |
Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation: The sample can be analyzed as a solid using the KBr (potassium bromide) pellet method or as a thin film after dissolving in a volatile solvent.[4]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: The spectrum is usually recorded over the range of 4000-400 cm⁻¹.
IR Spectral Analysis (Predicted)
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Justification |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid | The O-H stretching vibration of a carboxylic acid appears as a very broad band due to strong hydrogen bonding.[5][6][7] |
| ~3050 | C-H stretch | Aromatic | C-H stretching vibrations of the benzene ring.[8] |
| 2950 - 2850 | C-H stretch | Aliphatic | C-H stretching vibrations of the ethoxy and piperidine methylene groups.[8] |
| ~1700 | C=O stretch | Carboxylic Acid | The strong carbonyl stretch is a hallmark of the carboxylic acid group.[5][6][7] |
| ~1600, ~1475 | C=C stretch | Aromatic | Characteristic in-ring stretching vibrations of the benzene ring.[8] |
| ~1250 | C-O stretch | Aryl Ether & Carboxylic Acid | Stretching vibrations of the C-O bonds in the ether linkage and the carboxylic acid.[5] |
Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Experimental Protocol: Acquiring a Mass Spectrum
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: A suitable ionization technique is employed. Electrospray ionization (ESI) is a soft ionization method that is well-suited for this type of molecule, as it is likely to produce the protonated molecular ion [M+H]⁺.[9]
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Mass Spectral Analysis (Predicted)
The ESI mass spectrum of this compound is expected to show a prominent peak for the protonated molecule.
-
Molecular Ion: The molecular weight of the compound is 249.31 g/mol . In positive ion ESI-MS, the base peak would likely be the protonated molecule [M+H]⁺ at an m/z of 250.3.
-
Fragmentation Pattern: Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns. Key predicted fragment ions include:
-
Loss of CO₂ (-44 Da): Decarboxylation of the benzoic acid moiety is a common fragmentation pathway for benzoic acids.[10][11]
-
Cleavage of the Ether Bond: Scission of the C-O bonds in the ethoxy linker.
-
Piperidine Ring Fragmentation: α-cleavage adjacent to the nitrogen atom is a characteristic fragmentation of piperidine derivatives, leading to the formation of a stable iminium ion.[9][12]
-
Below is a Graphviz diagram illustrating a plausible fragmentation pathway.
Caption: Predicted major fragmentation pathways for this compound in ESI-MS/MS.
Conclusion: A Cohesive Analytical Picture
The synergistic application of NMR, IR, and MS provides a comprehensive and unambiguous structural elucidation of this compound. While this guide is based on predictive data, the principles and expected spectral features outlined herein provide a robust framework for the analysis of this molecule and its analogs. The detailed interpretation of the predicted ¹H and ¹³C NMR spectra maps the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides insights into the molecule's fragmentation behavior. This multi-technique approach ensures the scientific rigor required in modern chemical research and drug development.
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Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. (2022). PubMed. Retrieved from [Link]
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Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). Magnetic Resonance in Chemistry. Retrieved from [Link]
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An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. (2020). PubMed. Retrieved from [Link]
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An In-Vitro Biological Activity Profile of 3-(2-(piperidin-1-yl)ethoxy)benzoic acid: A Technical Guide for Preclinical Evaluation
Executive Summary
This document provides a comprehensive technical framework for the initial in-vitro characterization of the novel compound, 3-(2-(piperidin-1-yl)ethoxy)benzoic acid. In the absence of existing biological data for this specific meta-substituted isomer, we propose a scientifically rigorous, tiered approach to elucidate its potential as a therapeutic agent. Drawing from the well-documented activities of benzoic acid and piperidine scaffolds, this guide prioritizes the investigation of its anticancer and anti-inflammatory properties.[1][2][3] We present a logical, cost-effective screening cascade, beginning with broad primary assays and progressing to more specific, mechanism-of-action studies. This guide is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind each experimental choice to ensure a self-validating and robust preclinical data package.
Introduction and Scientific Rationale
The compound this compound is a synthetic organic molecule featuring a benzoic acid moiety linked via an ethoxy bridge to a piperidine ring. While structurally related compounds, particularly the para-substituted isomer 4-(2-(piperidin-1-yl)ethoxy)benzoic acid, are known intermediates in the synthesis of established pharmaceuticals, the biological profile of this specific meta-substituted analog remains uncharacterized.
The decision to investigate the anticancer and anti-inflammatory potential of this molecule is hypothesis-driven, based on the established pharmacological importance of its constituent chemical scaffolds:
-
Benzoic Acid Derivatives: This class of compounds is known to exhibit a wide range of biological activities, including significant anticancer potential.[2][4] Various derivatives have been shown to retard cancer cell growth through mechanisms such as the inhibition of histone deacetylases (HDACs).[5]
-
Piperidine Moiety: The piperidine ring is a prevalent N-heterocycle in medicinal chemistry, recognized as a crucial pharmacophore in numerous FDA-approved drugs.[1] Its derivatives are associated with diverse pharmacological effects, including potent anti-inflammatory and analgesic activities.[6][7][8]
Therefore, the unique combination and specific orientation of these functional groups in this compound warrant a thorough investigation into its bioactivity. This guide outlines a systematic in-vitro screening strategy to identify and validate its therapeutic potential.
Proposed Tiered In-Vitro Evaluation Strategy
To ensure a cost-effective and scientifically sound investigation, a tiered or cascaded screening approach is recommended. This strategy begins with broad, high-throughput assays to identify any "hit" activity, which then triggers progression to more complex and resource-intensive mechanistic studies.
Caption: Proposed tiered workflow for in-vitro biological evaluation.
Anticancer Activity Evaluation
The initial hypothesis is that the compound may exhibit cytotoxic effects against cancer cells. The following experimental plan is designed to test this hypothesis and elucidate the underlying mechanism.
3.1 Tier 1: Cell Viability and Cytotoxicity Screening
The primary goal is to determine if the compound can reduce the viability of cancer cells in a dose-dependent manner. The MTT assay is a robust, colorimetric method ideal for this initial screening phase due to its reliability and suitability for high-throughput formats.[9][10]
Principle of the Assay: The assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[11]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed a panel of human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) in 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well).
-
Include wells for "untreated control" (cells + medium), "vehicle control" (cells + medium with the highest concentration of solvent, e.g., DMSO), and "blank" (medium only).
-
Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions in a complete culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the medium in the wells with the medium containing the test compound or controls.
-
Incubate for a standard exposure time, typically 48 or 72 hours.
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[9]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[11]
-
Data Presentation and Analysis:
The results should be presented as percent cell viability versus compound concentration. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound required to inhibit cell growth by 50%, should be calculated using non-linear regression analysis.
| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| MCF-7 | 0 (Vehicle) | 100 ± 4.5 | |
| 1 | 95 ± 5.1 | ||
| 10 | 72 ± 3.8 | TBD | |
| 50 | 48 ± 4.2 | ||
| 100 | 21 ± 3.1 | ||
| HCT-116 | 0 (Vehicle) | 100 ± 5.2 | |
| 1 | 98 ± 4.9 | ||
| 10 | 80 ± 6.1 | TBD | |
| 50 | 55 ± 5.5 | ||
| 100 | 30 ± 4.7 |
Table 1: Example Data Structure for MTT Assay Results. TBD: To Be Determined.
Anti-inflammatory Activity Evaluation
Inflammation is a key pathological process in many diseases. The structural motifs of the test compound suggest a potential to modulate inflammatory responses.
4.1 Tier 1: Primary Anti-inflammatory Screening
A simple, cost-effective method to screen for potential anti-inflammatory activity is the inhibition of protein denaturation assay. Protein denaturation is a well-documented cause of inflammation.[13] The ability of a compound to prevent this process is a reliable indicator of its anti-inflammatory potential.[14][15]
Principle of the Assay: When proteins are heated, they lose their tertiary and secondary structures, leading to denaturation and coagulation, which increases the turbidity of the solution. Anti-inflammatory drugs can stabilize these proteins and prevent denaturation.[16] Bovine Serum Albumin (BSA) or egg albumin is commonly used as the protein source.[17]
Experimental Protocol: Inhibition of Protein Denaturation Assay
-
Preparation of Reaction Mixture:
-
The reaction mixture (total volume of 5 mL) should contain: 2.8 mL of phosphate-buffered saline (PBS, pH 7.4), 2 mL of varying concentrations of the test compound (e.g., 100 to 1000 µg/mL), and 0.2 mL of egg albumin (from a fresh hen's egg) or BSA solution.[14][17]
-
A standard anti-inflammatory drug, such as Diclofenac or Acetylsalicylic acid, should be used as a positive control.[15]
-
A control solution consists of the protein and PBS without the test compound.
-
-
Incubation:
-
Incubate all mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at a higher temperature, such as 57°C or 70°C, for 20 minutes.[17]
-
-
Measurement:
-
After cooling, measure the turbidity (absorbance) of the solutions using a spectrophotometer at 660 nm.[17]
-
Data Presentation and Analysis:
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[17]
The results should be tabulated to show the dose-dependent inhibitory effect of the compound compared to the standard drug.
| Concentration (µg/mL) | % Inhibition by Test Compound (Mean ± SD) | % Inhibition by Standard Drug (Mean ± SD) |
| 100 | 15.2 ± 2.1 | 35.8 ± 3.3 |
| 250 | 33.7 ± 3.5 | 58.1 ± 4.0 |
| 500 | 54.9 ± 4.1 | 79.5 ± 3.8 |
| 1000 | 78.3 ± 3.9 | 92.4 ± 2.7 |
Table 2: Example Data Structure for Protein Denaturation Assay Results.
4.2 Tier 2: Mechanistic Elucidation - COX-2 Inhibition
If the compound shows significant anti-inflammatory activity in the primary screen, the next logical step is to investigate its effect on key inflammatory enzymes. Cyclooxygenase-2 (COX-2) is a critical enzyme that mediates inflammatory and pain responses.[18] Selective inhibition of COX-2 is the mechanism of action for many modern non-steroidal anti-inflammatory drugs (NSAIDs).[19]
Principle of the Assay: These assays measure the ability of a test compound to block the activity of purified COX-2 enzyme. The assay typically monitors the peroxidase activity of COX-2, which generates a detectable signal (colorimetric or fluorometric) from a probe.[20]
Caption: The COX-2 signaling pathway and the site of potential inhibition.
Experimental Protocol: In-Vitro Fluorometric COX-2 Inhibition Assay
This protocol is representative of commercially available kits (e.g., from BPS Bioscience, Cayman Chemical).[18][21]
-
Reagent Preparation:
-
Prepare assay buffer, purified human recombinant COX-2 enzyme, arachidonic acid (substrate), and a fluorometric probe (e.g., Amplex™ Red) as per the kit manufacturer's instructions.[18]
-
Dissolve the test compound and a selective COX-2 inhibitor (e.g., Celecoxib) in DMSO to create stock solutions. Prepare serial dilutions.
-
-
Assay Procedure:
-
To the wells of a 96-well black microplate, add the assay buffer, heme cofactor, and COX-2 enzyme.
-
Add the test compound dilutions or the control inhibitor. Add vehicle (DMSO) to "100% activity" control wells.
-
Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[21]
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate and the fluorometric probe.
-
-
Measurement:
-
Immediately begin reading the fluorescence intensity (e.g., excitation/emission ~535/590 nm) over time using a microplate reader.[18] The rate of increase in fluorescence is proportional to COX-2 activity.
-
Data Presentation and Analysis:
Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Plot the percent inhibition against the log concentration and determine the IC₅₀ value through non-linear regression. A selectivity index can be calculated if the assay is also run against the COX-1 isoform.
| Enzyme | Test Compound IC₅₀ (µM) | Celecoxib IC₅₀ (µM) |
| COX-1 | TBD | ~13 |
| COX-2 | TBD | ~0.07 |
Table 3: Example Data Structure for COX Inhibition Assay Results. TBD: To Be Determined. Comparative data for known inhibitors like Celecoxib or Ibuprofen should be included.[22]
Conclusion and Future Directions
This technical guide outlines a foundational in-vitro strategy to assess the biological activity of this compound. By employing a logical, tiered approach focusing on potential anticancer and anti-inflammatory properties, researchers can efficiently generate a preliminary data package.
Positive results in these assays—specifically, potent and selective cytotoxicity against cancer cell lines or significant inhibition of inflammatory mediators like COX-2—would provide a strong rationale for advancing the compound to more complex studies. Future work could include broader cell panel screening, investigation of other hallmarks of cancer (e.g., migration, angiogenesis), and eventual progression to in-vivo animal models to evaluate efficacy and safety. This structured evaluation is the critical first step in determining the therapeutic potential of this novel chemical entity.
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Antioxidant, Anti-inflammatory and Antidiabetic Activity of Some Novel Chalcone and Piperidine Derivatives. (n.d.). IRJPMS. [Link]
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Anantharaju, P. G., Reddy, B. D., Padukudru, M. A., Chitturi, C. M. K., Vimalambike, M. G., & Madhunapantula, S. V. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Cancer Biology & Therapy, 18(7), 492–504. [Link]
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Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. (2023). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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In-vitro Anti-inflammatory Activity of Flower Extracts of Sinapis arvensis using Bovine Serum Albumin (BSA) Assay. (2022). Journal of Clinical and Diagnostic Research. [Link]
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Characterisation and phytochemical screening of ethanolic extract Citrus reticulatapeel and its anti- inflammatory activity using protein denaturation. (2023). Pharmacy Education. [Link]
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Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 3-(2-(piperidin-1-yl)ethoxy)benzoic acid
Abstract
This technical guide provides a comprehensive framework for investigating the potential mechanism of action of the novel compound, 3-(2-(piperidin-1-yl)ethoxy)benzoic acid. In the absence of direct empirical data, this document outlines a scientifically rigorous, multi-pronged approach for researchers, scientists, and drug development professionals. By leveraging structure-activity relationships of analogous compounds and employing a suite of validated experimental protocols, this guide serves as a roadmap for target identification, pathway elucidation, and functional characterization. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data to unveil the therapeutic potential of this intriguing molecule.
Introduction: The Investigative Imperative
The compound this compound presents a compelling yet uncharacterized molecular architecture. While direct literature on its biological activity is sparse[1], its structural motifs—a benzoic acid core, a piperidine ring, and an ethoxy linker—are prevalent in a diverse range of bioactive molecules. This suggests a high probability of interaction with one or more biological targets of therapeutic relevance.
Notably, the para-substituted isomer, 4-(2-(piperidin-1-yl)ethoxy)benzoic acid, is a well-documented intermediate in the synthesis of Raloxifene, a selective estrogen receptor modulator (SERM)[2][3][4]. This structural relationship strongly suggests that the estrogen receptor (ER) and its associated signaling pathways are a primary avenue of investigation. Furthermore, the broader class of piperidine derivatives exhibits a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and neurological effects, opening up other potential mechanistic avenues.[5][6][7]
This guide, therefore, puts forth a logical and systematic research plan to de-orphanize this compound. We will explore two primary hypotheses, grounded in the available chemical information, and provide detailed protocols to test them.
Core Hypotheses and Investigative Pathways
Hypothesis 1: Modulation of Estrogen Receptor Signaling
The structural similarity to a key precursor of Raloxifene makes the estrogen receptor a prime candidate target. The compound may act as an agonist, antagonist, or selective modulator of ERα and/or ERβ. Elucidating this potential interaction is the first logical step.
Hypothesis 2: Broad Spectrum Bioactivity Targeting Other Receptors or Enzymes
The piperidine and benzoic acid moieties are known pharmacophores that can interact with a variety of other targets.[8][9] These could include G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in inflammatory or metabolic pathways. A broader screening approach is warranted to identify non-ER targets.
The following sections will detail the experimental workflows to rigorously test these hypotheses.
Experimental Workflow: A Phased Approach to Mechanism of Action
A tiered approach, starting with broad screening and progressing to more focused mechanistic studies, will be employed.
Phase 1: Initial Target Screening and Validation
The initial phase is designed to identify the primary molecular target(s) of this compound.
Rationale: To quantitatively assess the affinity of the compound for the alpha and beta isoforms of the estrogen receptor.
Protocol: Estrogen Receptor Competitive Binding Assay
-
Plate Preparation: Coat a 96-well, high-binding microplate with a capture antibody specific for ERα or ERβ. Incubate overnight at 4°C. Wash three times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (PBS with 1% BSA) to each well and incubating for 2 hours at room temperature. Wash three times.
-
Binding Reaction:
-
Prepare a reaction mixture containing a fixed concentration of biotinylated estradiol (E2) and recombinant human ERα or ERβ protein in binding buffer.
-
Add a serial dilution of this compound (e.g., from 1 nM to 100 µM) or a known ligand (e.g., unlabeled E2 as a positive control) to the wells.
-
Add the ER/biotinylated-E2 mixture to the wells.
-
Incubate for 2-4 hours at room temperature with gentle agitation.
-
-
Detection:
-
Wash the plate five times to remove unbound reagents.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.
-
Wash five times.
-
Add a chemiluminescent or colorimetric HRP substrate (e.g., TMB).
-
Measure the signal using a plate reader.
-
-
Data Analysis: Plot the signal as a function of the log of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50, from which the Ki (inhibitor constant) can be calculated.
Data Presentation:
| Compound | ERα Ki (nM) | ERβ Ki (nM) |
| This compound | TBD | TBD |
| Estradiol (Control) | TBD | TBD |
| Raloxifene (Control) | TBD | TBD |
Rationale: To identify potential off-target effects or novel primary targets beyond the estrogen receptor.
Protocol: Commercial Receptor Screening Service (e.g., Eurofins SafetyScreen, CEREP BioPrint)
-
Compound Submission: Provide a sufficient quantity of this compound at a high concentration (e.g., 10 mM in DMSO).
-
Assay Performance: The service provider will perform radioligand binding assays for a broad panel of receptors, ion channels, and transporters (typically 40-100 targets). The compound is usually tested at a single high concentration (e.g., 10 µM).
-
Data Analysis: The results are provided as a percentage of inhibition of radioligand binding. A significant inhibition (typically >50%) flags a potential interaction that warrants further investigation.
Phase 2: Cellular and Functional Characterization
Once a primary target is identified and validated, the next phase is to determine the functional consequences of this interaction in a cellular context.
Rationale: To determine if the compound acts as an agonist or antagonist of the identified nuclear receptor (e.g., ER) in a cellular environment.
Protocol: Estrogen Response Element (ERE)-Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Culture a suitable cell line that is ER-negative (e.g., HEK293T or HeLa) in DMEM with 10% charcoal-stripped fetal bovine serum (to remove endogenous steroids).
-
Co-transfect the cells with three plasmids:
-
An expression vector for human ERα or ERβ.
-
A reporter plasmid containing multiple copies of the Estrogen Response Element (ERE) upstream of a luciferase gene.
-
A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
-
-
Compound Treatment:
-
After 24 hours, treat the transfected cells with a serial dilution of this compound.
-
For agonist mode, treat with the compound alone.
-
For antagonist mode, co-treat with a known ER agonist (e.g., 1 nM Estradiol) and the compound.
-
-
Lysis and Luminescence Measurement:
-
After 18-24 hours of treatment, lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity versus the log of the compound concentration.
-
For agonist activity, calculate the EC50. For antagonist activity, calculate the IC50.
-
Visualization of Experimental Workflow:
Caption: Workflow for the ERE-Luciferase Reporter Assay.
Rationale: To confirm the engagement of the target pathway by measuring the expression of known downstream target genes.
Protocol: Quantitative PCR (qPCR) for ER Target Genes
-
Cell Culture and Treatment: Culture an ER-positive cell line (e.g., MCF-7 breast cancer cells) in phenol red-free medium with charcoal-stripped serum. Treat the cells with this compound at its EC50 or IC50 concentration for 24 hours. Include appropriate controls (vehicle, E2).
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the cells using a commercial kit (e.g., RNeasy). Synthesize cDNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes for known ER target genes (e.g., pS2/TFF1, GREB1, PGR) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Visualization of Proposed Signaling Pathway:
Caption: Proposed Estrogen Receptor Signaling Pathway.
Advanced Mechanistic Studies
Should the initial phases confirm a specific target and functional activity, more advanced studies can be undertaken to provide deeper mechanistic insight.
-
Phospho-protein analysis (Western Blot/ELISA): To investigate the phosphorylation status of key signaling proteins downstream of the target receptor (e.g., Akt, ERK).
-
Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo): To determine the ultimate effect of the compound on cell growth or death in relevant cell models.
-
In vivo studies: To assess the compound's efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationship in an appropriate animal model.
Conclusion
The path to elucidating the mechanism of action for a novel compound like this compound is a systematic journey of hypothesis-driven experimentation. This guide provides the foundational strategy and detailed protocols necessary to embark on this journey. By first identifying the molecular target(s) and then characterizing the downstream cellular consequences, researchers can build a robust data package that illuminates the compound's biological function and therapeutic potential. The workflows described herein are designed to be both comprehensive and adaptable, providing the scientific community with the tools to turn an enigmatic molecule into a well-understood pharmacological agent.
References
-
Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (n.d.). National Institutes of Health. [Link]
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Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. [Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. (2015). Natural Products Chemistry & Research. [Link]
-
Synthesis and structure-activity relationships of novel histamine H1 antagonists: indolylpiperidinyl benzoic acid derivatives. (2005). PubMed. [Link]
-
4-(2-Piperidinoethoxy)benzoic acid hydrochloride. (n.d.). PubChem. [Link]
-
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2020). MDPI. [Link]
-
Piperine and Derivatives: Trends in Structure-Activity Relationships. (2015). PubMed. [Link]
-
Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. (n.d.). UNIPI. [Link]
-
Cas 84449-80-9,4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride. (n.d.). lookchem. [Link]
- Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents. (n.d.).
-
4- (2-(Piperidin-1-yl)ethoxy)-benzoic acid hydrochloride. (n.d.). Triown Chemie. [Link]-acid-hydrochloride_2178988.html)
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- 6. Synthesis and structure-activity relationships of novel histamine H1 antagonists: indolylpiperidinyl benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. mdpi.com [mdpi.com]
"3-(2-(piperidin-1-yl)ethoxy)benzoic acid hydrochloride salt properties"
An In-Depth Technical Guide to 3-(2-(piperidin-1-yl)ethoxy)benzoic acid hydrochloride salt
Executive Summary: This document provides a comprehensive technical overview of this compound hydrochloride salt, a small organic molecule with potential applications in pharmaceutical research and development. It is important to note that this compound is the meta isomer of the more widely documented Raloxifene intermediate, 4-(2-(piperidin-1-yl)ethoxy)benzoic acid hydrochloride salt.[1][2] Due to the limited availability of specific experimental data for the 3-isomer in public literature, this guide synthesizes information from analogous compounds, established chemical principles, and supplier specifications to provide a robust and practical resource for researchers. The guide covers physicochemical properties, detailed protocols for synthesis and characterization, safety considerations, and a discussion of its potential biological context.
Introduction and Chemical Identity
This compound hydrochloride salt belongs to a class of compounds characterized by a benzoic acid moiety linked via an ethoxy bridge to a piperidine ring. The tertiary amine of the piperidine group allows for the formation of a hydrochloride salt, which typically enhances the compound's stability and aqueous solubility.
While its para-substituted isomer (4-isomer, CAS No. 84449-80-9) is a known intermediate in the synthesis of Raloxifene, a selective estrogen receptor modulator (SERM), the meta-substituted isomer (3-isomer) is less characterized.[1][3] However, its structural similarity suggests it may serve as a valuable building block or scaffold in medicinal chemistry for exploring structure-activity relationships (SAR) in various biological targets. This guide provides the foundational knowledge required to synthesize, purify, and characterize this specific isomer.
Chemical Structure:
-
Molecule: this compound hydrochloride salt
-
Parent Compound: 3-(2-(piperidin-1-yl)ethoxy)-benzoic acid[4]
-
Key Features: Aromatic carboxylic acid, ether linkage, tertiary amine (piperidine).
Physicochemical Properties
The properties for the 3-isomer are projected based on the known data for the 4-isomer and general chemical principles. The molecular formula and weight are identical for both isomers. Properties such as melting point and solubility are expected to be similar but not identical.
| Property | Value | Source / Rationale |
| CAS Number | Not assigned / Not found | Inferred from lack of specific database entries. The parent free base is available.[4] |
| Molecular Formula | C₁₄H₂₀ClNO₃ | Calculated from structure; identical to the 4-isomer.[5][6] |
| Molecular Weight | 285.77 g/mol | Calculated from structure; identical to the 4-isomer.[1][5][6] |
| Appearance | White to off-white solid/powder | Typical appearance for similar organic salts.[3][7] |
| Melting Point | ~260-275 °C (decomposes) | Projected based on the 4-isomer's melting point of 267-271°C.[1][3] Isomeric differences cause variation. |
| Solubility | Slightly soluble in DMSO and Methanol. Poorly soluble in water/acetone. | Based on data for the 4-isomer.[3] Salt form enhances solubility in polar protic solvents over the free base. |
| Storage Conditions | Room temperature, inert atmosphere, hygroscopic. | Standard for amine hydrochloride salts.[1] Store in a desiccator. |
Synthesis and Purification
The synthesis of this compound hydrochloride salt can be efficiently achieved via a two-step process: a Williamson ether synthesis followed by ester hydrolysis and salt formation.[8] This approach is adapted from established protocols for the 4-isomer.[3]
Synthesis Workflow
The overall workflow involves synthesizing the ether-linked ester, followed by hydrolysis and conversion to the final hydrochloride salt.
Caption: Synthetic workflow for the target compound.
Detailed Synthesis Protocol
Expert Rationale: This protocol employs the Williamson ether synthesis, a robust SN2 reaction ideal for forming the ether linkage.[8][9] Using methyl 3-hydroxybenzoate as the nucleophile precursor and 1-(2-chloroethyl)piperidine as the electrophile is a logical synthetic disconnection. Potassium carbonate is a suitable base to deprotonate the phenolic hydroxyl, and isopropyl acetate is a good solvent choice for this reaction temperature. The subsequent acid-catalyzed hydrolysis of the methyl ester and in-situ formation of the hydrochloride salt is an efficient final step.[3]
Materials:
-
Methyl 3-hydroxybenzoate
-
1-(2-chloroethyl)piperidine hydrochloride
-
Potassium carbonate (powdered, anhydrous)
-
Isopropyl acetate
-
4N Hydrochloric Acid
-
Acetone (cold)
-
Deionized water
-
Three-neck round-bottom flask, condenser, mechanical stirrer, heating mantle
Procedure:
-
Reaction Setup: In a 250 mL three-neck flask under a nitrogen atmosphere, combine methyl 3-hydroxybenzoate (1 equivalent), 1-(2-chloroethyl)piperidine hydrochloride (1.1 equivalents), and powdered potassium carbonate (2.5 equivalents).
-
Solvent Addition: Add isopropyl acetate to the flask (approx. 8-10 mL per gram of the limiting reagent).
-
Ether Synthesis: Begin stirring and slowly heat the mixture to 80-90°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 8-16 hours).
-
Initial Workup: Cool the reaction to room temperature. Add deionized water and stir until all inorganic salts are dissolved. Transfer the mixture to a separatory funnel and discard the aqueous layer.
-
Hydrolysis and Salt Formation: Extract the organic layer three times with 4N hydrochloric acid. Combine the acidic aqueous extracts.
-
Ester Hydrolysis: Heat the combined aqueous extracts to reflux (approx. 95-100°C) for 6-8 hours to ensure complete hydrolysis of the methyl ester.
-
Product Isolation: After hydrolysis, cool the solution in an ice bath for at least 30 minutes. The product, this compound hydrochloride salt, should precipitate as a white solid.
-
Final Purification: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold acetone to remove residual impurities.
-
Drying: Dry the final product under vacuum to yield a white crystalline solid.
Analytical Characterization
To confirm the identity, purity, and structure of the synthesized compound, a panel of standard analytical techniques must be employed. This serves as a self-validating system for the synthesis protocol.
Characterization Workflow
Caption: Standard analytical workflow for compound validation.
Key Analytical Protocols
1. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the purity of the final compound.
-
Method: A reverse-phase C18 column is typically used. A gradient elution method with mobile phases of water (containing 0.1% trifluoroacetic acid) and acetonitrile is effective. Detection is performed using a UV detector at a wavelength corresponding to the absorbance maximum of the aromatic ring (e.g., ~254 nm).
-
Expected Result: A single major peak with an area percentage greater than 98% indicates high purity.
2. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the compound.
-
Method: Electrospray Ionization (ESI) in positive mode is ideal. The sample is dissolved in a suitable solvent like methanol and infused into the mass spectrometer.
-
Expected Result: A prominent peak corresponding to the mass of the protonated parent molecule ([M+H]⁺) should be observed at m/z ≈ 250.14, confirming the mass of the free base (C₁₄H₁₉NO₃).
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate and confirm the precise chemical structure.
-
Method: The sample is dissolved in a deuterated solvent such as DMSO-d₆ or D₂O. Both ¹H NMR and ¹³C NMR spectra are acquired.
-
Expected ¹H NMR Signals:
-
Aromatic protons on the benzoic acid ring.
-
Triplet signals for the -O-CH₂- and -N-CH₂- protons of the ethoxy bridge.
-
Multiple signals corresponding to the protons on the piperidine ring.
-
A broad singlet for the carboxylic acid proton.
-
A broad signal for the N-H⁺ proton from the hydrochloride salt.[10]
-
Potential Applications and Biological Context
Given its structural analogy to a Raloxifene precursor, this compound hydrochloride salt holds potential as a key intermediate in pharmaceutical research.[1][2] Its utility lies in:
-
Scaffold for Drug Discovery: The molecule provides a versatile scaffold for creating libraries of novel compounds. The carboxylic acid can be converted to amides or esters, and the piperidine ring can be modified to explore SAR.
-
Fragment-Based Screening: It can be used in fragment-based drug discovery programs targeting proteins where similar structural motifs are known to bind.
-
Isomeric Probes: Synthesizing and testing this meta isomer alongside its para counterpart can provide crucial insights into the specific steric and electronic requirements of a biological target.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed.
-
Hazard Statements: Based on analogous compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.[5]
-
Precautionary Measures:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]
-
Conclusion
This compound hydrochloride salt is a valuable, albeit under-documented, chemical entity. This guide provides a robust framework for its synthesis, characterization, and safe handling, constructed from established chemical principles and data from its well-known isomer. By offering detailed, rationale-driven protocols, it empowers researchers to confidently produce and utilize this compound in their drug discovery and development endeavors.
References
- ChemicalBook. (n.d.). 4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride. Retrieved January 17, 2026, from https://www.chemicalbook.com/ProductChemicalPropertiesCB9764516_EN.htm
-
PubChem. (n.d.). 4-(2-Piperidinoethoxy)benzoic acid hydrochloride. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
- LookChem. (n.d.). Cas 84449-80-9, 4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride. Retrieved January 17, 2026, from https://www.lookchem.com/cas-844/84449-80-9.html
-
SynZeal. (n.d.). Raloxifene Benzoic Acid Impurity. Retrieved January 17, 2026, from [Link]
-
Triown Chemie. (n.d.). 4- (2-(Piperidin-1-yl)ethoxy)-benzoic acid hydrochloride. Retrieved January 17, 2026, from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
-
Sciencemadness Discussion Board. (2008, August 24). Converting to the hydrochloric salt for storage?. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). US20100204470A1 - Method for salt preparation.
-
Chemistry Workshop JR. (n.d.). Named Reactions Of Haloalkanes and haloarenes. Retrieved January 17, 2026, from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved January 17, 2026, from [Link]
- Vasanthakumar, G. R., Patil, B. S., & Suresh Babu, V. V. (2002). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Letters in Peptide Science, 9(4), 207-212.
-
Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). EP0039812A1 - Preparation of 3-hydroxybenzoic acid.
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A-Z Guide to Structure Elucidation: A Case Study of Novel Piperidine Ethoxy Benzoic Acid Derivatives
Abstract
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its unique three-dimensional structure that facilitates optimal drug-target interactions.[1][2] When coupled with an ethoxy benzoic acid moiety, these derivatives present a compelling class of compounds for drug discovery, with potential applications ranging from anticancer to antidepressant agents.[3][4] However, the synthesis of novel derivatives can yield a complex mixture of isomers and unexpected products, making unambiguous structure elucidation a critical and challenging step. This in-depth technical guide provides a comprehensive, field-proven framework for the systematic structure elucidation of novel piperidine ethoxy benzoic acid derivatives. It moves beyond a simple listing of techniques to explain the causality behind experimental choices, emphasizing a self-validating system where data from multiple orthogonal methods converge to confirm a single, unambiguous structure.
Introduction: The "Why" Before the "How"
The journey from a synthetic hypothesis to a confirmed molecular structure is one of the most critical phases in drug development. For novel piperidine ethoxy benzoic acid derivatives, this process demands a multi-faceted analytical approach. The inherent structural complexity—including stereocenters, conformational flexibility of the piperidine ring, and potential for regioisomerism on the benzoic acid ring—necessitates more than a single analytical technique.
The core principle of modern structure elucidation is orthogonality : gathering data from different, independent analytical methods to build a cohesive and self-validating structural hypothesis.[5] This guide will walk through a systematic workflow, demonstrating how each piece of spectroscopic and spectrometric data acts as a check and balance for the others, ultimately leading to a structure that is consistent with all observed evidence.
Foundational Analysis: Mass Spectrometry
The first step in characterizing any new compound is to answer two fundamental questions: "What is its molecular weight?" and "What is its elemental composition?" High-Resolution Mass Spectrometry (HRMS) is the premier tool for this purpose.[6]
The Causality of Choosing HRMS
Unlike standard mass spectrometry, which provides nominal mass, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers measure mass with extremely high accuracy (typically <5 ppm).[7] This precision is crucial because it allows for the determination of a unique elemental formula. For a complex molecule, multiple combinations of C, H, N, and O could result in the same nominal mass, but only one will match the high-resolution accurate mass.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 50:50 v/v) to create a 100 µg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.
-
Ionization Method: Electrospray Ionization (ESI) is the method of choice for this class of compounds due to its soft ionization nature, which typically yields the intact protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.[7][8]
-
Instrumentation: Infuse the sample into an ESI-TOF mass spectrometer.
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ adduct. A typical mass range would be 100-1000 m/z.
-
Data Analysis: Use the instrument's software to calculate the elemental composition for the observed accurate mass of the [M+H]⁺ ion. The software will generate a list of possible formulas, ranked by the mass error (difference between measured and theoretical mass). The correct formula should have the lowest mass error and a plausible isotopic pattern.
Data Presentation & Interpretation
The output from an HRMS experiment provides the first critical piece of the puzzle. It establishes the molecular formula, which in turn defines the Index of Hydrogen Deficiency (IHD), giving clues about the number of rings and/or double bonds in the molecule.
Table 1: Hypothetical HRMS Data for a Novel Derivative
| Ion | Measured m/z | Calculated m/z | Mass Error (ppm) | Proposed Formula | Index of Hydrogen Deficiency (IHD) |
|---|
| [M+H]⁺ | 316.1856 | 316.1856 | 0.0 | C₁₈H₂₆NO₃ | 7 |
This result immediately validates the presence of the piperidine ring (IHD=1) and the benzene ring (IHD=4), with the remaining two degrees of unsaturation likely corresponding to a carboxylic acid or ester carbonyl group and another ring or double bond.
Unveiling the Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the detailed structure of organic compounds in solution.[9][10][11] It provides atom-level information about the chemical environment, connectivity, and spatial relationships of nuclei.[12]
The Strategic Application of 1D and 2D NMR
A hierarchical approach is most effective. We start with simple 1D experiments (¹H and ¹³C NMR) to get a census of the proton and carbon environments, and then use more complex 2D experiments to piece the puzzle together.[11]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals.
-
¹H NMR: Acquire a standard proton spectrum. This provides information on the number of different proton environments (number of signals), the number of protons in each environment (integration), their electronic environment (chemical shift), and the number of neighboring protons (splitting pattern).
-
¹³C NMR {¹H}: Acquire a proton-decoupled carbon spectrum. This reveals the number of unique carbon environments in the molecule.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds (H-C-H or H-C-C-H). It is essential for tracing out spin systems within the piperidine ring and the ethoxy group.[12]
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It is an unambiguous way to assign which protons are bonded to which carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for novel structures. It shows correlations between protons and carbons that are separated by 2 or 3 bonds. This allows for the connection of isolated spin systems, for example, linking a proton on the piperidine ring to a carbon in the benzoic acid moiety, thus confirming the overall connectivity of the molecule.
Visualization of the NMR Elucidation Workflow
The logical flow of using NMR data to build a structure can be visualized as follows:
Caption: Key HMBC correlation linking the two core fragments.
Corroborating Evidence: FTIR and X-ray Crystallography
While MS and NMR provide the core structural framework, other techniques offer crucial validation. [5][13]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique for identifying the presence of specific functional groups. [14]For our target molecule, we would expect to see characteristic stretches:
-
~3000 cm⁻¹ (broad): O-H stretch from the carboxylic acid.
-
~1680 cm⁻¹ (strong): C=O stretch from the carboxylic acid.
-
~1250 cm⁻¹ and ~1100 cm⁻¹ (strong): C-O stretches from the ether and carboxylic acid.
The presence of these bands must be consistent with the structure proposed by NMR and MS. If the C=O stretch were absent, for example, it would invalidate the proposed structure and force a re-evaluation of the data.
Single-Crystal X-ray Crystallography: The Gold Standard
When a suitable single crystal can be grown, X-ray crystallography provides the most unambiguous and definitive three-dimensional structure of a molecule, including its absolute configuration. [15][16][17][18]It is considered the ultimate confirmation of a proposed structure. [19] The Causality of the Method: The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a regular crystal lattice. The resulting diffraction pattern can be mathematically deconvoluted to generate a 3D map of electron density, from which the precise positions of all atoms can be determined. [16] While not always feasible due to difficulties in obtaining high-quality crystals, a successful X-ray structure analysis provides irrefutable proof, validating all conclusions drawn from spectroscopic methods.
The Self-Validating System: A Unified Conclusion
The strength of this multi-technique approach lies in its self-validating nature. Each piece of information must be consistent with all others.
Caption: A self-validating system for structure elucidation.
The molecular formula from HRMS must match the atom counts from NMR. The functional groups identified by FTIR must be present in the NMR spectra with corresponding chemical shifts. Finally, the connectivity determined by 2D NMR must match the 3D arrangement revealed by X-ray crystallography. When all data converge on a single hypothesis, the structure is considered elucidated with a high degree of confidence.
References
- Vertex AI Search. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis.
- Van de Steene, J., & Lambert, W. (n.d.). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A.
- Albright, T. A., & White, P. S. (2025). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
- Prime Scholars. (n.d.). Exploring NMR Spectroscopy: A Window into Molecular Structure.
- Helmchen, G. (n.d.). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
- Spectroscopy Staff. (2024). Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. Spectroscopy Online.
- Longdom Publishing. (n.d.). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis.
- Taylor & Francis Online. (n.d.). MASS SPECTROMETRY IN PHARMACEUTICAL ANALYSIS.
- Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.
- Springer Protocols. (2026). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
- BenchChem. (2025). A Researcher's Guide to Determining Absolute Configuration: X-ray Crystallography and Its Alternatives.
- JEOL USA. (n.d.). How Does a Nuclear Magnetic Resonance Spectrometer Unveil Molecular Structures?.
- Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy.
- Poulsen, F. M. (2002). A brief introduction to NMR spectroscopy of proteins. Duke University.
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"exploratory screening of 3-(2-(piperidin-1-yl)ethoxy)benzoic acid"
An In-Depth Technical Guide to the Exploratory Screening of 3-(2-(piperidin-1-yl)ethoxy)benzoic acid
Introduction: Unveiling the Potential of a Privileged Scaffold
The molecule this compound, hereafter referred to as "Compound X," presents a compelling starting point for a drug discovery campaign. Its structure marries two motifs of significant pharmacological relevance. The piperidine ring is a well-established "privileged scaffold," a molecular framework adept at binding to various biological targets, often enhancing bioavailability and target specificity.[1] This moiety is a cornerstone of numerous approved drugs, from analgesics to antipsychotics.[2][3] Concurrently, the benzoic acid group and its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory and antimicrobial properties.[4]
Notably, the para-isomer of Compound X, 4-(2-(piperidin-1-yl)ethoxy)benzoic acid, is a known key intermediate in the synthesis of Raloxifene, a selective estrogen receptor modulator (SERM).[5] This structural relationship provides a rational, albeit initial, hypothesis for potential activity at nuclear hormone receptors or related pathways. However, in the absence of a defined target, a systematic and unbiased exploratory screening process is paramount.
This guide, from the perspective of a Senior Application Scientist, delineates a robust, tiered strategy for the initial pharmacological and biopharmaceutical assessment of Compound X. The objective is not merely to execute a series of assays but to build a comprehensive data package that enables an informed "Go/No-Go" decision for advancing the compound toward lead optimization. The philosophy is to "fail fast, fail cheap" by identifying liabilities early in the discovery pipeline.[6]
Chapter 1: The Strategic Screening Cascade: A Roadmap for De-Risking
A tiered or cascaded approach to screening is fundamental to modern drug discovery. It allows for the efficient allocation of resources by using high-throughput, cost-effective assays to filter compounds initially, followed by more complex and resource-intensive assays for only the most promising candidates.[7] This strategy maximizes the information gained while minimizing expenditure on compounds with unfavorable profiles.
Our proposed cascade for Compound X begins with broad, foundational assessments of cytotoxicity and basic physicochemical properties. It then progresses to primary screening to identify any biological activity, followed by secondary profiling to investigate early safety and drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion).
Chapter 2: Foundational Profiling: Cytotoxicity and Physicochemical Properties
The first critical gate in any screening campaign is to determine if the compound exhibits overt cytotoxicity. A compound that is broadly toxic to all cells at low concentrations is generally unsuitable for further development, unless it is intended as a non-specific cytotoxic agent (e.g., for certain cancer chemotherapies).
Protocol 1: MTT Assay for General Cytotoxicity
This colorimetric assay is a robust, high-throughput method to measure cell viability. It quantifies the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.[8]
Methodology:
-
Cell Plating: Seed human cell lines (e.g., HepG2 for liver cells, HEK293 for kidney cells) into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of Compound X (e.g., from 100 µM to 0.1 µM) in the appropriate cell culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression.
Self-Validation: The inclusion of a vehicle control (defines 100% viability) and a potent positive control (defines 0% viability) is critical. The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the robustness of the screen.
Hypothetical Data: Cytotoxicity Profile of Compound X
| Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) | Interpretation |
| HepG2 | Liver | > 100 | Low hepatotoxicity risk. |
| HEK293 | Kidney | > 100 | Low nephrotoxicity risk. |
| A549 | Lung Cancer | 45.2 | Potential selective activity. |
| MCF-7 | Breast Cancer | 38.7 | Potential selective activity. |
This hypothetical profile suggests Compound X is not a broad-spectrum cytotoxic agent and may possess some selectivity for cancer cell lines, warranting further investigation.
Chapter 4: Secondary Profiling - Early ADME & Safety
Positive hits from primary screening must be profiled for potential liabilities. Early ADME and safety pharmacology assays provide critical data to guide medicinal chemistry efforts and prioritize compounds. [9]
Protocol 4: CYP450 Inhibition Assay (CYP3A4)
Cytochrome P450 enzymes are the primary enzymes responsible for drug metabolism. [10]Inhibition of these enzymes, particularly CYP3A4 which metabolizes ~50% of clinical drugs, can lead to dangerous drug-drug interactions. Luminescence-based assays provide a rapid, sensitive method for this assessment. [9][10] Methodology:
-
System Preparation: Use human liver microsomes (as a source of CYP enzymes) or a recombinant CYP3A4 enzyme system.
-
Reaction: Incubate the enzyme system with a luminogenic CYP3A4 substrate (e.g., a luciferin derivative) and a range of concentrations of Compound X.
-
Initiation: Start the reaction by adding an NADPH-regenerating system.
-
Incubation: Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Detection: Add a luciferin detection reagent. The amount of light produced is proportional to the amount of substrate metabolized, and thus to CYP3A4 activity.
-
Analysis: Calculate the percent inhibition at each concentration of Compound X and determine the IC₅₀ value.
Hypothetical Data: Early ADME/Safety Profile
| Assay | Result | Interpretation |
| Metabolic Stability (t½, HLM) | 45 min | Moderately stable, potential for acceptable in vivo half-life. |
| CYP3A4 Inhibition (IC₅₀) | 28 µM | Low risk of drug-drug interactions via this isoform. |
| hERG Binding (IC₅₀) | > 30 µM | Low risk of QT prolongation and associated cardiotoxicity. |
Chapter 5: Data Integration and Path Forward
The exploratory screening process is an exercise in data-driven decision-making. By integrating the findings from our hypothetical screening cascade, we can build a profile of Compound X.
Summary Profile of Compound X:
-
Bioactivity: Shows selective inhibition of RAF Kinase (hypothetical hit) with an IC₅₀ of 0.5 µM and moderate anti-proliferative effects against specific cancer cell lines (IC₅₀ ~40 µM).
-
Physicochemical/ADME: Exhibits high passive permeability and moderate metabolic stability.
-
Safety/Tox: Non-cytotoxic to non-cancerous cell lines (IC₅₀ > 100 µM), a weak inhibitor of CYP3A4 (low DDI risk), and shows no significant hERG liability (low cardiotoxicity risk).
Decision: GO.
The profile of Compound X is promising. It demonstrates on-target activity (kinase inhibition) that is consistent with its observed phenotypic effect (anti-proliferative activity). Crucially, the early de-risking assays have not revealed any significant liabilities. The compound has a clear path forward.
Next Steps:
-
Hit Confirmation: Confirm the kinase inhibition using an orthogonal assay (e.g., a cell-based target engagement assay).
-
Structure-Activity Relationship (SAR): Synthesize and test a small number of analogues to understand which parts of the molecule are critical for activity and to improve potency.
-
Expanded Profiling: Conduct a broader screen of CYP450 isoforms and assess interactions with key drug transporters. 4. In Vivo Pharmacokinetics: Evaluate the compound's pharmacokinetic profile (half-life, exposure) in a rodent model to bridge the gap between in vitro data and in vivo potential. [11] This structured, multi-tiered approach ensures that by the time a compound is considered for more complex in vivo studies, it has been thoroughly vetted for both its potential efficacy and its drug-like properties, maximizing the probability of success in the long and arduous path of drug development.
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Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI.
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Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online.
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A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
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An In-depth Technical Guide to 3-(2-(piperidin-1-yl)ethoxy)benzoic acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(2-(piperidin-1-yl)ethoxy)benzoic acid, a molecule of interest in medicinal chemistry and materials science. Due to the prevalence of its structural isomer, 4-(2-(piperidin-1-yl)ethoxy)benzoic acid, as a key intermediate in the synthesis of Raloxifene[1][2][3][4][5][6][7][8], specific experimental data for the 3-substituted isomer is not widely available in published literature. This guide, therefore, leverages established principles of organic chemistry and documented procedures for analogous compounds to present a robust framework for the synthesis, characterization, and potential utility of this molecule.
Chemical Identity and Structure
This compound is a benzoic acid derivative characterized by a piperidinylethoxy substituent at the meta-position of the benzene ring. This substitution pattern is crucial as it dictates the molecule's electronic and steric properties, distinguishing it significantly from its ortho- and para-isomers.
Molecular Structure:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 3-(2-(piperidin-1-yl)ethoxy)benzoate
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 3-hydroxybenzoate (1.0 eq.), 1-(2-chloroethyl)piperidine hydrochloride (1.1 eq.), and anhydrous potassium carbonate (2.5 eq.) in acetone.
-
Rationale: Acetone is a suitable polar aprotic solvent for this SN2 reaction. Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of methyl 3-hydroxybenzoate, forming a phenoxide which is a potent nucleophile. An excess of the base is used to drive the reaction to completion and neutralize the HCl from the piperidine salt.
-
-
Reaction Execution: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude ester by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Step 2: Synthesis of this compound (Saponification)
-
Reaction Setup: Dissolve the purified methyl 3-(2-(piperidin-1-yl)ethoxy)benzoate (1.0 eq.) in a mixture of methanol and a 2M aqueous solution of sodium hydroxide (3.0 eq.).
-
Rationale: This is a standard ester hydrolysis (saponification) reaction. The excess sodium hydroxide ensures complete conversion of the ester to the carboxylate salt.
-
-
Reaction Execution: Heat the mixture to reflux for 2-4 hours, or until TLC indicates the disappearance of the starting material.
-
Work-up and Isolation: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material. Carefully acidify the aqueous layer with 1M HCl to a pH of approximately 5-6. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Step 3: Preparation of the Hydrochloride Salt (Optional)
-
Procedure: Dissolve the free base in a minimal amount of a suitable solvent such as diethyl ether or isopropanol. Add a solution of HCl in ether dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold ether, and dry under vacuum.
-
Rationale: The hydrochloride salt is often preferred for its improved stability and solubility in aqueous media for biological testing.
-
Spectroscopic Characterization (Predicted)
The structure of this compound can be confirmed using standard spectroscopic techniques. The following are the predicted key spectral features.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Signals | Interpretation |
| ¹H NMR | δ 10-12 (br s, 1H), δ 7.0-7.8 (m, 4H), δ 4.2-4.4 (t, 2H), δ 2.8-3.0 (t, 2H), δ 2.5-2.7 (m, 4H), δ 1.4-1.7 (m, 6H) | - Carboxylic acid proton (broad singlet).- Aromatic protons (complex multiplet).- O-CH₂ protons (triplet).- N-CH₂ protons of the ethoxy chain (triplet).- N-CH₂ protons of the piperidine ring (multiplet).- Piperidine ring CH₂ protons (multiplet). |
| ¹³C NMR | δ ~170, δ ~158, δ ~130, δ ~122, δ ~118, δ ~115, δ ~66, δ ~57, δ ~54, δ ~25, δ ~23 | - Carboxylic acid carbonyl carbon.- Aromatic carbon attached to the ether oxygen.- Other aromatic carbons.- O-CH₂ carbon.- N-CH₂ carbon of the ethoxy chain.- N-CH₂ carbons of the piperidine ring.- Piperidine ring CH₂ carbons. |
| IR (cm⁻¹) | 3300-2500 (broad), ~1700 (strong), ~1250 (strong), ~1100 (strong) | - O-H stretch of the carboxylic acid.- C=O stretch of the carboxylic acid.- Ar-O-C stretch (asymmetric).- C-O-C stretch (symmetric). |
| Mass Spec (ESI+) | m/z 250.14 [M+H]⁺ | Molecular ion peak corresponding to the protonated molecule. |
Potential Pharmacological Relevance and Applications
While no specific pharmacological studies have been identified for this compound, its structural motifs suggest several areas of potential interest for drug discovery and development.
-
Analgesic and Anti-inflammatory Activity: Many benzoic acid derivatives are known to possess anti-inflammatory and analgesic properties. [9]The specific substitution pattern of this molecule could modulate its activity and selectivity towards enzymes like cyclooxygenases.
-
Antifungal Properties: Benzoic acid derivatives isolated from natural sources have demonstrated fungitoxic activity. [10]* Ion Channel Modulation: The combination of an aromatic ring and a tertiary amine is a common feature in many ion channel modulators. This molecule could be investigated for its effects on various ion channels.
-
Scaffold for Library Synthesis: This compound can serve as a versatile building block for the synthesis of more complex molecules. The carboxylic acid and the piperidine nitrogen offer two distinct points for further chemical modification, enabling the creation of a library of compounds for screening against various biological targets.
Safety and Handling
Specific toxicity data for this compound is not available. However, based on the known hazards of related compounds like benzoic acid and other amine-containing aromatics, the following precautions should be taken. [11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Toxicity: Assumed to be harmful if swallowed or inhaled, and may cause skin and eye irritation.
Caption: Key safety considerations for handling this compound.
Conclusion
This compound represents a molecule with untapped potential in various scientific domains. While overshadowed by its commercially significant 4-isomer, its unique structural features warrant further investigation. This guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and safe handling, intended to serve as a valuable resource for researchers embarking on the exploration of this and related compounds. The detailed protocols and predicted data herein offer a solid foundation for future experimental work, which is essential to fully elucidate the properties and potential applications of this intriguing molecule.
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A Theoretical and Computational Roadmap for Investigating 3-(2-(piperidin-1-yl)ethoxy)benzoic acid: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational investigation of 3-(2-(piperidin-1-yl)ethoxy)benzoic acid, a molecule possessing structural motifs common to a variety of biologically active compounds. While specific experimental data on this particular isomer is limited, its constituent parts—a benzoic acid moiety and a piperidine ring—are well-represented in medicinal chemistry.[1][2] This guide, therefore, leverages established computational methodologies to propose a robust in silico evaluation strategy. By elucidating its potential physicochemical properties, conformational landscape, and interactions with putative biological targets, researchers can accelerate the assessment of its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry and molecular modeling to the characterization of novel small molecules.
Introduction: Deconstructing a Molecule of Interest
The piperidine scaffold is a cornerstone in drug design, valued for its conformational flexibility and its presence in numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1][2] Similarly, benzoic acid derivatives are known to exhibit a range of pharmacological effects, including antioxidant and anti-inflammatory properties.[3][4] The combination of these two pharmacophores in this compound suggests a molecule with significant, yet unexplored, therapeutic potential.
The structural isomer, 4-(2-(piperidin-1-yl)ethoxy)benzoic acid, is a known intermediate in the synthesis of Raloxifene, a selective estrogen receptor modulator (SERM).[5][6] This relationship provides a compelling starting point for our investigation, suggesting that our target molecule may interact with nuclear hormone receptors or other key signaling proteins.
This guide will outline a multi-step computational workflow designed to build a comprehensive profile of this compound. The proposed studies will progress from fundamental quantum chemical calculations to more complex simulations of its behavior in a biological environment.
Foundational Analysis: Quantum Chemical Calculations
Before exploring interactions with biological macromolecules, a thorough understanding of the intrinsic properties of the molecule is essential. Density Functional Theory (DFT) is a powerful quantum chemical method for this purpose, providing insights into electronic structure, reactivity, and vibrational frequencies.[3][7]
Molecular Geometry Optimization and Conformational Analysis
The conformational flexibility of the piperidine ring and the ethoxy linker is critical to how the molecule interacts with a biological target.[1]
Experimental Protocol: DFT Geometry Optimization
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Method: B3LYP functional with a 6-31G(d,p) basis set is a commonly used and well-validated level of theory for organic molecules.[3]
-
Procedure:
-
Build the 3D structure of this compound.
-
Perform an initial conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.
-
For each low-energy conformer, perform a full geometry optimization using the chosen DFT method.
-
Verify that the optimized structures correspond to true energy minima by performing a frequency calculation (no imaginary frequencies).
-
-
Analysis: The relative energies of the stable conformers will reveal the most likely shapes the molecule will adopt.
Electronic Properties and Reactivity Descriptors
DFT calculations can also elucidate the electronic landscape of the molecule, highlighting regions prone to electrostatic interactions or chemical reactions.
Key Parameters to Calculate:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals provide insights into the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting non-covalent interactions like hydrogen bonding.
-
Fukui Functions: These functions can be calculated to predict the local reactivity of different atomic sites within the molecule.[3]
| Parameter | Significance |
| HOMO Energy | Relates to the ability to donate electrons (oxidation potential). |
| LUMO Energy | Relates to the ability to accept electrons (reduction potential). |
| HOMO-LUMO Gap | Indicator of chemical stability and reactivity. |
| MEP Minima | Potential sites for electrophilic attack or hydrogen bond donation. |
| MEP Maxima | Potential sites for nucleophilic attack or hydrogen bond acceptance. |
Target Identification and Interaction: Molecular Docking
Given the structural similarity to a Raloxifene precursor, a logical starting point for investigating the biological activity of this compound is to explore its potential as a ligand for nuclear hormone receptors, such as the estrogen receptor. Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein target.[1][8]
Putative Biological Target: Estrogen Receptor Alpha (ERα)
We will use the human Estrogen Receptor Alpha (ERα) as a primary target for our docking studies. The Protein Data Bank (PDB) contains numerous crystal structures of ERα in complex with various ligands.
Experimental Protocol: Molecular Docking
-
Software: AutoDock Vina, Glide, or GOLD are widely used docking programs.
-
Preparation:
-
Receptor: Download a high-resolution crystal structure of ERα (e.g., PDB ID: 3ERT). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand: Use the lowest energy conformer of this compound obtained from the DFT calculations. Assign partial charges.
-
-
Docking Simulation:
-
Define the binding site (grid box) based on the location of the co-crystallized ligand in the PDB structure.
-
Run the docking algorithm to generate a series of possible binding poses.
-
-
Analysis:
-
Rank the poses based on their predicted binding affinity (docking score).
-
Visually inspect the top-ranked poses to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein residues.
-
Diagram: Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Dynamic Behavior and Stability: Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations can offer insights into the dynamic behavior and stability of the complex over time.[1]
Experimental Protocol: Molecular Dynamics Simulation
-
Software: GROMACS, AMBER, or NAMD are common MD simulation packages.
-
System Setup:
-
Take the best-ranked docked pose of the this compound-ERα complex.
-
Place the complex in a simulation box filled with a chosen water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation:
-
Minimization: Energy minimize the system to remove steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).
-
Production Run: Run the simulation for a significant period (e.g., 100 nanoseconds) to collect trajectory data.
-
-
Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein over time.
-
| Analysis Metric | Information Gained |
| RMSD | Stability of the ligand in the binding pocket and overall protein structure. |
| RMSF | Flexibility of different regions of the protein upon ligand binding. |
| Hydrogen Bonds | Persistence of key interactions throughout the simulation. |
Diagram: Computational Chemistry Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals [scielo.org.za]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. benchchem.com [benchchem.com]
- 6. 4-[2-Piperidinoethoxy) Benzoic Acid Hydrochloride – Molecular Formula, Molecular Weight, Synonyms, End Use [sanikachem.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for 3-(2-(piperidin-1-yl)ethoxy)benzoic acid
For Research Use Only. Not for use in diagnostic procedures.
Authored by: A Senior Application Scientist
Disclaimer: The following application notes and protocols are provided as a guide for the potential research applications of 3-(2-(piperidin-1-yl)ethoxy)benzoic acid. Due to a lack of specific published data for this particular isomer, the suggested applications are based on the analysis of structurally similar compounds, including its para-substituted isomer and other piperidine-containing molecules. Researchers should independently validate these protocols for their specific experimental setup.
Introduction: Unveiling the Potential of a Novel Benzoic Acid Derivative
This compound is a unique organic molecule characterized by a benzoic acid moiety linked to a piperidine ring via an ethoxy bridge at the meta position. While its para-isomer, 4-(2-(piperidin-1-yl)ethoxy)benzoic acid, is a known intermediate in the synthesis of the selective estrogen receptor modulator (SERM) Raloxifene, the biological activities of the meta-isomer remain largely unexplored[1][2][3]. The presence of the piperidine and benzoic acid pharmacophores suggests a range of potential interactions with biological targets.
Structurally related compounds, particularly those containing benzoylpiperidine motifs, have shown promise as inhibitors of enzymes such as monoacylglycerol lipase (MAGL) and as modulators of central nervous system (CNS) targets, including sigma receptors and voltage-gated sodium channels[4]. The piperidine scaffold is a common feature in many approved drugs, contributing to favorable pharmacokinetic properties and target engagement[5].
These application notes provide detailed protocols for investigating the potential pharmacological activities of this compound in three key areas: sigma receptor binding, MAGL enzyme inhibition, and voltage-gated sodium channel modulation.
Section 1: Assessment of Sigma Receptor Affinity via Radioligand Binding Assays
Scientific Rationale: Sigma receptors, classified into sigma-1 (S1R) and sigma-2 (S2R) subtypes, are implicated in a variety of neurological disorders, including Alzheimer's disease and neuropathic pain[6]. Many centrally acting drugs exhibit affinity for these receptors. Given the structural similarities of the topic compound to known sigma receptor ligands, evaluating its binding affinity is a logical first step in its pharmacological characterization. A competitive radioligand binding assay is the gold standard for determining the affinity (Ki) of a test compound for a specific receptor[7].
Workflow for Sigma Receptor Binding Assay
Caption: Workflow for determining the sigma receptor binding affinity.
Protocol 1.1: Competitive Radioligand Binding Assay for Sigma-1 Receptors (S1R)
Objective: To determine the inhibitory constant (Ki) of this compound for the sigma-1 receptor.
Materials:
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Membrane Preparation: Commercially available or in-house prepared cell membranes expressing human S1R.
-
Radioligand: [³H]-(+)-pentazocine, a selective S1R ligand[6].
-
Non-specific Binding Control: Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Cocktail and Counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, combine the following in triplicate for each concentration of the test compound:
-
Membrane preparation (typically 100-200 µg of protein).
-
[³H]-(+)-pentazocine at a final concentration close to its Kd (e.g., 1-2 nM).
-
Varying concentrations of the test compound.
-
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).
-
Bring the final volume of each well to 200 µL with assay buffer.
-
Incubate the plate at 37°C for 120 minutes with gentle agitation.
-
Terminate the assay by rapid vacuum filtration through the glass fiber filters, followed by several washes with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the percent inhibition of specific binding at each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[8].
| Parameter | Description |
| IC50 | The concentration of the test compound that inhibits 50% of the specific binding of the radioligand. |
| Ki | The inhibitory constant, representing the affinity of the test compound for the receptor. |
| [L] | Concentration of the radioligand used in the assay. |
| Kd | Dissociation constant of the radioligand for the receptor. |
Protocol 1.2: Competitive Radioligand Binding Assay for Sigma-2 Receptors (S2R)
This protocol is similar to the S1R assay, with the following key differences:
-
Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) is used. As [³H]-DTG binds to both S1R and S2R, a selective S1R ligand (e.g., (+)-pentazocine) is added to the assay to mask the S1R sites, ensuring that only binding to S2R is measured[6][9].
-
Incubation Conditions: Typically performed at 25°C for 60-90 minutes.
Section 2: Evaluation of Monoacylglycerol Lipase (MAGL) Inhibitory Activity
Scientific Rationale: Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG)[6][8]. Inhibition of MAGL leads to elevated levels of 2-AG, which has therapeutic potential in various conditions, including neurodegenerative diseases, anxiety, and inflammatory pain. The benzoylpiperidine scaffold is present in some known MAGL inhibitors, suggesting that this compound may possess inhibitory activity against this enzyme[4]. A fluorometric assay provides a sensitive and high-throughput method to screen for potential MAGL inhibitors[9].
Workflow for MAGL Inhibition Assay
Caption: Workflow for determining MAGL inhibitory activity.
Protocol 2.1: Fluorometric MAGL Inhibition Assay
Objective: To determine the IC50 value of this compound for MAGL.
Materials:
-
Test Compound: this compound, dissolved in DMSO.
-
Enzyme: Recombinant human MAGL.
-
Substrate: A suitable fluorogenic MAGL substrate (e.g., 4-nitrophenyl acetate, which produces a colored product, or a more specific fluorogenic substrate). Many commercial kits are available[9].
-
Positive Control: A known MAGL inhibitor (e.g., JZL184).
-
Assay Buffer: Typically Tris-HCl or HEPES based buffer, pH 7.2-7.4.
-
96-well or 384-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then further dilute in assay buffer.
-
In a black 96-well plate, add the following to triplicate wells:
-
Assay buffer.
-
Test compound at various concentrations (final DMSO concentration should be kept low, typically <1%).
-
For positive control wells, add the known MAGL inhibitor.
-
For no-inhibitor control wells, add the vehicle (e.g., DMSO diluted in assay buffer).
-
-
Add the MAGL enzyme solution to all wells except the background control wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the test compound to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a period of 10-30 minutes at the appropriate excitation and emission wavelengths for the chosen substrate.
Data Analysis:
-
For each well, calculate the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the rate of the background control from all other rates.
-
Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
| Parameter | Description |
| Reaction Rate | The change in fluorescence intensity per unit of time. |
| Percent Inhibition | The percentage by which the enzyme's activity is reduced by the test compound. |
| IC50 | The concentration of the test compound that reduces the enzyme's activity by 50%. |
Section 3: Investigation of Voltage-Gated Sodium Channel Modulation
Scientific Rationale: Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells. Subtypes such as Nav1.7 are considered key targets for the development of novel analgesics. The piperidine moiety is found in some known sodium channel blockers. Automated patch-clamp electrophysiology is a high-throughput method that allows for the precise measurement of ion channel currents and is the gold standard for characterizing the effects of compounds on these channels.
Workflow for Automated Patch-Clamp Electrophysiology
Caption: Workflow for assessing voltage-gated sodium channel modulation.
Protocol 3.1: Automated Patch-Clamp Assay for Nav1.7
Objective: To determine the IC50 value and characterize the modulatory effects of this compound on the human Nav1.7 channel.
Materials:
-
Test Compound: this compound.
-
Cell Line: A mammalian cell line (e.g., HEK293 or CHO) stably expressing the human Nav1.7 channel.
-
Automated Patch-Clamp System: (e.g., SyncroPatch, QPatch, or IonWorks).
-
Extracellular and Intracellular Solutions: Specific formulations for recording sodium currents.
-
Positive Control: A known Nav1.7 blocker (e.g., Tetrodotoxin or a specific small molecule inhibitor).
Procedure:
-
Prepare a single-cell suspension of the Nav1.7-expressing cells.
-
Prepare a series of concentrations of this compound in the extracellular solution.
-
Load the cells, test compound solutions, and control solutions onto the automated patch-clamp instrument according to the manufacturer's instructions.
-
The instrument will automatically perform the following for each cell:
-
Establish a giga-ohm seal and obtain a whole-cell recording configuration.
-
Apply a voltage protocol to elicit Nav1.7 currents (e.g., a depolarizing step to 0 mV from a holding potential of -120 mV).
-
Record baseline currents.
-
Apply the test compound at a specific concentration and record the currents again after a set incubation period.
-
-
Repeat for a range of concentrations of the test compound.
Data Analysis:
-
Measure the peak amplitude of the inward sodium current before and after the application of the test compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Further analysis can be performed to investigate use-dependent and voltage-dependent effects, which are characteristic of many sodium channel blockers.
| Parameter | Description |
| Peak Current | The maximum inward current elicited by the voltage step. |
| Percent Inhibition | The percentage reduction in peak current in the presence of the test compound. |
| IC50 | The concentration of the test compound that inhibits 50% of the peak current. |
| Use-Dependence | Increased block with repetitive stimulation (high-frequency firing). |
| Voltage-Dependence | Block is dependent on the membrane potential (e.g., higher affinity for inactivated states of the channel). |
Conclusion
The provided protocols offer a strategic framework for the initial characterization of this compound. By systematically evaluating its affinity for sigma receptors, its potential to inhibit MAGL, and its effects on voltage-gated sodium channels, researchers can gain valuable insights into the pharmacological profile of this novel compound and guide future drug development efforts.
References
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Assay Genie. Monoacylglycerol Lipase Inhibitor Screening Kit (Fluorometric).
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21.
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Gifford Bioscience. Radioligand Binding Assay Protocol.
-
BenchChem. 4-(2-Piperidinoethoxy)benzoic Acid Hydrochloride|CAS 84449-80-9.
-
Zou, J., et al. (2017). High-throughput Electrophysiological Assays for Voltage Gated Ion Channels Using SyncroPatch 768PE. Journal of visualized experiments : JoVE, (125), 55763.
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Cayman Chemical. Monoacylglycerol Lipase Inhibitor Screening Assay Kit.
-
Gifford Bioscience. Radioligand Binding Assay.
-
Cayman Chemical. Monoacylglycerol Lipase Inhibitor Screening Assay Kit (MAGL, MGL).
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Abcam. Monoacylglycerol Lipase (MAGL) Activity Assay Kit (ab273326).
-
Sanika Chemicals. 4-[2-Piperidinoethoxy) Benzoic Acid Hydrochloride.
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Klivon. 4-[2-(Piperidin-1-yl)ethoxy]benzoic Acid Hydrochloride | CAS Number 84449-80-9.
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Granchi, C. (2018). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. European journal of medicinal chemistry, 157, 1055–1071.
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Jung, K. M., et al. (2016). Assay of Monoacylglycerol Lipase Activity. Methods in molecular biology (Clifton, N.J.), 1412, 203–211.
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King, A. R., et al. (2014). Characterization of pulmonary sigma receptors by radioligand binding. The Journal of pharmacology and experimental therapeutics, 350(1), 80–87.
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A. M. Holt, et al. (2007). A fluorescence-based assay for monoacylglycerol lipase compatible with inhibitor screening. Analytical biochemistry, 369(2), 245–251.
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BenchChem. 4-(2-Piperidinoethoxy)benzoic Acid Hydrochloride.
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Chen, H., et al. (2022). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Frontiers in chemistry, 10, 965501.
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Millipore. Development and Validation of Automated Electrophysiology Assays for Voltage-gated Sodium Channels.
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Santa Cruz Biotechnology. 3-(2-Piperidin-1-yl-ethoxy)-benzoic acid.
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Google Patents. EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
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PubChem. 4-(2-Piperidinoethoxy)benzoic acid hydrochloride.
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PubChem. 4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt.
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Google Patents. US20070100147A1 - Process for preparing raloxifene hydrochloride.
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Zhang, Y., et al. (2023). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules (Basel, Switzerland), 28(15), 5729.
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da Silva, A. M., et al. (2009). Benzoic acid derivatives from Piper species and their fungitoxic activity against Cladosporium cladosporioides and C. sphaerospermum. Journal of natural products, 72(12), 2149–2152.
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Khan, I., et al. (2023). Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.
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Request PDF. Synthesis, biological evaluation and molecular modeling of Benzofuran piperidine derivatives as Aβ antiaggregant.
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Sanika Chemicals. 4-[2-Piperidinoethoxy) Benzoic Acid Hydrochloride.
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Klivon. 4-[2-(Piperidin-1-yl)ethoxy]benzoic Acid Hydrochloride.
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Zhang, Z., et al. (2020). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 52(19), 2749–2762. 9)
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- 4. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. caymanchem.com [caymanchem.com]
Application Notes and Protocols for the In Vitro Evaluation of 3-(2-(piperidin-1-yl)ethoxy)benzoic acid
Introduction
3-(2-(piperidin-1-yl)ethoxy)benzoic acid is a synthetic organic molecule incorporating a benzoic acid moiety and a piperidine ring. While the specific biological activities of this compound are not extensively documented in publicly available literature, its structural components are common pharmacophores found in a wide array of biologically active agents. Benzoic acid derivatives are known to exhibit antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The piperidine scaffold is a "privileged structure" in medicinal chemistry, integral to numerous drugs with diverse mechanisms of action, including anticancer, antiviral, and neuroprotective effects.[3]
Notably, the isomeric compound, 4-(2-piperidinoethoxy)benzoic acid, is a known intermediate in the synthesis of Raloxifene, a selective estrogen receptor modulator (SERM).[4] This suggests that this compound may also interact with nuclear hormone receptors or other key signaling pathways.
Given the lack of specific target information, a systematic, multi-tiered in vitro screening approach is recommended to elucidate the biological activity profile of this compound. This document provides a comprehensive guide for researchers, outlining a logical workflow from broad cytotoxicity assessment to more specific mechanistic assays.
Tier 1: Foundational Cytotoxicity and Cell Viability Assessment
The initial step in characterizing any novel compound is to determine its effect on cell viability and cytotoxicity across a panel of representative cell lines. This provides a baseline understanding of the compound's potency and therapeutic window.
Experimental Workflow: Tier 1
Caption: Tier 1 workflow for assessing general cytotoxicity.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1][5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][5]
-
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS)
-
Cell culture medium (serum-free for the assay)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well flat-bottom plates
-
Multi-well spectrophotometer
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compound in serum-free medium. Remove the old medium from the wells and add the different concentrations of the test compound. Include a vehicle control (medium with the solvent) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, carefully remove the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[6]
-
Incubation with MTT: Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[2][7]
-
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well flat-bottom plates
-
Multi-well spectrophotometer
-
-
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plates at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a plate reader.
-
Data Presentation and Interpretation
| Assay | Parameter Measured | Interpretation |
| MTT | IC50 (half-maximal inhibitory concentration) | Concentration of the compound that causes a 50% reduction in metabolic activity. A lower IC50 indicates higher potency in reducing cell viability. |
| LDH | EC50 (half-maximal effective concentration) | Concentration of the compound that causes 50% of the maximum LDH release. A lower EC50 indicates higher cytotoxicity. |
Tier 2: Mechanistic Assays - Investigating Potential Anticancer and Receptor Modulation Activities
If the Tier 1 results indicate significant cytotoxicity, particularly in cancer cell lines, the next step is to investigate the underlying mechanisms. Based on the activities of related compounds, assays for apoptosis, cell cycle arrest, and estrogen receptor binding are logical starting points.
Experimental Workflow: Tier 2
Caption: Tier 2 workflow for mechanistic studies.
Protocol 3: Caspase-3/7 Activity Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[8][9]
-
Materials:
-
Commercially available luminescent or fluorometric caspase-3/7 assay kit
-
Opaque-walled 96-well plates
-
Luminometer or fluorometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the test compound as described in the MTT protocol. Include positive (e.g., staurosporine) and negative controls.
-
Reagent Addition: After the desired incubation time, add the caspase-3/7 reagent to each well according to the kit's instructions.
-
Incubation: Incubate at room temperature for the time specified in the protocol (typically 30-60 minutes).
-
Signal Measurement: Measure luminescence or fluorescence using a plate reader.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This method uses propidium iodide (PI), a fluorescent dye that binds to DNA, to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6][10]
-
Materials:
-
Propidium iodide (PI) staining solution (containing RNase A)
-
70% ethanol (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with the test compound for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Protocol 5: Estrogen Receptor (ER) Competitive Binding Assay
This assay determines the ability of the test compound to compete with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to estrogen receptors (ERα and ERβ).[11][12]
-
Materials:
-
Recombinant human ERα and ERβ or rat uterine cytosol as a source of ERs
-
Radiolabeled estradiol ([³H]-estradiol)
-
Assay buffer
-
Hydroxylapatite slurry
-
Scintillation fluid and counter
-
-
Procedure:
-
Reaction Mixture Preparation: In assay tubes, combine the ER preparation, a fixed concentration of [³H]-estradiol, and increasing concentrations of the test compound or unlabeled estradiol (for the standard curve).
-
Incubation: Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Add ice-cold hydroxylapatite slurry to each tube to bind the receptor-ligand complexes. Wash the slurry to remove unbound radioligand.
-
Quantification: Add scintillation fluid to the washed pellets and measure the radioactivity using a scintillation counter.
-
Data Presentation and Interpretation
| Assay | Parameter Measured | Interpretation |
| Caspase-3/7 Activity | Fold increase in luminescence/fluorescence | A significant increase in signal compared to the vehicle control indicates the induction of apoptosis. |
| Cell Cycle Analysis | Percentage of cells in G0/G1, S, and G2/M phases | Accumulation of cells in a specific phase suggests cell cycle arrest at that checkpoint. |
| ER Binding | Ki (inhibition constant) or IC50 | A lower Ki or IC50 value indicates a higher binding affinity of the compound for the estrogen receptor. |
Tier 3: Exploratory Assays for Broader Bioactivity
Based on the diverse activities of benzoic acid and piperidine derivatives, it is prudent to explore other potential biological effects, such as antimicrobial and antioxidant activity.
Protocol 6: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14][15]
-
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria in broth) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
-
Protocol 7: DPPH Radical Scavenging Assay
This assay measures the antioxidant capacity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[16][17]
-
Materials:
-
DPPH solution in methanol or ethanol
-
Test compound
-
Methanol or ethanol
-
Spectrophotometer
-
-
Procedure:
-
Reaction Setup: In a 96-well plate or cuvettes, mix different concentrations of the test compound with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Presentation and Interpretation
| Assay | Parameter Measured | Interpretation |
| MIC | MIC value (µg/mL or µM) | The lowest concentration that inhibits bacterial growth. A lower MIC indicates greater antimicrobial potency. |
| DPPH Assay | EC50 (half-maximal effective concentration) or % inhibition | The concentration of the compound that scavenges 50% of the DPPH radicals. A lower EC50 indicates stronger antioxidant activity. |
Conclusion
The proposed tiered in vitro testing strategy provides a comprehensive framework for the initial characterization of this compound. The results from these assays will offer valuable insights into its cytotoxic potential, mechanism of action, and broader biological activity profile, thereby guiding future preclinical development efforts.
References
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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Huh, Y., et al. (n.d.). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry. [Link]
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]
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Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]
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U.S. Environmental Protection Agency. (n.d.). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. [Link]
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protocols.io. (2024). LDH cytotoxicity assay. [Link]
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Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]
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SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]
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Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. [Link]
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Institute for Collaborative Biotechnologies. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]
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Nature Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]
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University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. [Link]
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ScienceDirect. (n.d.). Caspases activity assay procedures. [Link]
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National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. [Link]
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National Center for Biotechnology Information. (2021). Assay Guidance Manual: Apoptosis Marker Assays for HTS. [Link]
-
National Center for Biotechnology Information. (n.d.). Caspase Protocols in Mice. [Link]
-
MDPI. (n.d.). DPPH Radical Scavenging Assay. [Link]
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A Systematic Approach to the Cellular Characterization of 3-(2-(piperidin-1-yl)ethoxy)benzoic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the design and implementation of cell-based assays to elucidate the biological activity of the novel compound, 3-(2-(piperidin-1-yl)ethoxy)benzoic acid. Given the absence of extensive public data on this specific molecule, we present a systematic, target-agnostic approach that leverages structural similarities to known pharmacophores. This guide details a logical workflow, from initial physicochemical characterization and primary target screening against high-probability targets—such as sigma receptors and acid-sensing ion channels (ASICs)—to subsequent functional assays designed to determine the compound's mechanism of action. Each protocol is presented with an emphasis on scientific rationale, self-validation, and data integrity, providing researchers with a robust framework for the preclinical evaluation of this and other novel chemical entities.
Introduction: Unveiling the Potential of a Novel Scaffold
The compound this compound is a synthetic organic molecule featuring a piperidine ring connected via an ethoxy linker to a benzoic acid moiety. While this specific isomer is not extensively characterized in the literature, its structural components are present in a variety of biologically active agents. For instance, the related compound, 4-(2-(piperidinoethoxy)benzoic acid, is a known intermediate in the synthesis of Raloxifene, a selective estrogen receptor modulator[1][2]. Furthermore, the phenoxyalkylpiperidine scaffold is a well-established pharmacophore for high-affinity sigma-1 (σ1) receptor ligands, which are implicated in a range of neurological and psychiatric disorders[3][4]. The presence of a benzoic acid group also suggests potential interactions with targets sensitive to pH changes, such as acid-sensing ion channels (ASICs), which are key players in pain and neuroinflammation[5][6].
This application note outlines a strategic workflow for the initial characterization of this compound. The proposed pathway is designed to efficiently identify its primary biological targets and subsequently dissect its functional effects at the cellular level.
Preliminary Assessment: Physicochemical Properties and Compound Handling
A thorough understanding of a compound's physicochemical properties is a prerequisite for reliable and reproducible cell-based assay results. Parameters such as solubility, stability in aqueous media, and potential for aggregation can significantly impact data quality.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO₃ | |
| Molecular Weight | 249.31 g/mol | |
| InChIKey | NYOVKCSFMUODAF-UHFFFAOYSA-N | |
| Predicted Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |
Protocol 1: Preparation of Stock Solutions
-
Initial Solubilization: Based on predicted solubility, prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO).
-
Sonication: If the compound does not readily dissolve, sonicate the solution in a water bath for 10-15 minutes.
-
Sterile Filtration: Filter the stock solution through a 0.22 µm syringe filter to remove any potential aggregates or microbial contamination.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Working Dilutions: On the day of the experiment, prepare serial dilutions from the stock solution in the appropriate assay buffer or cell culture medium. Note: The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent-induced cellular toxicity.
Primary Target Screening: A Hypothesis-Driven Approach
Based on the structural motifs of the test compound, a targeted screening approach against sigma receptors and ASICs is a logical starting point. The following workflow outlines the initial steps to determine if the compound interacts with these target classes.
Caption: Initial screening workflow for this compound.
Protocol 2: Sigma-1 and Sigma-2 Receptor Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of the test compound for σ1 and σ2 receptors by measuring its ability to compete with a known radioligand.
-
Source of Receptors: Utilize membrane preparations from HEK293T cells overexpressing human σ1 or σ2 receptors, or from tissues with high endogenous expression like guinea pig liver for σ1.[7]
-
Radioligands:
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Competition Assay Setup: In a 96-well plate, combine:
-
Receptor membrane preparation (e.g., 100 µg protein/well).[8]
-
Radioligand at a fixed concentration.
-
Serial dilutions of the test compound (e.g., from 0.1 nM to 10 µM).
-
Total Binding Control: Assay buffer with DMSO.
-
Non-specific Binding Control: A high concentration of a known non-radioactive ligand (e.g., 10 µM Haloperidol for σ1).[9]
-
-
Incubation: Incubate the plate for 120 minutes at 37°C.[9]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Detection: Place the filter mat in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value by non-linear regression and then calculate the Ki value using the Cheng-Prusoff equation.
Protocol 3: High-Throughput ASIC Functional Assay (Calcium Influx)
This assay screens for compounds that modulate ASIC activity by measuring changes in intracellular calcium upon channel activation by a pH drop.
-
Cell Line: Use a cell line stably expressing a specific ASIC subtype, such as CHO or HEK293 cells expressing human ASIC1a or ASIC3.[10]
-
Cell Plating: Seed the cells in black, clear-bottom 96-well or 384-well plates and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Compound Pre-incubation:
-
Wash the cells with an assay buffer at a physiological pH (e.g., pH 7.4).
-
Add the test compound at various concentrations to the wells and incubate for 10-20 minutes at room temperature.[10]
-
-
Activation and Detection:
-
Use an automated liquid handling system or a fluorescence plate reader equipped with injectors.
-
Measure baseline fluorescence for a few seconds.
-
Inject an activation buffer with a low pH (e.g., pH 6.0) to activate the ASICs.[11]
-
Immediately begin kinetic fluorescence reading for 1-2 minutes to capture the transient calcium influx.
-
-
Controls:
-
Positive Control: A known ASIC inhibitor (e.g., Amiloride or PcTx1 for ASIC1a).
-
Negative Control: Vehicle (DMSO) treated cells.
-
-
Data Analysis: Calculate the change in fluorescence (ΔF/F₀) or the area under the curve for each well. Plot the response against the compound concentration to determine an IC50 (for inhibitors) or EC50 (for potentiators).
Functional Characterization: Delving into Mechanism of Action
If the primary screening reveals significant activity at either target, the next step is to determine the functional consequence of this interaction (e.g., agonist, antagonist, or allosteric modulator).
Scenario A: The Compound is a Sigma-1 Receptor Ligand
If the compound exhibits high affinity for the σ1 receptor, its functional activity can be assessed using assays that measure downstream cellular events modulated by σ1 receptor activity. The σ1 receptor is a unique molecular chaperone at the endoplasmic reticulum, and its activation can influence a variety of signaling pathways, including calcium signaling and protein folding.[12]
Caption: Simplified σ1 receptor signaling pathway at the ER.
Protocol 4: Neurite Outgrowth Assay in PC12 Cells
This assay determines if the compound acts as a σ1 receptor agonist by measuring its ability to potentiate Nerve Growth Factor (NGF)-induced neurite outgrowth, a process modulated by σ1 receptors.
-
Cell Culture: Culture PC12 cells in a suitable medium.
-
Plating: Seed PC12 cells onto collagen-coated plates at a low density.
-
Treatment: Treat the cells with:
-
A sub-optimal concentration of NGF.
-
NGF + various concentrations of the test compound.
-
NGF + a known σ1 agonist (e.g., (+)-pentazocine) as a positive control.
-
To confirm σ1-specificity, co-treat with NGF + test compound + a known σ1 antagonist (e.g., NE-100).
-
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.
-
Imaging and Analysis:
-
Fix and stain the cells (e.g., with a neuronal marker like β-III tubulin).
-
Capture images using a high-content imaging system.
-
Quantify neurite length and number of neurites per cell using automated image analysis software.
-
-
Interpretation: A significant increase in neurite outgrowth in the presence of the test compound compared to NGF alone suggests agonist activity. This effect should be reversible by a σ1 antagonist.
Scenario B: The Compound Modulates ASIC Activity
If the primary screen indicates ASIC modulation, electrophysiology is the gold-standard for detailed characterization. However, higher-throughput methods can also provide valuable functional data.
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- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
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Topic: A Validated LC-MS/MS Method for the Quantification of 3-(2-(piperidin-1-yl)ethoxy)benzoic acid in Human Plasma
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to a robust and sensitive bioanalytical method for the quantitative determination of 3-(2-(piperidin-1-yl)ethoxy)benzoic acid in human plasma. The method utilizes a straightforward protein precipitation (PPT) technique for sample preparation, followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and quantification is performed on a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM). The method has been developed and validated according to the principles outlined in the FDA and EMA guidelines, now harmonized under the ICH M10 framework, ensuring its suitability for pharmacokinetic and toxicokinetic studies.[1][2][3] This note details the complete protocol, from sample preparation to data analysis, and presents validation data demonstrating the method's accuracy, precision, and reliability.
Introduction and Method Principle
This compound is a small organic molecule featuring both a basic piperidine moiety and an acidic carboxylic acid group. Accurate quantification of such compounds in complex biological matrices like plasma is essential for evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles during drug development. The inherent complexity of plasma necessitates a selective and sensitive analytical technique to distinguish the analyte from endogenous components.[4][5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional specificity and sensitivity.[6] The principle of this method involves three key stages:
-
Sample Preparation: Efficiently isolating the analyte from the plasma matrix and removing interfering proteins and phospholipids. A simple and rapid protein precipitation protocol is employed for this purpose.[7][8]
-
Chromatographic Separation (LC): Separating the target analyte from any remaining matrix components using high-performance liquid chromatography (HPLC). This ensures that only the compound of interest enters the mass spectrometer at a specific time.[9]
-
Detection and Quantification (MS/MS): Employing a triple quadrupole mass spectrometer for highly selective detection. The instrument isolates the analyte's protonated molecular ion (precursor ion), fragments it, and detects a specific, characteristic fragment ion (product ion). This precursor-to-product transition is unique to the analyte, providing a high degree of confidence in its identification and quantification.[10]
A stable isotope-labeled internal standard (SIL-IS), 3-(2-(piperidin-1-yl)ethoxy-d4)benzoic acid, is used to correct for variability during both sample preparation and analysis, ensuring high precision and accuracy.
Materials and Reagents
-
Analyte: this compound (Purity ≥98%)
-
Internal Standard (IS): 3-(2-(piperidin-1-yl)ethoxy-d4)benzoic acid (Purity ≥98%)
-
Control Matrix: Blank Human Plasma (K2-EDTA)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Ultrapure Water
-
Equipment:
-
HPLC system (e.g., Waters Acquity UPLC, Agilent 1290 Infinity II)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S)
-
Analytical Balance
-
Calibrated Pipettes
-
Vortex Mixer
-
Microcentrifuge (capable of >14,000 x g)
-
96-well collection plates or autosampler vials
-
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of the analyte and the internal standard into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL primary stock solutions.
-
Working Solutions: Prepare intermediate spiking solutions for the analyte by serially diluting the stock solution with 50:50 (v/v) methanol:water. These will be used to prepare calibration curve (CC) standards and quality control (QC) samples. Prepare a separate IS working solution at a concentration of 100 ng/mL.
-
Calibration Standards and QC Samples: Prepare CC and QC samples by spiking the appropriate working solutions into blank human plasma (≤ 5% of the total plasma volume to avoid matrix effects). A typical calibration range is 0.5 - 500 ng/mL. QCs should be prepared at a minimum of four levels: LLOQ (Lower Limit of Quantification), Low QC, Mid QC, and High QC.
Sample Preparation: Protein Precipitation (PPT)
The protein precipitation workflow is chosen for its speed and simplicity, making it ideal for high-throughput environments.[11][12] Acetonitrile is used as the precipitating agent because it efficiently denatures and removes a high percentage of plasma proteins.[7]
-
Aliquot 50 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (100 ng/mL) to all samples except the double blank (blank plasma with no analyte or IS). Vortex briefly.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid. The acid helps to keep the analyte protonated and improves protein crashing.
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the clear supernatant to an autosampler vial or a 96-well plate.
-
Inject 5 µL into the LC-MS/MS system.
Caption: Protein Precipitation Workflow Diagram.
LC-MS/MS Instrumentation and Conditions
The instrumental parameters must be optimized to achieve sensitive and selective detection of the analyte.[13] Reversed-phase chromatography is selected based on the analyte's moderate polarity.[9] Positive mode ESI is used due to the presence of the easily protonated piperidine nitrogen.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| LC System | UPLC System |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3.0 min; hold at 95% B for 0.5 min; return to 5% B and re-equilibrate for 1.0 min |
| Column Temp | 40°C |
| Injection Volume | 5 µL |
| Run Time | 4.5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | m/z 250.1 → 121.1 (Hypothetical) |
| MRM Transition (IS) | m/z 254.1 → 121.1 (Hypothetical) |
| Ion Source Temp | 550°C |
| IonSpray Voltage | 5500 V |
| Collision Gas | Nitrogen |
| Dwell Time | 150 ms |
Bioanalytical Method Validation (BMV)
The method was validated according to the ICH M10 Bioanalytical Method Validation Guideline to ensure its performance is reliable and reproducible for its intended purpose.[3] The following parameters were assessed.
-
Selectivity: Six different lots of blank human plasma were processed and analyzed to ensure no significant interference was observed at the retention times of the analyte and IS.
-
Linearity and Range: The calibration curve was linear over the range of 0.5 to 500 ng/mL. A weighted (1/x²) linear regression was used to ensure accuracy at the lower end of the curve. The correlation coefficient (r²) was consistently >0.995.
-
Accuracy and Precision: The intra-day (n=6) and inter-day (n=6, over 3 days) accuracy and precision were evaluated at four QC levels. The acceptance criteria are an accuracy within ±15% (±20% at LLOQ) of the nominal value and a precision (%CV) of ≤15% (≤20% at LLOQ).[2]
-
Lower Limit of Quantification (LLOQ): The LLOQ was established at 0.5 ng/mL, which was the lowest concentration on the calibration curve that could be quantified with acceptable accuracy (within 20% of nominal) and precision (≤20% CV).
-
Matrix Effect and Recovery: The matrix effect was assessed by comparing the analyte response in post-extraction spiked plasma samples to that in neat solution. Recovery was determined by comparing the response in pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: The stability of the analyte in plasma was confirmed under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Bench-Top Stability: For 6 hours at room temperature.
-
Long-Term Stability: For 30 days at -80°C.
-
Post-Preparative Stability: For 24 hours in the autosampler at 10°C.
-
Summary of Validation Results
The following table summarizes the hypothetical results from the method validation, demonstrating that the method meets regulatory acceptance criteria.
Table 3: Summary of Method Validation Results
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (r²) | > 0.997 | ≥ 0.99 |
| Range | 0.5 - 500 ng/mL | - |
| LLOQ | 0.5 ng/mL | S/N > 5, Acc & Prec ≤20% |
| Intra-day Accuracy | 94.5% - 106.2% | 85% - 115% (80% - 120% for LLOQ) |
| Intra-day Precision (%CV) | 3.1% - 8.5% | ≤ 15% (≤ 20% for LLOQ) |
| Inter-day Accuracy | 96.1% - 104.8% | 85% - 115% (80% - 120% for LLOQ) |
| Inter-day Precision (%CV) | 4.5% - 9.2% | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | 88% - 95% | Consistent and reproducible |
| Matrix Factor | 0.95 - 1.03 | CV ≤ 15% |
| Stability | Stable | % Deviation < 15% from nominal |
Conclusion and Overall Workflow
This application note describes a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis. The method was successfully validated according to international regulatory guidelines, demonstrating excellent performance in linearity, accuracy, precision, and stability.[1][3] This validated method is fit-for-purpose and can be confidently deployed in a regulated environment to support pharmacokinetic studies in drug development.
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
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- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. ijisrt.com [ijisrt.com]
- 6. nebiolab.com [nebiolab.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Technical Tip: Protein Precipitation [phenomenex.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. clinichrom.com [clinichrom.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Utilization of 3-(2-(piperidin-1-yl)ethoxy)benzoic acid in Pharmaceutical Synthesis
Introduction: Strategic Value of Substituted Benzoic Acids in Drug Discovery
In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutics. Its synthetic versatility and ability to engage in critical hydrogen bonding interactions make it a privileged structure. The strategic functionalization of the phenyl ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. This guide focuses on 3-(2-(piperidin-1-yl)ethoxy)benzoic acid , a bifunctional building block of significant interest.
The molecule incorporates three key pharmacophoric elements:
-
A Carboxylic Acid: Provides a key acidic handle for forming stable amide bonds, a ubiquitous linkage in marketed drugs, or for engaging with biological targets.
-
A Flexible Ethoxy Linker: The ether bridge offers conformational flexibility and metabolic stability, influencing how the molecule orients itself within a receptor binding pocket.
-
A Basic Piperidine Moiety: This saturated heterocycle is a common feature in centrally active agents and can significantly enhance aqueous solubility and modulate lipophilicity, which are critical for oral bioavailability and distribution.
While its structural isomer, 4-(2-(piperidin-1-yl)ethoxy)benzoic acid, is a well-documented intermediate in the synthesis of the selective estrogen receptor modulator (SERM) Raloxifene[1][2][3][4][5], the meta-substituted analog offers a distinct geometric presentation of these functional groups. This difference in substitution pattern can lead to novel intellectual property and potentially altered pharmacological activity, making it a valuable tool for researchers developing next-generation therapeutics.
These application notes provide robust, validated protocols for the synthesis of this intermediate and its subsequent use in amide coupling reactions, the most common and critical transformation in its journey toward a final drug candidate.
Part 1: Synthesis of the Intermediate
The most reliable and scalable route to this compound is a two-step process commencing with the alkylation of a protected 3-hydroxybenzoic acid, followed by saponification. The use of an ester protecting group for the carboxylic acid is crucial to prevent self-reaction during the alkylation step.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of related isomers.[1][6][7]
Step 1: Williamson Ether Synthesis - Synthesis of Methyl 3-(2-(piperidin-1-yl)ethoxy)benzoate
-
Rationale: This classical ether synthesis involves the nucleophilic attack of the phenoxide, generated in situ from methyl 3-hydroxybenzoate, on an alkyl halide, 1-(2-chloroethyl)piperidine. The reaction is typically performed in a polar aprotic solvent to facilitate the SN2 reaction, with a mild inorganic base.
-
Materials:
-
Methyl 3-hydroxybenzoate
-
1-(2-chloroethyl)piperidine hydrochloride
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 3-hydroxybenzoate (1.0 eq), 1-(2-chloroethyl)piperidine hydrochloride (1.1 eq), and potassium carbonate (3.0 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the methyl 3-hydroxybenzoate.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester product, which can be purified by column chromatography if necessary.
-
Step 2: Saponification - Synthesis of this compound
-
Rationale: The methyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions. The product is then isolated by adjusting the pH to its isoelectric point, causing it to precipitate from the aqueous solution.
-
Materials:
-
Methyl 3-(2-(piperidin-1-yl)ethoxy)benzoate (from Step 1)
-
Sodium hydroxide (NaOH)
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (HCl), 1 M or 6 M
-
-
Procedure:
-
Dissolve the crude ester from Step 1 in methanol or ethanol (approx. 0.5 M).
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Heat the mixture to reflux (60-70 °C) for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the alcohol.
-
Dilute the remaining aqueous solution with water and wash once with diethyl ether or ethyl acetate to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with 1 M HCl. The product will precipitate as a white solid. Adjust the pH to ~6-7 for maximal precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.
-
Physicochemical & Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO₃ | Calculated |
| Molecular Weight | 249.30 g/mol | [8] |
| Appearance | Expected to be a white to off-white solid | [1] |
| Topological Polar Surface Area | 49.8 Ų | [8] |
| Hydrogen Bond Donor Count | 1 | Calculated |
| Hydrogen Bond Acceptor Count | 4 | Calculated |
| Rotatable Bond Count | 5 | Calculated |
Note: Data for the analogous 4-isomer is often presented for its hydrochloride salt form, which has a molecular weight of 285.76 g/mol .[9][10]
Synthetic Workflow Diagram
Caption: Synthesis of the target intermediate.
Part 2: Application in Amide Bond Formation
The carboxylic acid moiety of the title compound is a versatile handle for constructing larger molecules. Amide coupling is the most prevalent application, forming a robust link to an amine-containing fragment.[11][12] The choice of coupling reagent is critical and depends on the steric and electronic properties of the amine, cost considerations, and desired reaction conditions.[13][14]
Protocol 2: HATU-Mediated Amide Coupling
-
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent that minimizes racemization and is effective even for sterically hindered or electron-deficient amines. It works by forming a highly reactive O-acylisourea intermediate.
-
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.0-1.2 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous DMF or Dichloromethane (DCM)
-
-
Procedure:
-
In a dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound and the amine in the chosen anhydrous solvent.
-
Add DIPEA to the mixture and stir for 5 minutes at room temperature.
-
Add HATU in one portion. The reaction is often mildly exothermic.
-
Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 3: EDC/HOBt-Mediated Amide Coupling
-
Rationale: This classic carbodiimide-based method uses EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) to activate the carboxylic acid. The addition of HOBt (Hydroxybenzotriazole) forms an active ester intermediate, which suppresses side reactions and reduces the risk of racemization.
-
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.0-1.2 eq)
-
EDC hydrochloride (1.2 eq)
-
HOBt hydrate (1.2 eq)
-
Triethylamine (TEA) or DIPEA (2.0 eq)
-
Anhydrous DMF or DCM
-
-
Procedure:
-
To a stirred solution of the carboxylic acid, amine, and HOBt in anhydrous DMF or DCM at 0 °C, add the base (TEA or DIPEA).
-
Add EDC hydrochloride in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up the reaction as described in Protocol 2 (dilution, washing, drying, and concentration).
-
Purify the crude product as required.
-
Amide Coupling Workflow Diagram
Caption: General workflow for amide coupling.
Comparative Summary of Coupling Protocols
| Parameter | Protocol 2 (HATU) | Protocol 3 (EDC/HOBt) |
| Efficiency | Very High | Good to High |
| Reaction Time | Short (2-12 h) | Moderate (12-24 h) |
| Cost | Higher | Lower |
| Substrate Scope | Broad (good for hindered substrates) | Broad (standard choice) |
| Byproduct Removal | Water-soluble | Dicyclohexylurea (if DCC is used) or water-soluble for EDC |
| Key Advantage | Speed and efficiency | Cost-effective and widely used |
Conclusion and Best Practices
This compound is a highly valuable and versatile intermediate for pharmaceutical research and development. The synthetic protocols provided herein are robust and scalable. For subsequent amide coupling reactions, the choice of method should be tailored to the specific amine substrate. It is recommended to begin with the cost-effective EDC/HOBt method and move to the more potent HATU system for challenging couplings. As with all chemical syntheses, reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Final products should always be fully characterized by methods such as NMR, LC-MS, and HPLC to confirm identity and purity.
References
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PharmaCompass.com. 4-(2-piperidinoethoxy)-benzoic acid, hydrochloride.
-
PubChem. 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid | C14H19NO3.
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Santa Cruz Biotechnology. 3-(2-Piperidin-1-yl-ethoxy)-benzoic acid.
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PubChem. 4-(2-Piperidinoethoxy)benzoic acid hydrochloride | C14H20ClNO3.
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MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.
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Google Patents. US20050137396A1 - Process for preparing benzoic acids.
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ChemicalBook. 4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride | 84449-80-9.
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PubChem. 4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt.
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Google Patents. EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
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LookChem. Cas 84449-80-9,4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride.
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ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
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HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
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Benchchem. Application Notes and Protocols for Amide Coupling with 3-(Pentafluorosulfanyl)benzoic Acid.
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Growing Science. Process optimization for acid-amine coupling: a catalytic approach.
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apicule. 4-(2-Piperidinoethoxy)benzoic acid hydrochloride (CAS No: 84449-80-9) API Intermediate Manufacturers.
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Klivon. 4-[2-(Piperidin-1-yl)ethoxy]benzoic Acid Hydrochloride | CAS Number 84449-80-9. 9)
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Application Notes and Protocols for the Evaluation of 3-(2-(piperidin-1-yl)ethoxy)benzoic acid in Anti-inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document provides a generalized framework for the anti-inflammatory evaluation of a novel small molecule, using 3-(2-(piperidin-1-yl)ethoxy)benzoic acid as a representative example. As of the time of writing, there is limited publicly available scientific literature detailing the specific anti-inflammatory properties and mechanisms of this particular compound. Therefore, the protocols and hypothetical data presented herein are based on established methodologies in the field of inflammation research and are intended to serve as a comprehensive guide for investigation.
Introduction: A Roadmap for Assessing a Novel Anti-inflammatory Candidate
The quest for novel, effective, and safe anti-inflammatory agents is a cornerstone of pharmaceutical research. Chronic inflammatory diseases affect a significant portion of the global population, and the limitations of current therapies necessitate the continuous exploration of new chemical entities. This guide outlines a systematic approach to characterize the anti-inflammatory potential of a novel small molecule, exemplified by this compound. The workflow progresses from initial in vitro screening to assess cellular effects and potential mechanisms, through to in vivo validation in established models of acute and chronic inflammation.
Part 1: In Vitro Evaluation of Anti-inflammatory Activity
The initial phase of screening aims to determine the compound's ability to modulate key inflammatory responses in a controlled cellular environment. A critical first step is to establish the compound's cytotoxicity to ensure that any observed anti-inflammatory effects are not a result of cell death.
Assessment of Cytotoxicity using the MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 × 10⁴ cells/well and allow them to adhere for 24 hours.[1]
-
Compound Treatment: Prepare a series of dilutions of this compound in complete cell culture medium. Replace the old medium with fresh medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The highest concentration that does not significantly reduce cell viability should be used for subsequent experiments.
Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages
Principle: During inflammation, macrophages are activated by stimuli such as lipopolysaccharide (LPS), leading to the upregulation of inducible nitric oxide synthase (iNOS) and the production of large amounts of nitric oxide (NO).[2] NO is a key inflammatory mediator. The Griess assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, as an indicator of NO production.[3]
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 × 10⁵ cells/well and incubate for 12 hours.[1]
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[1] Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., a known iNOS inhibitor like L-NAME).
-
Griess Assay:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the results as a percentage of inhibition compared to the vehicle control.
Inhibition of Pro-inflammatory Cytokine Production
Principle: Activated macrophages release a variety of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β), which play crucial roles in the inflammatory cascade.[4] The levels of these cytokines in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Cell Treatment: Following the same cell seeding, pre-treatment, and LPS stimulation protocol as for the nitric oxide assay (Section 1.2).[4]
-
Supernatant Collection: After 24 hours of LPS stimulation, collect the cell-free supernatants and store them at -80°C until use.[4]
-
ELISA: Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of each cytokine in the samples and determine the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
Part 2: Elucidation of Potential Mechanisms of Action
Understanding how a compound exerts its anti-inflammatory effects is crucial for its development. Based on the structure of many non-steroidal anti-inflammatory drugs (NSAIDs), plausible mechanisms for a novel benzoic acid derivative could involve the inhibition of cyclooxygenase (COX) enzymes or the modulation of key inflammatory signaling pathways like NF-κB.
Cyclooxygenase (COX) Inhibition
The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5] Many NSAIDs function by inhibiting these enzymes.[5] While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced during inflammation.[5][6] Selective COX-2 inhibitors are desirable as they may have fewer gastrointestinal side effects.[6][7]
The NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[8] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB.[9] Inflammatory stimuli, such as LPS, lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, IL-6, and IL-1β.[9]
Caption: The canonical NF-κB signaling pathway activated by LPS.
Part 3: In Vivo Assessment of Anti-inflammatory Efficacy
Promising results from in vitro studies warrant further investigation in animal models to assess the compound's efficacy in a complex biological system.
Acute Inflammation Model: Carrageenan-Induced Paw Edema in Rats
Principle: This is a widely used model for screening acute anti-inflammatory activity.[10] Subplantar injection of carrageenan, a seaweed polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified.[11][12]
Protocol:
-
Animals: Male Wistar rats (180-200 g) are typically used.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).
-
Group 2: Positive control (e.g., Indomethacin, 5-10 mg/kg, intraperitoneally).[11]
-
Groups 3-5: Test compound at three different doses (e.g., 10, 30, 100 mg/kg, administered orally or intraperitoneally).
-
-
Dosing: Administer the test compound or controls 30-60 minutes before the carrageenan injection.[11]
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[11][13]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[11][13]
-
Data Analysis: Calculate the increase in paw volume for each animal at each time point. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Chronic Inflammation Model: Collagen-Induced Arthritis in Mice
Principle: The collagen-induced arthritis (CIA) model in mice is a well-established model of chronic, autoimmune inflammation that shares many pathological and immunological features with human rheumatoid arthritis.[14][15] It is used to evaluate the efficacy of compounds against chronic inflammatory conditions.
Protocol:
-
Animals: DBA/1 mice are highly susceptible to CIA and are commonly used.[14][16]
-
Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen with Complete Freund's Adjuvant (CFA).
-
Inject 0.1 mL of the emulsion intradermally at the base of the tail of each mouse.[17]
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen with Incomplete Freund's Adjuvant (IFA).
-
Administer a booster injection of 0.1 mL of this emulsion at a different site on the tail.[17]
-
-
Treatment: Begin administration of the test compound (e.g., daily oral gavage) from the day of the booster immunization or upon the first signs of arthritis. Include vehicle and positive control (e.g., methotrexate) groups.
-
Arthritis Scoring: Monitor the mice daily for the onset and severity of arthritis, typically starting from day 21. Score each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling, 3=severe swelling extending to the ankle, 4=ankylosis). The maximum score per mouse is 16.
-
Endpoint Analysis: At the end of the study (e.g., day 42-56), animals can be euthanized, and paws collected for histological analysis to assess joint damage, inflammation, and cartilage destruction.
-
Data Analysis: Compare the mean arthritis scores, incidence of arthritis, and histological scores between the treated and control groups.
Part 4: Data Presentation and Workflow Visualization
Clear presentation of data is essential for interpretation and comparison.
Overall Experimental Workflow
Caption: A generalized workflow for the investigation of a novel compound's anti-inflammatory properties.
Hypothetical Data Tables
Table 1: In Vitro Anti-inflammatory Effects of Compound X on LPS-stimulated RAW 264.7 Cells
| Treatment (µM) | Cell Viability (%) | NO Production (% Inhibition) | TNF-α Production (% Inhibition) | IL-6 Production (% Inhibition) |
| Vehicle Control | 100 ± 4.5 | 0 | 0 | 0 |
| Compound X (1) | 98 ± 3.2 | 15.2 ± 2.1 | 12.5 ± 3.0 | 10.8 ± 2.5 |
| Compound X (10) | 95 ± 4.1 | 45.8 ± 3.5 | 40.1 ± 4.2 | 38.6 ± 3.9 |
| Compound X (50) | 92 ± 3.7 | 78.3 ± 4.0 | 72.5 ± 5.1 | 70.2 ± 4.8 |
| Positive Control | 99 ± 2.9 | 85.1 ± 3.3 | 80.4 ± 4.5 | 78.9 ± 5.0* |
| Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. |
Table 2: Effect of Compound X on Carrageenan-Induced Paw Edema in Rats
| Treatment (mg/kg) | Paw Edema Inhibition (%) at 3 hours |
| Vehicle Control | 0 |
| Compound X (10) | 25.4 ± 3.1 |
| Compound X (30) | 48.9 ± 4.5 |
| Compound X (100) | 65.2 ± 5.0 |
| Indomethacin (10) | 70.1 ± 4.2 |
| Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. |
Conclusion
The protocols detailed in this guide provide a robust and systematic framework for the preclinical evaluation of novel anti-inflammatory compounds like this compound. By progressing from broad in vitro screening to more specific mechanistic studies and finally to in vivo efficacy models, researchers can build a comprehensive profile of a compound's therapeutic potential. This structured approach is essential for identifying promising candidates for further development in the treatment of inflammatory diseases.
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Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]
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Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
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Armaka, M., Gkretsi, V., & Kollias, G. (2022). Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. STAR protocols, 3(4), 101736. [Link]
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EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors. Retrieved from [Link]
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AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]
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PatSnap. (2024). What are COX-2 inhibitors and how do they work?. Retrieved from [Link]
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Cleveland Clinic. (n.d.). COX-2 Inhibitors: What They Are, Uses & Side Effects. Retrieved from [Link]
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Springer Nature. (2018). Collagen-Induced Arthritis Models. Retrieved from [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
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- Al-Harrasi, A., Ali, L., Hussain, J., Rehman, N. U., Mehjabeen, & Ahmed, M. (2019). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules (Basel, Switzerland), 24(16), 2948.
- Williams, R. J., Nisbet, R. M., & Green, D. W. (2016). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. Scientific reports, 6, 37529.
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- Bian, M., Du, X., Cui, J., Wang, W., & Zhang, H. (2022). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of enzyme inhibition and medicinal chemistry, 37(1), 2138–2169.
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Application Notes & Protocols: A Research Model for 3-(2-(piperidin-1-yl)ethoxy)benzoic acid
Introduction: Unlocking the Potential of a Privileged Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of approved pharmaceuticals and biologically active compounds.[1][2] Its structural and physicochemical properties often confer favorable pharmacokinetic profiles and potent interactions with biological targets.[2][3] Similarly, the benzoic acid moiety is a versatile pharmacophore found in compounds with diverse activities, including anti-inflammatory and anticancer effects.[4][5]
The novel chemical entity, 3-(2-(piperidin-1-yl)ethoxy)benzoic acid, combines these two powerful motifs. While direct biological data for this specific meta-substituted isomer is scarce, its structural analog, the para-substituted 4-(2-(piperidin-1-yl)ethoxy)benzoic acid, is a well-documented key intermediate in the synthesis of Raloxifene, a selective estrogen receptor modulator (SERM).[6][7] This relationship provides a compelling, hypothesis-driven starting point for investigation, suggesting that the target compound may possess SERM-like activity or other valuable pharmacological properties.
This document provides a comprehensive, phased research model to systematically characterize this compound, guiding the user from initial physicochemical and biological screening through to foundational preclinical evaluation. The protocols herein are designed to be self-validating and are grounded in established drug discovery principles, providing the causal logic behind each experimental choice.
Phase 1: Foundational Characterization & In Vitro Screening
Rationale: The initial phase is designed to establish the compound's identity, purity, and fundamental drug-like properties, followed by a broad-based screening to identify potential biological activities. This stage acts as a critical gatekeeper, ensuring that only well-characterized compounds with promising activity advance to more resource-intensive studies.
Protocol 1: Physicochemical Characterization and Stability
Objective: To confirm the identity, purity, solubility, and chemical stability of the test compound.
Methodology:
-
Identity & Purity Confirmation:
-
Utilize High-Performance Liquid Chromatography (HPLC) with a UV detector to assess purity. The goal is a purity level of >95%.
-
Confirm the molecular weight and structure using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Perform structural elucidation using Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy.
-
-
Solubility Assessment:
-
Determine the kinetic solubility in phosphate-buffered saline (PBS) at pH 7.4 and in simulated gastric fluid (pH ~1.2) using nephelometry or UV spectroscopy to inform formulation for subsequent assays.
-
-
Chemical Stability:
-
Incubate the compound in PBS (pH 7.4) at 37°C for 0, 2, 8, and 24 hours.
-
Analyze the remaining parent compound at each time point by LC-MS to assess degradation.
-
Protocol 2: Broad-Spectrum Cytotoxicity Assessment (MTT Assay)
Objective: To determine the compound's general toxicity against a panel of human cell lines, identifying a preliminary therapeutic window.
Methodology:
-
Cell Culture: Seed human cancer cell lines (e.g., MCF-7 breast, HT-29 colon) and a non-cancerous cell line (e.g., MRC-5 lung fibroblast) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]
-
Treatment: Prepare a 2-fold serial dilution of the test compound (e.g., from 100 µM to 0.1 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., 0.1% DMSO). Determine the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve.[1]
Data Presentation: In Vitro Cytotoxicity
| Cell Line | Tissue of Origin | IC₅₀ (µM) |
|---|---|---|
| MCF-7 | Breast Cancer | [Insert Data] |
| HT-29 | Colon Cancer | [Insert Data] |
| NCI-H460 | Lung Cancer | [Insert Data] |
| MRC-5 | Normal Lung Fibroblast | [Insert Data] |
Workflow for Phase 1: In Vitro Screening```dot
Caption: Hypothetical SERM-like mechanism of action leading to cell death.
Phase 3: In Vitro & In Vivo Pharmacokinetics (ADME)
Rationale: A compound's efficacy is contingent upon its ability to reach its biological target in sufficient concentrations for an adequate duration. [8]This phase evaluates the Absorption, Distribution, Metabolism, and Excretion (ADME) properties that govern its in vivo behavior.
Protocol 4: In Vitro ADME Profiling
Objective: To assess the metabolic stability and plasma protein binding of the compound in vitro.
Methodology:
-
Metabolic Stability (Liver Microsomes): [9] * Prepare an incubation mixture containing rat or human liver microsomes, the test compound (1 µM), and a NADPH-regenerating system in buffer.
-
Incubate at 37°C, taking aliquots at 0, 5, 15, 30, and 60 minutes.
-
Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance.
-
-
Plasma Protein Binding (Equilibrium Dialysis): [9] * Use a rapid equilibrium dialysis (RED) device.
-
Add the test compound to plasma in the sample chamber and dialysis buffer to the buffer chamber.
-
Incubate the sealed plate at 37°C for 4-6 hours with shaking.
-
After incubation, take samples from both chambers and determine the compound concentration by LC-MS/MS.
-
Calculate the fraction unbound (fu) in plasma.
-
Data Presentation: In Vitro ADME Summary
| Parameter | Species | Value | Interpretation |
|---|---|---|---|
| Microsomal Half-life (t₁/₂) | Human | [Insert Data] min | Predicts hepatic clearance |
| Microsomal Half-life (t₁/₂) | Rat | [Insert Data] min | Informs in vivo species selection |
| Fraction Unbound (fu) | Human | [Insert Data] % | Indicates bioavailability |
| Fraction Unbound (fu) | Rat | [Insert Data] % | Correlates to in vivo model |
Protocol 5: In Vivo Pharmacokinetic (PK) Study in Rodents
Objective: To determine the compound's concentration-time profile in plasma after intravenous and oral administration.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=3 per group).
-
Dosing:
-
Intravenous (IV) Group: Administer the compound via tail vein injection (e.g., 1 mg/kg) formulated in a suitable vehicle (e.g., 20% Solutol/80% water).
-
Oral (PO) Group: Administer the compound via oral gavage (e.g., 10 mg/kg) formulated as a suspension or solution.
-
-
Blood Sampling: Collect sparse blood samples (e.g., ~50 µL) from the tail vein into EDTA-coated capillaries at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. [9]4. Sample Processing: Centrifuge the blood to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the compound concentration in plasma samples using a validated LC-MS/MS method (see Phase 5).
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (%F).
Phase 4: Preliminary Safety & Toxicology Assessment
Rationale: Early assessment of toxicological liabilities is crucial to prevent late-stage failures in drug development. [10]This phase uses a tiered approach, starting with in vitro tests to detect genetic damage and followed by in vivo studies to identify potential target organs of toxicity.
Protocol 6: In Vitro Genetic Toxicology
Objective: To assess the mutagenic and clastogenic potential of the compound.
Methodology:
-
Bacterial Reverse Mutation (Ames) Test: [11] * Expose various strains of Salmonella typhimurium and Escherichia coli with known mutations to the test compound, both with and without metabolic activation (S9 fraction).
-
A positive result (a significant increase in revertant colonies) indicates mutagenic potential.
-
-
In Vitro Micronucleus Assay: [11] * Expose cultured human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, TK6) to the compound.
-
After exposure, examine the cells for the presence of micronuclei, which are small nuclei that form when chromosome fragments are not incorporated into the main nucleus during cell division. An increase in micronuclei indicates chromosomal damage.
-
Workflow for Preclinical Development```dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. benchchem.com [benchchem.com]
- 7. 4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride | 84449-80-9 [chemicalbook.com]
- 8. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 9. Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. » Drug Metabolism and Pharmacokinetics » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 10. jordilabs.com [jordilabs.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
"methodology for assessing the antioxidant potential of 3-(2-(piperidin-1-yl)ethoxy)benzoic acid"
Application Notes and Protocols
Topic: Comprehensive Methodologies for Assessing the Antioxidant Potential of 3-(2-(piperidin-1-yl)ethoxy)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathophysiology of numerous diseases.[1] This has driven significant research into the discovery of novel antioxidant compounds. This document provides a comprehensive framework for assessing the antioxidant potential of the novel synthetic compound, this compound. Given the absence of public domain data on this specific molecule's bioactivity, we present a multi-tiered strategy, beginning with fundamental in vitro chemical assays to establish baseline radical scavenging and reductive capabilities, followed by a more biologically relevant cell-based assay to evaluate its efficacy in a physiological context. The protocols herein are designed to be self-validating, incorporating necessary controls and standards to ensure data integrity and reproducibility. This guide serves as a foundational blueprint for researchers to systematically characterize the antioxidant profile of new chemical entities.
Compound Profile: this compound
Structure:
-
Core: Benzoic acid
-
Substituent at position 3: An ethoxy chain linked to a piperidine ring (-O-CH₂-CH₂-N(CH₂)₅).
Hypothesized Antioxidant Mechanisms:
The antioxidant activity of benzoic acid derivatives is critically dependent on their substitution pattern, particularly the presence and position of hydroxyl groups which can readily donate a hydrogen atom to stabilize free radicals.[2][3] The structure of this compound lacks these phenolic hydroxyl groups, suggesting that a classical hydrogen atom transfer (HAT) mechanism may not be its primary mode of action. However, other mechanisms could contribute to potential antioxidant activity:
-
Electron Transfer (ET): The aromatic ring and heteroatoms (oxygen and nitrogen) could potentially donate an electron to reduce radical species. This is a key mechanism measured by assays like DPPH, ABTS, and FRAP.[4][5]
-
Metal Chelation: The ether oxygen and the tertiary amine of the piperidine ring could potentially chelate pro-oxidant metal ions like Fe²⁺ or Cu²⁺, preventing them from participating in Fenton-type reactions that generate highly reactive hydroxyl radicals.
-
Modulation of Cellular Pathways: The compound could indirectly exert antioxidant effects by influencing endogenous defense systems, such as upregulating antioxidant enzymes.[1][6]
A systematic evaluation using a panel of assays is therefore essential to elucidate the compound's potential and its mechanism(s) of action.
Part 1: In Vitro Chemical Antioxidant Capacity
The initial assessment of a novel compound involves a battery of chemical assays. This approach is cost-effective and provides a rapid determination of the compound's intrinsic ability to interact with and neutralize various types of free radicals. No single assay is sufficient due to the different mechanisms underlying each test (e.g., Hydrogen Atom Transfer vs. Single Electron Transfer).[7][8][9] We recommend a panel of at least three common assays: DPPH, ABTS, and FRAP.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, neutralizing it.[10] This reduction results in a color change from deep purple to yellow, which is quantified by measuring the decrease in absorbance at ~517 nm.[4][10]
Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.
-
Test Compound & Standard: Prepare a 1 mg/mL stock solution of this compound in methanol. Prepare a series of dilutions (e.g., 10, 25, 50, 100, 250 µg/mL). Prepare identical dilutions for a positive control, such as Ascorbic Acid or Trolox.
-
-
Assay Procedure (96-well plate):
-
Add 100 µL of each sample or standard dilution to separate wells.
-
Add 100 µL of the methanolic DPPH solution to all wells.
-
Include a control well containing 100 µL of methanol and 100 µL of DPPH solution.
-
-
Incubation & Measurement:
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Plot % Inhibition versus concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) via non-linear regression.[6]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: ABTS is oxidized with potassium persulfate to generate the blue-green ABTS radical cation (ABTS•+). Antioxidants present in the sample reduce the ABTS•+, returning it to its colorless neutral form. The decrease in absorbance is measured at ~734 nm. This assay is advantageous as it is applicable to both hydrophilic and lipophilic compounds.[5]
Protocol:
-
Reagent Preparation:
-
ABTS•+ Stock Solution: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical.[6]
-
ABTS•+ Working Solution: Before use, dilute the stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[6]
-
-
Assay Procedure:
-
Add 20 µL of each sample or standard dilution to separate wells of a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
-
Incubation & Measurement:
-
Incubate the plate at room temperature for 6 minutes.[6]
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC₅₀ value as described for the DPPH assay.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium.[5] The increase in absorbance at ~593 nm is proportional to the reducing power of the compound. This is a pure Single Electron Transfer (SET) based method.[4]
Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): 3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid in 1 L of water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of water.
-
FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this fresh and warm to 37°C before use.[4]
-
-
Assay Procedure:
-
Add 20 µL of sample, standard (FeSO₄ or Trolox), or blank (solvent) to appropriate wells.
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
-
Incubation & Measurement:
-
Data Analysis:
-
Create a standard curve using a known antioxidant (e.g., FeSO₄ or Trolox).
-
Express the results as Trolox Equivalents (TE) or Fe²⁺ equivalents.
-
Data Presentation: Summary of In Vitro Antioxidant Capacity
| Assay Method | Test Compound (IC₅₀ µg/mL) | Standard (IC₅₀ µg/mL) |
| DPPH Scavenging | [Insert Value] | [Insert Value for Trolox] |
| ABTS Scavenging | [Insert Value] | [Insert Value for Trolox] |
| FRAP (µM TE/mg) | [Insert Value] | N/A |
Part 2: Cell-Based Antioxidant Activity (CAA)
While chemical assays are useful for screening, they lack biological relevance.[12] The Cellular Antioxidant Activity (CAA) assay measures the antioxidant capacity of a compound within a living cell, accounting for crucial factors like cell uptake, metabolism, and intracellular localization.[13][14]
Principle: The assay uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).[13] Once inside the cell, cellular esterases cleave the diacetate groups, trapping the non-fluorescent DCFH.[13] Peroxyl radicals, generated by AAPH, oxidize DCFH into the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[15] An effective antioxidant will enter the cell and quench these radicals, preventing the oxidation of DCFH and thus reducing fluorescence.[14]
Protocol:
-
Cell Culture & Seeding:
-
Culture human hepatocarcinoma (HepG2) cells in an appropriate growth medium. HepG2 cells are commonly used as they represent a human liver cell line with metabolic activity.[13]
-
Seed the HepG2 cells into a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well.[13]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator until cells are confluent.
-
-
Cell Treatment:
-
Remove the growth medium and wash the cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Treat the cells with 100 µL of medium containing the test compound at various concentrations, along with 25 µM DCFH-DA. Include wells for a positive control (e.g., Quercetin) and a negative control (cells + DCFH-DA only).[12]
-
Incubate the plate for 1 hour at 37°C.[13]
-
-
Induction of Oxidative Stress:
-
Remove the treatment solution and wash the cells once with DPBS.
-
Add 100 µL of 600 µM AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) solution in Hanks' Balanced Salt Solution (HBSS) to all wells.[14]
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure fluorescence every 5 minutes for 1 hour, using excitation and emission wavelengths of ~485 nm and ~538 nm, respectively.[16]
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the fluorescence vs. time plot for each well.[13]
-
Calculate the CAA units for each sample concentration: CAA Unit = (1 - (AUC_sample / AUC_control)) * 100
-
Plot CAA units against concentration to determine the EC₅₀ value (the concentration required to provide 50% antioxidant activity).
-
Results can also be expressed as Quercetin Equivalents (QE) by comparing the sample's activity to a Quercetin standard curve.[14]
-
Part 3: Mechanistic Insights and Further Steps
A comprehensive assessment goes beyond simple screening. If this compound shows significant activity, particularly in the CAA assay, further investigation into its mechanism of action is warranted. Many antioxidant compounds exert their effects by modulating signaling pathways that control the expression of endogenous antioxidant enzymes.[1][6]
Investigating the Nrf2-ARE Pathway: The Nrf2-ARE pathway is a primary regulator of cellular resistance to oxidative stress. Investigating whether the test compound can activate this pathway would provide significant mechanistic insight.
Conclusion
The comprehensive evaluation of a novel compound's antioxidant properties requires a multi-faceted approach. The protocols presented here provide a robust framework, starting with foundational in vitro chemical assays and progressing to a more biologically meaningful cell-based model. By systematically applying these methods, researchers can effectively characterize the antioxidant potential of this compound and determine its viability as a potential therapeutic agent for conditions associated with oxidative stress.
References
-
Title: Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation. Source: PubMed, National Center for Biotechnology Information. URL: [Link]
-
Title: Antioxidant properties of benzoic acid derivatives against superoxide radical. Source: Ancient Science. URL: [Link]
-
Title: Benzoic and Cinnamic Acid Derivatives as Antioxidants: Structure−Activity Relation. Source: Journal of Agricultural and Food Chemistry, ACS Publications. URL: [Link]
-
Title: Antioxidant properties of benzoic acid derivatives against Superoxide radical. Source: Ancient Science of Life. URL: [Link]
-
Title: Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. Source: SciELO South Africa. URL: [Link]
-
Title: A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Source: Applied Sciences, MDPI. URL: [Link]
-
Title: Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Source: Potravinarstvo Slovak Journal of Food Sciences. URL: [Link]
-
Title: Cellular Antioxidant Assay. Source: Kamiya Biomedical Company. URL: [Link]
-
Title: Optimizing the Methodology for Antioxidant Activity Analysis of Manuka Honey. Source: Molecules, MDPI. URL: [Link]
-
Title: DPPH Radical Scavenging Assay. Source: Reactions, MDPI. URL: [Link]
-
Title: Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Source: Journal of Agricultural and Food Chemistry, ACS Publications. URL: [Link]
-
Title: Methods of measurement and evaluation of natural antioxidant capacity/activity (IUPAC technical report). Source: Rutgers University Libraries. URL: [Link]
-
Title: Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Source: Plants, MDPI. URL: [Link]
-
Title: Free radicals, natural antioxidants, and their reaction mechanisms. Source: RSC Publishing. URL: [Link]
-
Title: Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). Source: E3S Web of Conferences. URL: [Link]
-
Title: Valorization of Chestnut By-Products: Extraction, Bioactivity, and Applications of Shells, Spiny Burs, and Leaves. Source: Molecules, MDPI. URL: [Link]
-
Title: Methods of measurement and evaluation of natural antioxidant capacity/activity (IUPAC Technical Report). Source: ResearchGate. URL: [Link]
-
Title: Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Source: Frontiers in Nutrition. URL: [Link]
-
Title: Methods of measurement and evaluation of natural antioxidant capacity/activity (IUPAC technical report). Source: The Hebrew University of Jerusalem. URL: [Link]
-
Title: Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. Source: Journal of Agricultural and Food Chemistry, ACS Publications. URL: [Link]
-
Title: Radical scavenging activity of natural antioxidants and drugs: Development of a combined machine learning and quantum chemistry protocol. Source: The Journal of Chemical Physics, AIP Publishing. URL: [Link]
-
Title: A Guideline for Understanding and Determining Antioxidant Capacity. Source: Elsevier. URL: [Link]
-
Title: Analytical Methods Used in Determining Antioxidant Activity: A Review. Source: Antioxidants, MDPI. URL: [Link]
-
Title: Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. Source: Antioxidants, MDPI. URL: [Link]
-
Title: Methods of measurement and evaluation of natural antioxidant capacity/activity (IUPAC Technical Report). Source: Istanbul University Academic Data Management System. URL: [Link]
-
Title: 4-(2-piperidinoethoxy)-benzoic acid, hydrochloride. Source: PharmaCompass. URL: [Link]
-
Title: 4-[2-Piperidinoethoxy) Benzoic Acid Hydrochloride. Source: Sanika Chemicals. URL: [Link]
-
Title: 4-(2-Piperidinoethoxy)benzoic acid hydrochloride. Source: PubChem, National Center for Biotechnology Information. URL: [Link]
-
Title: Cas 84449-80-9,4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride. Source: LookChem. URL: [Link]
-
Title: AOAC SMPR 2011.011. Source: AOAC International. URL: [Link]9/11/SMPR-2011_011.pdf)
Sources
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- 4. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 12. Optimizing the Methodology for Antioxidant Activity Analysis of Manuka Honey - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. kamiyabiomedical.com [kamiyabiomedical.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(2-(piperidin-1-yl)ethoxy)benzoic acid
Welcome to the technical support guide for the synthesis of 3-(2-(piperidin-1-yl)ethoxy)benzoic acid. This document is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important intermediate. We will delve into the underlying chemistry, provide actionable solutions to frequent problems, and offer a validated experimental protocol.
The synthesis of this compound is typically achieved via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion.[1][2] While straightforward in principle, the reaction is sensitive to several parameters that can significantly impact the outcome. This guide provides the expertise to navigate these challenges effectively.
Core Reaction Scheme
The primary synthetic route involves the O-alkylation of a 3-hydroxybenzoic acid derivative with 1-(2-chloroethyl)piperidine. To prevent undesirable side reactions with the carboxylic acid moiety, it is highly advantageous to use an ester-protected form of the phenol, such as methyl 3-hydroxybenzoate, followed by a final hydrolysis step.
Caption: Fig. 1: Two-step synthesis of the target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a practical Q&A format.
Q1: My overall yield is disappointingly low (<50%). What are the primary factors I should investigate?
A low yield is a systemic issue that can stem from several sources. Here is a checklist of the most probable causes:
-
Incomplete Deprotonation of the Phenol: The phenolic hydroxyl group must be converted to the more nucleophilic phenoxide ion. If your base is too weak or insufficient in quantity, the starting material will not be fully activated. For phenols, moderately strong bases like potassium carbonate (K₂CO₃) are often sufficient and preferable to stronger bases like sodium hydride (NaH), which can exacerbate side reactions.[3]
-
Competing Elimination (E2) Reaction: Your alkylating agent, 1-(2-chloroethyl)piperidine, is a primary alkyl halide, which is ideal for SN2 reactions.[2][3] However, the phenoxide is a strong base and can induce an E2 elimination reaction, forming an unwanted 1-vinylpiperidine byproduct. This is particularly favored at higher temperatures.[3][4]
-
Sub-optimal Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMF, DMSO, or acetone are ideal because they solvate the cation of the base (e.g., K⁺) but leave the phenoxide anion relatively "naked" and highly reactive, promoting the desired O-alkylation.[3] Protic solvents (like ethanol) can solvate the nucleophile, reducing its effectiveness.
-
Carboxylic Acid Interference: If you are using 3-hydroxybenzoic acid directly without ester protection, the base will preferentially deprotonate the more acidic carboxylic acid proton. The resulting carboxylate is a much poorer nucleophile than the phenoxide, effectively halting the desired reaction. One conventional technique to avoid this is to protect the carboxylic acid group as an ester.[5]
Q2: I've confirmed the presence of an alkene byproduct by NMR/GC-MS. How do I suppress the E2 elimination side reaction?
The formation of 1-vinylpiperidine via E2 elimination is a classic competing pathway.[1] Here’s how to favor the SN2 substitution:
-
Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions.[3] Therefore, reducing the temperature will disproportionately slow down the elimination pathway. Instead of refluxing at a high temperature, try running the reaction at a milder temperature (e.g., 50-60 °C) for a longer duration.
-
Choice of Base: While a strong base is needed, an excessively strong or sterically hindered base can favor elimination. A base like potassium carbonate provides a good balance of reactivity for deprotonating the phenol without being overly aggressive in promoting elimination.
-
Alkyl Halide Choice: You are already using a primary chloride, which is good. If you were using a bromide or iodide, they would be better leaving groups but also slightly more prone to elimination. Sticking with 1-(2-chloroethyl)piperidine is the correct choice.
Q3: My reaction stalls, and I recover a large amount of my starting methyl 3-hydroxybenzoate. What is happening?
This is a clear indication of insufficient activation of your nucleophile or an issue with your electrophile.
-
Check Your Base: Ensure your base (e.g., K₂CO₃) is anhydrous and finely powdered to maximize its surface area and reactivity. A patent for a similar synthesis uses powdered potassium carbonate effectively.[6][7] You should use a stoichiometric excess (e.g., 2-3 equivalents) to ensure complete deprotonation and to neutralize the HCl from the alkylating agent's salt form.
-
Alkylating Agent Quality: The 1-(2-chloroethyl)piperidine hydrochloride salt is generally stable. However, it's crucial to ensure its purity. The free base, if generated and stored, is less stable. It is common practice to use the hydrochloride salt directly and add an extra equivalent of base to liberate the free amine in situ.[6][8]
-
Solvent Purity: Ensure your solvent is anhydrous. Trace amounts of water can consume the base and protonate the phenoxide, quenching its nucleophilicity.
Q4: Should I use 3-hydroxybenzoic acid directly or protect the carboxylic acid?
Expert Advice: Always protect the carboxylic acid. Using 3-hydroxybenzoic acid directly is problematic because the carboxylic acid proton (pKa ~4) is far more acidic than the phenolic proton (pKa ~10). A base will deprotonate the carboxylic acid first, creating a carboxylate that is a poor nucleophile and introduces a negative charge that repels the incoming phenoxide.
A simple and effective strategy is to first convert 3-hydroxybenzoic acid to its methyl or ethyl ester (e.g., via Fischer esterification).[9] This protected intermediate can then be used in the Williamson ether synthesis. The ester is stable under the basic conditions of the ether synthesis and can be easily hydrolyzed back to the carboxylic acid in a final step using aqueous acid or base.[6][7]
Caption: Fig. 2: Troubleshooting workflow for low yield.
Recommended Optimized Protocol
This protocol is based on established literature procedures for analogous compounds and is designed to maximize yield by minimizing side reactions.[6][7] It employs the robust strategy of ester protection.
Part A: Esterification of 3-Hydroxybenzoic Acid (if starting from the acid)
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxybenzoic acid (1.0 eq) in methanol (10-20 volumes).
-
Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction, neutralize the acid with a saturated sodium bicarbonate solution, and extract the methyl 3-hydroxybenzoate product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester, which can be purified by column chromatography if necessary.
Part B: Williamson Ether Synthesis
-
Setup: To a three-neck flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add methyl 3-hydroxybenzoate (1.0 eq), 1-(2-chloroethyl)piperidine hydrochloride (1.2 eq), and finely powdered anhydrous potassium carbonate (2.5-3.0 eq).
-
Solvent: Add a polar aprotic solvent such as acetone or ethyl acetate (10-15 volumes).[6][9]
-
Reaction: Heat the mixture to a gentle reflux (for acetone, ~56°C; for ethyl acetate, ~77°C) under a nitrogen atmosphere. Monitor the reaction progress using TLC or HPLC. The reaction typically takes 8-24 hours.[6]
-
Workup: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with the solvent. Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product is methyl 3-(2-(piperidin-1-yl)ethoxy)benzoate.
Part C: Ester Hydrolysis
-
Setup: Dissolve the crude ester from Part B in a mixture of aqueous hydrochloric acid (e.g., 4N HCl) and an alcohol co-solvent if needed.
-
Reaction: Heat the solution to reflux for 4-8 hours until TLC/HPLC analysis confirms the complete disappearance of the ester.[7]
-
Isolation: Cool the reaction mixture in an ice bath. The product, this compound, will often precipitate as its hydrochloride salt. Collect the solid by filtration, wash with cold acetone or diethyl ether, and dry under vacuum to yield the final product.[7]
Key Reaction Parameters Summary
| Parameter | Recommended | Rationale |
| Phenol Form | Methyl or Ethyl Ester | Prevents side reactions at the carboxylic acid.[5] |
| Base | Anhydrous, powdered K₂CO₃ | Sufficiently basic for phenol deprotonation, minimizes E2 elimination.[3][9] |
| Solvent | Acetone, Ethyl Acetate, DMF | Polar aprotic; enhances nucleophilicity of the phenoxide.[3] |
| Temperature | 50 - 80 °C | Balances reaction rate while minimizing the E2 elimination side reaction.[3] |
| Atmosphere | Inert (Nitrogen/Argon) | Prevents potential oxidative side reactions and protects anhydrous conditions. |
References
-
Williamson ether synthesis. Wikipedia. [Link]
-
Synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives. Rasayan Journal of Chemistry. [Link]
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. [Link]
-
1-(2-chloroethyl)piperidine hydrochloride (for synthesis). Sdfine. [Link]
-
Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
- Process for the preparation of 3-hydroxybenzoic acid.
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Esterification of hydroxybenzoic acids.
-
Williamson Ether Synthesis. YouTube. [Link]
-
N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers. Shree Ganesh Chemicals. [Link]
-
1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5. sgrl. [Link]
- Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
- Process for preparing benzoic acids.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]
- 6. EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents - Google Patents [patents.google.com]
- 7. 4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride | 84449-80-9 [chemicalbook.com]
- 8. N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers [shreeganeshchemical.com]
- 9. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Troubleshooting the Purification of Piperidine-Containing Benzoic Acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the unique purification challenges presented by piperidine-containing benzoic acids. Due to their amphoteric nature, these compounds often defy standard purification protocols. This resource is designed to explain the underlying chemical principles behind these challenges and offer field-proven strategies for success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to ground your understanding of why these molecules behave the way they do.
Q1: Why is my piperidine-containing benzoic acid so difficult to purify using standard methods?
The core challenge lies in the molecule's dual functionality. It contains a basic piperidine nitrogen and an acidic carboxylic acid group. At a specific pH, known as the isoelectric point (pI), the molecule exists as a neutral zwitterion, with both a positive charge on the piperidine nitrogen (piperidinium) and a negative charge on the carboxyl group (carboxylate). This zwitterionic state dramatically increases polarity and hydrogen bonding capacity, leading to high water solubility and very low solubility in common organic solvents, making extraction and chromatography difficult.[1][2]
Q2: How do I determine the isoelectric point (pI) of my compound, and why is it important?
The pI is the pH at which your molecule has a net zero charge. It is crucial because a compound's solubility is typically at its minimum at its pI. You can estimate the pI by averaging the pKa values of the carboxylic acid (typically ~4-5) and the protonated piperidine amine (typically ~9-11). For a simple piperidine-benzoic acid, the pI will be approximately (pKa_acid + pKa_amine) / 2, often falling in the pH range of 6.5-7.5.[1] Knowing the pI allows you to:
-
Induce Precipitation: Adjust the pH of an aqueous solution to the pI to cause the zwitterionic form to precipitate.
-
Control Chromatographic Retention: Manipulate the mobile phase pH to be well above or below the pI to ensure the compound is in a single, charged state for predictable chromatographic behavior.[3]
Q3: My compound is soluble in both acidic and basic aqueous solutions but not in common organic solvents. How can I extract it?
This is a classic sign of a zwitterionic compound. In its charged forms (cationic at low pH, anionic at high pH), it is highly water-soluble. At its isoelectric point, it may precipitate but remains too polar for efficient extraction into solvents like ethyl acetate or dichloromethane. Instead of direct extraction of the zwitterion, consider these strategies:
-
Acidic Extraction: Lower the pH of the aqueous solution to ~2 with dilute HCl. This protonates the carboxylate, making the molecule a cation. While still water-soluble, it can sometimes be extracted with more polar organic solvents or after adding a large organic counterion.
-
Basic Extraction: Raise the pH to >11 with a base like NaOH. This deprotonates the piperidinium ion, making the molecule an anion. Again, this form is highly water-soluble.
-
Ion-Pair Extraction: Add a large, lipophilic counter-ion (e.g., tetrabutylammonium for the anionic form) to the aqueous phase. The resulting ion pair has increased organic solubility and can be extracted into an organic solvent.[1]
Q4: What are the first steps I should take to develop a purification strategy for a novel piperidine-containing benzoic acid?
-
Estimate the pI: Use the pKa values of the functional groups.
-
Assess pH-Dependent Solubility: Take a small amount of crude material and test its solubility in water at three pH points: acidic (pH 2), neutral (pH ~7), and basic (pH 11). This confirms its amphoteric nature.
-
Test Stability on TLC: Spot your compound on a silica gel TLC plate, let it sit for 30 minutes, and then develop it. Run a second TLC immediately after spotting. If the spot that sat on the silica shows degradation (new spots, streaking), your compound is likely unstable to standard silica gel.[4]
-
Attempt Isoelectric Precipitation: Dissolve the crude material in a minimal amount of dilute acid or base and slowly adjust the pH towards the estimated pI with dropwise addition of base or acid, respectively. If a precipitate forms, this can be a powerful initial purification step.[1]
Part 2: Troubleshooting Guide: Specific Experimental Issues
Issue 1: Poor Solubility & Recrystallization Failures
Q: My compound crashes out of every solvent I try for recrystallization, or it remains an oil. What's happening?
Causality: Zwitterions are often described as "internally formed salts." They have very high lattice energies, similar to inorganic salts, and are notoriously difficult to dissolve in single organic solvents. They are soluble in highly polar, protic solvents like water or methanol, but often too soluble for effective recrystallization. "Oiling out" occurs when the compound melts in the hot solvent but is supersaturated and separates as a liquid phase upon cooling rather than forming crystals.
Troubleshooting Protocol: pH-Controlled & Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude compound in a minimal amount of dilute aqueous acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) to form the soluble cationic or anionic salt, respectively.
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration.
-
Controlled Precipitation (Method A): While stirring the warm solution, slowly add a base (if starting from acid) or acid (if starting from base) dropwise until you approach the compound's pI. The zwitterion should begin to precipitate. Cool slowly to room temperature and then in an ice bath to maximize recovery.
-
Anti-Solvent Addition (Method B): To the filtered aqueous solution (acidic or basic), slowly add a miscible organic "anti-solvent" in which the zwitterion is insoluble (e.g., acetone, isopropanol, or THF) until the solution becomes faintly cloudy.[5]
-
Crystallization: Gently warm the solution until it becomes clear again, then allow it to cool slowly to room temperature. This controlled cooling often yields better crystals than rapid precipitation.
-
Isolation: Collect the crystals by vacuum filtration, wash with cold water, followed by a water-miscible organic solvent (like cold acetone) to aid drying, and dry under high vacuum.
Table 1: Common Solvent Systems for Amphoteric Compound Crystallization
| Primary Solvent (for Dissolution) | Anti-Solvent (for Precipitation) | Comments |
| Water (at adjusted pH) | Acetone, Isopropanol, Ethanol | Most common and effective method. |
| Methanol | Diethyl Ether, Ethyl Acetate | Useful if the compound has some methanol solubility. |
| Dimethyl Sulfoxide (DMSO) | Water, Isopropanol | For compounds with very poor solubility. Use with caution as removing residual DMSO is difficult. |
| Hot Ethanol | Water | Can be effective for less polar analogues. |
Issue 2: Normal-Phase (Silica Gel) Chromatography Problems
Q: My compound is streaking badly on a silica gel column, and I'm getting low recovery. How can I fix this?
Causality: Standard silica gel is acidic (pKa ~4-5) due to the presence of silanol (Si-OH) groups on its surface. The basic piperidine nitrogen (pKa ~9-11) in your compound is strongly protonated by the silica surface, leading to very strong, sometimes irreversible, binding. This causes severe peak tailing (streaking) and can result in the complete loss of the compound on the column.[3][6]
Troubleshooting Protocol: Column Deactivation & Mobile Phase Modification
Method 1: Deactivating the Stationary Phase
-
Prepare Slurry: Prepare a slurry of silica gel in your non-polar solvent (e.g., hexane).
-
Add Base: Add 1-2% triethylamine (TEA) or ammonia (as a 7N solution in methanol) to the slurry relative to the solvent volume.
-
Pack Column: Pack the column with the basified slurry.
-
Equilibrate: Flush the packed column with 2-3 column volumes of your starting mobile phase (which should also contain 0.5-1% of the same base) before loading the sample.[6] This neutralizes the acidic sites, preventing strong analyte binding.
Method 2: Mobile Phase Modifiers
-
Add a Competing Base: Incorporate a small amount of a volatile base like triethylamine (0.1-1%) or pyridine into your mobile phase (e.g., ethyl acetate/hexane). The modifier competes with your compound for binding to the acidic silanol sites, improving elution and peak shape.
-
Use a Polar, Protic Solvent: Adding methanol or isopropanol to the mobile phase can help by hydrogen bonding with both the silica surface and the analyte, disrupting the strong interaction. A common mobile phase is Dichloromethane/Methanol/Ammonia.
Workflow for Silica Gel Chromatography of Basic Compounds
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. Purification [chem.rochester.edu]
- 5. Purification [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
"addressing solubility issues of 3-(2-(piperidin-1-yl)ethoxy)benzoic acid in assays"
Technical Support Center: 3-(2-(piperidin-1-yl)ethoxy)benzoic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting and practical advice for addressing the solubility challenges commonly encountered when working with this compound in various assay formats. As a zwitterionic molecule, its solubility is highly dependent on experimental conditions, which can lead to issues like precipitation and inconsistent data. This guide is designed to help you understand the underlying chemical principles and implement effective strategies to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my compound precipitating when I dilute my DMSO stock into aqueous assay buffer?
Answer:
This is a classic issue known as "kinetic solubility" limitation, which is common for compounds prepared as high-concentration stocks in Dimethyl Sulfoxide (DMSO).[1][2] this compound is a zwitterionic compound, meaning it has both an acidic group (carboxylic acid) and a basic group (piperidine).[3][4] Its solubility is lowest at its isoelectric point (pI) and significantly increases in acidic or basic conditions where the molecule becomes charged.[5]
Here's the underlying mechanism:
-
In DMSO: The compound is highly soluble because DMSO is a strong polar aprotic solvent capable of dissolving a wide range of molecules.[6]
-
Upon Dilution: When the concentrated DMSO stock is introduced into an aqueous buffer (typically near neutral pH), two things happen:
-
Solvent Change: The compound is rapidly transferred from a favorable organic environment to a less favorable aqueous one.
-
pH Environment: The aqueous buffer's pH may be close to the compound's pI, where it has a net neutral charge and is least soluble.
-
This sudden environmental shift can cause the compound to crash out of solution, even if the final concentration is theoretically below its thermodynamic solubility limit.[7]
Q2: What is the best practice for preparing a stock solution of this compound?
Answer:
Proper stock solution preparation is the first critical step to avoiding solubility issues.[8] Following best practices ensures consistency and maximizes the chances of successful experiments.[9]
Recommended Protocol: Preparing a 10 mM DMSO Stock Solution
| Parameter | Recommendation | Rationale |
| Solvent | High-Purity, Anhydrous DMSO | Minimizes water content, which can decrease solubility and promote precipitation during freeze-thaw cycles.[10] |
| Concentration | 10 mM (or as high as soluble) | A standardized high concentration allows for minimal DMSO carryover into the final assay (typically ≤0.5%).[2] |
| Vessel | Amber glass or polypropylene vials | Protects light-sensitive compounds and prevents leaching.[11] |
| Dissolution | Vortexing, gentle warming (37°C), or sonication | Ensures complete dissolution. Visually inspect for any particulates against a light source.[7] |
| Storage | -20°C or -80°C in single-use aliquots | Aliquoting is crucial to avoid repeated freeze-thaw cycles, which can lead to solvent evaporation and compound precipitation.[12][13] |
Step-by-Step Protocol:
-
Calculation: Determine the mass of this compound (M.W. ~249.31 g/mol ) needed.[14] For 1 mL of a 10 mM stock: Mass = 0.010 mol/L * 0.001 L * 249.31 g/mol = 0.00249 g = 2.49 mg.
-
Weighing: Accurately weigh the compound using an analytical balance.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex thoroughly. If particulates remain, sonicate the vial in a water bath for 5-10 minutes or warm gently. Ensure the solution is completely clear.
-
Aliquoting: Dispense the stock solution into smaller, single-use volumes (e.g., 20 µL) in appropriately labeled tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Q3: How can I improve the solubility of this compound in my final assay solution?
Answer:
Because this is a zwitterionic compound, the most effective strategy for improving aqueous solubility is to adjust the pH of your assay buffer away from the compound's isoelectric point (pI).[5][15] At low pH, the basic piperidine group will be protonated (cationic), and at high pH, the acidic carboxylic acid group will be deprotonated (anionic). In either charged state, the molecule's solubility in water increases dramatically.[16]
Troubleshooting Strategies:
-
pH Adjustment (Primary Recommendation):
-
Acidic Conditions: If your assay permits, lower the buffer pH to < 5. This will protonate the piperidine group, making the molecule positively charged and more soluble.
-
Basic Conditions: Alternatively, raise the buffer pH to > 9. This will deprotonate the carboxylic acid, making the molecule negatively charged and more soluble.
-
Important Caveat: You must validate that the altered pH does not negatively impact your assay components (e.g., enzyme activity, cell viability, protein stability).[15]
-
-
Use of Co-solvents (Secondary Recommendation):
-
If pH adjustment is not feasible, incorporating a small percentage of a water-miscible organic co-solvent into your final assay buffer can help.[][18] Co-solvents work by reducing the polarity of the aqueous medium.[19]
-
Suitable Co-solvents: Ethanol, Propylene Glycol (PG), or Polyethylene Glycol 400 (PEG 400).
-
Protocol: Prepare your assay buffer with a pre-determined percentage of the co-solvent (e.g., 1-5%). Then, add your compound stock. Always run a vehicle control with the same co-solvent concentration to account for any effects on the assay.
-
-
Addition of Solubilizing Excipients:
-
In some cases, non-ionic surfactants (e.g., Tween-20, Triton X-100) at low concentrations (0.01-0.1%) can form micelles that encapsulate the compound, increasing its apparent solubility.
-
Cyclodextrins can also be used to form inclusion complexes, which are more water-soluble.
-
Validation is critical: These excipients can interfere with assays, particularly those involving proteins or cell membranes.
-
Decision Workflow for Improving Solubility
References
-
Crystal Growth & Design. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. ACS Publications. Available from: [Link]
-
Chemphyschem. (2018). Solubility-Modifying Power of Zwitterionic Salts. PubMed. Available from: [Link]
-
Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Available from: [Link]
-
Studocu. (n.d.). Exp. 11 The influence of pH on solubility in water Theory. Available from: [Link]
-
Encyclopedia.pub. (n.d.). Zwitterionics Surfactants. Available from: [Link]
-
ChemMedChem. (2020). Physicochemical Properties of Zwitterionic Drugs in Therapy. PubMed. Available from: [Link]
-
ResearchGate. (2015). How can I increase the solubility to perform an enzyme assay?. Available from: [Link]
-
Die Pharmazie. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Available from: [Link]
-
Drug Discovery Today. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available from: [Link]
-
Drug Design, Development and Therapy. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC - NIH. Available from: [Link]
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. Available from: [Link]
-
Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Available from: [Link]
-
Molecular Pharmaceutics. (2020). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. ACS Publications. Available from: [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available from: [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Available from: [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Available from: [Link]
-
ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Available from: [Link]
-
ACS Omega. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available from: [Link]
-
PharmaCompass. (n.d.). 4-(2-piperidinoethoxy)-benzoic acid, hydrochloride. Available from: [Link]
-
AAPS PharmSciTech. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC - NIH. Available from: [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Available from: [Link]
-
PubChem. (n.d.). 4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt. Available from: [Link]
-
ResearchGate. (n.d.). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Available from: [Link]
-
Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. Available from: [Link]
-
AAPS PharmSciTech. (2011). Improving Tenoxicam Solubility and Bioavailability by Cosolvent System. PMC - NIH. Available from: [Link]
-
Journal of Biomolecular Screening. (2014). Compound precipitation in high-concentration DMSO solutions. PubMed. Available from: [Link]
-
Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Available from: [Link]
-
PubChem. (n.d.). 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid. Available from: [Link]
-
Industrial & Engineering Chemistry Research. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. ACS Publications. Available from: [Link]
-
PubChem. (n.d.). 4-(2-Piperidinoethoxy)benzoic acid hydrochloride. Available from: [Link]
-
Triown Chemie. (n.d.). 4- (2-(Piperidin-1-yl)ethoxy)-benzoic acid hydrochloride. Available from: [Link]
-
The Japanese Pharmacopoeia. (n.d.). Benzoic Acid. Available from: [Link]
- ChemicalBook. (2023). 4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride. Available from: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02540608.htm
- Sanika Chemicals. (n.d.). 4-[2-Piperidinoethoxy) Benzoic Acid Hydrochloride. Available from: https://www.sanikachemicals.com/product/4-2-piperidinoethoxy-benzoic-acid-hydrochloride
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Physicochemical Properties of Zwitterionic Drugs in Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. ziath.com [ziath.com]
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- 14. 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid | C14H19NO3 | CID 5743836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ascendiacdmo.com [ascendiacdmo.com]
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"optimizing reaction conditions for the etherification of 3-hydroxybenzoic acid"
Welcome to the technical support center for the etherification of 3-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific challenges you may encounter during your experiments.
Introduction: The Challenge of Selectivity
The etherification of 3-hydroxybenzoic acid presents a unique synthetic challenge due to the presence of two nucleophilic sites: the phenolic hydroxyl group and the carboxylic acid. Direct alkylation without a proper strategy can lead to a mixture of O-alkylated, esterified, and dialkylated products, complicating purification and reducing the yield of the desired 3-alkoxybenzoic acid. This guide will walk you through a robust, three-step strategy to achieve high selectivity and yield:
-
Protection of the carboxylic acid as a methyl ester.
-
Etherification of the phenolic hydroxyl group via Williamson ether synthesis.
-
Deprotection (saponification) of the methyl ester to yield the final product.
This approach ensures that the more acidic carboxylic acid proton is masked, allowing for the selective deprotonation and subsequent alkylation of the phenolic hydroxyl group.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the carboxylic acid group before etherification?
The carboxylic acid proton is significantly more acidic than the phenolic proton. In the presence of a base, the carboxylate anion will form preferentially. This anion can then act as a nucleophile, leading to the formation of an ester byproduct if the alkylating agent is added directly. Protecting the carboxylic acid, typically as a methyl ester, prevents this side reaction and ensures that the base selectively deprotonates the phenolic hydroxyl group, paving the way for clean O-alkylation.[1][2]
Q2: What is the best method for protecting 3-hydroxybenzoic acid as a methyl ester?
Fischer esterification is a common and effective method.[1] This involves reacting 3-hydroxybenzoic acid with anhydrous methanol in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[2][3] The reaction is typically refluxed for a few hours. The methyl ester can often be used in the next step without extensive purification.[2]
Q3: Which base should I choose for the Williamson ether synthesis step?
For phenols, which are more acidic than aliphatic alcohols, weaker bases are generally sufficient.[4] Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices.[2] They are strong enough to deprotonate the phenol but mild enough to minimize side reactions. Sodium hydroxide (NaOH) can also be used.[4] Stronger bases like sodium hydride (NaH) are typically unnecessary and may increase the risk of side reactions.
Q4: What are the ideal solvents for the etherification of methyl 3-hydroxybenzoate?
Polar aprotic solvents are the best choice for Williamson ether synthesis as they can solvate the cation of the base but do not solvate the phenoxide nucleophile, leaving it more available to react.[4][5] Anhydrous N,N-Dimethylformamide (DMF) and acetone are commonly used and give good results.[2][3] Acetonitrile is another suitable option.[6][7]
Q5: What type of alkylating agents work best in this reaction?
The Williamson ether synthesis is an SN2 reaction, which is sensitive to steric hindrance.[4][8] Therefore, primary alkyl halides (e.g., ethyl bromide, benzyl bromide) are ideal and give the best yields.[4][5] Secondary alkyl halides can lead to a mixture of substitution (ether) and elimination (alkene) products, while tertiary alkyl halides will almost exclusively yield the elimination product.[4][8]
Troubleshooting Guide
This section addresses common problems encountered during the three-step synthesis of 3-alkoxybenzoic acids.
Problem 1: Low Yield of Methyl 3-hydroxybenzoate (Protection Step)
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Incomplete Reaction | Ensure the methanol is anhydrous. Increase the reflux time and monitor the reaction by Thin Layer Chromatography (TLC).[2] | Water can shift the equilibrium of the Fischer esterification back towards the starting materials, reducing the yield. The reaction may require more time to reach completion. |
| Loss during Workup | During the aqueous workup, ensure the pH of the aqueous layer is basic before extracting with an organic solvent. Use multiple small-volume extractions. | Neutralizing the acid catalyst with a base like sodium bicarbonate is crucial.[2] If the aqueous layer is acidic, the product may be protonated and have higher water solubility, leading to poor extraction efficiency. |
Problem 2: Low Yield of 3-Alkoxy Methyl Benzoate (Etherification Step)
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Incomplete Reaction | Ensure all reagents and solvents are anhydrous. Increase the reaction temperature (typically 60-80 °C) and/or reaction time.[2] Consider using a more reactive alkylating agent (I > Br > Cl). | Water can hydrolyze the alkylating agent and deactivate the phenoxide. SN2 reactions are often accelerated by heat. The reactivity of the leaving group on the alkylating agent significantly impacts the reaction rate. |
| Formation of Alkene Byproduct (Elimination) | Use a primary alkyl halide.[4][8] If a secondary halide must be used, lower the reaction temperature.[4] | Elimination (E2) is a common side reaction that competes with substitution (SN2), especially with secondary and tertiary alkyl halides.[4][8] Lower temperatures generally favor substitution over elimination.[4] |
| C-Alkylation of the Aromatic Ring | This is a potential side reaction with phenoxides, though less common under these conditions.[4][9] Ensure the reaction is run under an inert atmosphere to prevent oxidation, which can sometimes lead to side products. | The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the aromatic ring.[8] While O-alkylation is generally favored, C-alkylation can occur. |
Problem 3: Incomplete Saponification (Deprotection Step)
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Insufficient Base or Reaction Time | Use a sufficient excess of base (e.g., 2-4 equivalents of NaOH or LiOH).[2] Gently heat the reaction mixture (e.g., 40-50 °C) and monitor by TLC until the starting ester is consumed.[2] | Saponification is the hydrolysis of an ester under basic conditions.[10] It requires stoichiometric amounts of base and can be slow at room temperature. Heating can accelerate the reaction. |
| Product Precipitation | If the sodium salt of the carboxylic acid precipitates, add more solvent (a mixture of methanol/THF and water) to redissolve it. | For the reaction to proceed, the reactants must be in solution. The sodium salt of the final product may have limited solubility in the reaction mixture. |
| Difficulty in Acidification/Isolation | After the reaction is complete, cool the mixture in an ice bath before slowly adding aqueous HCl to precipitate the carboxylic acid. Ensure the pH is acidic (pH ~2-3). | The product will remain in solution as the carboxylate salt until it is protonated by the addition of acid. Over-acidification should be avoided. |
Experimental Protocols
Step 1: Protection of 3-Hydroxybenzoic Acid (Fischer Esterification)
-
To a round-bottom flask, add 3-hydroxybenzoic acid (1.0 eq).
-
Add anhydrous methanol (10-15 mL per gram of acid).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) or thionyl chloride (1.2 eq) dropwise.[2][3]
-
Remove the ice bath and heat the mixture to reflux (approx. 65-70 °C).
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).[2]
-
Cool the mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-hydroxybenzoate.[2]
Step 2: Etherification of Methyl 3-hydroxybenzoate
-
In a dry round-bottom flask under an inert atmosphere, dissolve methyl 3-hydroxybenzoate (1.0 eq) in anhydrous DMF or acetone.[2]
-
Add the primary alkyl halide (1.1 - 1.5 eq).[2]
-
Heat the mixture to 60-80 °C and stir vigorously.[2]
-
Monitor the reaction by TLC (typically 4-12 hours).[2]
-
After completion, cool the mixture and pour it into water.
-
Extract the aqueous layer with ethyl acetate or diethyl ether.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Step 3: Deprotection of the Methyl Ester (Saponification)
-
Dissolve the methyl 3-alkoxybenzoate (1.0 eq) from the previous step in a mixture of methanol or THF and water.[2]
-
Add an aqueous solution of NaOH or LiOH (2.0 - 4.0 eq).[2]
-
Stir the mixture at room temperature or gently heat to 40-50 °C to facilitate hydrolysis.[2]
-
Monitor the reaction by TLC until the ester is consumed.
-
Cool the reaction mixture in an ice bath and acidify with aqueous HCl (e.g., 1-2 M) until the pH is approximately 2-3, which will precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the final 3-alkoxybenzoic acid.
Visualizations
Reaction Workflow
Caption: Three-step synthesis of 3-alkoxybenzoic acid.
Troubleshooting Decision Tree: Low Etherification Yield
Caption: Decision tree for troubleshooting low etherification yield.
References
-
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
- Google Patents. (1987). US4675454A - Catalytic etherification of phenols to alkyl aryl ethers.
-
Nayak, M. K., & Chakraborti, A. K. (1998). PhSH - (Catalytic) KF as an Efficient Protocol for Chemoselective Ester O-Alkyl Cleavage under Non-hydrolytic Neutral Condition. Chemistry Letters, 1998(4), 297. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Methyl-Ester Protection and Deprotection. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
SynArchive. (2024). Protection of Carboxylic acid by Ester. Retrieved from [Link]
-
Frontiers. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Retrieved from [Link]
-
ResearchGate. (n.d.). of solvents on the diaryl etherification of phenol with phenyl boronic acid a. Retrieved from [Link]
-
ChemInform. (1993). Recent developments in chemical deprotection of ester functional group. Retrieved from [Link]
- Carey & Sundberg. (n.d.). PROTECTING GROUPS.
-
Taylor & Francis Online. (n.d.). Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2000). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. Retrieved from [Link]
-
Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Retrieved from [Link]
-
Scribd. (n.d.). Protecting Groups. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Chemcess. (2024). 3-Hydroxybenzoic Acid: Properties, Production And Uses. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenol ether. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Other Reactions of Phenol. Retrieved from [Link]
- Google Patents. (1981). EP0037353A1 - Process for the etherification of phenols.
-
ResearchGate. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]
- Google Patents. (1993). US5260475A - Esterification of hydroxybenzoic acids.
-
YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses. Retrieved from [Link]
- Google Patents. (1982). US4354038A - Process for the preparation of 3-hydroxybenzoic acid.
Sources
- 1. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. US4675454A - Catalytic etherification of phenols to alkyl aryl ethers - Google Patents [patents.google.com]
- 10. jk-sci.com [jk-sci.com]
"troubleshooting common side reactions in the synthesis of 3-(2-(piperidin-1-yl)ethoxy)benzoic acid"
Welcome to the technical support center for the synthesis of 3-(2-(piperidin-1-yl)ethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. Here, we delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity and success of your synthesis.
Introduction to the Synthesis
The synthesis of this compound typically proceeds via a Williamson ether synthesis. This reaction involves the O-alkylation of a 3-hydroxybenzoic acid derivative with an N-substituted haloalkane, specifically 1-(2-chloroethyl)piperidine. The general approach involves deprotonating the phenolic hydroxyl group of a protected 3-hydroxybenzoic acid (often an ester, like ethyl 3-hydroxybenzoate) with a suitable base, followed by nucleophilic attack on the alkyl halide. A final hydrolysis step then removes the ester protecting group to yield the desired carboxylic acid.
While seemingly straightforward, this synthesis is prone to several side reactions that can significantly impact yield and purity. This guide provides a structured, question-and-answer approach to troubleshoot these common issues.
Troubleshooting Guide & FAQs
Issue 1: Low Yield of the Desired O-Alkylated Product and Presence of Unreacted Starting Material
Question: I am observing a low yield of my desired ether, this compound, with a significant amount of the starting ethyl 3-hydroxybenzoate remaining. What are the likely causes and how can I improve the conversion?
Answer: This is a common issue that often points to incomplete deprotonation of the phenolic hydroxyl group or suboptimal reaction conditions for the SN2 reaction.
Causality Explained: The Williamson ether synthesis is an SN2 reaction where a phenoxide ion acts as the nucleophile.[1][2] For the reaction to proceed efficiently, a sufficient concentration of the phenoxide nucleophile must be generated. Phenols are more acidic than alcohols, but a strong enough base is still required for complete deprotonation.[3] If the base is too weak or used in insufficient amounts, the equilibrium will favor the protonated phenol, leading to low conversion.
Troubleshooting Steps:
-
Evaluate Your Choice of Base: For phenols, bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often sufficient.[3] However, if you are experiencing low yields, consider using a stronger base like sodium hydride (NaH). NaH irreversibly deprotonates the phenol, driving the reaction forward.
-
Ensure Anhydrous Conditions: The presence of water can consume the base and protonate the phenoxide, hindering the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Optimize Reaction Temperature and Time: The SN2 reaction rate is temperature-dependent. While higher temperatures can increase the rate, they can also promote side reactions. A typical temperature range is 50-100 °C for 1-8 hours.[3] Systematically increase the temperature and monitor the reaction progress by TLC or HPLC to find the optimal balance.
-
Solvent Selection: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal for Williamson ether synthesis as they solvate the cation of the base, leaving the phenoxide anion more nucleophilic.[3]
Experimental Protocol: Optimization of O-Alkylation
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl 3-hydroxybenzoate (1.0 equiv.).
-
Add anhydrous DMF as the solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium hydride (1.1 equiv., 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add 1-(2-chloroethyl)piperidine hydrochloride (1.1 equiv.) to the reaction mixture. Note: The free base can also be used if available.
-
Heat the reaction to 80 °C and monitor its progress by TLC every hour.
-
Upon completion, quench the reaction by carefully adding water.
-
Proceed with standard aqueous workup and extraction with a suitable organic solvent (e.g., ethyl acetate).
Issue 2: Formation of a Significant Alkene Byproduct
Question: My reaction is producing a significant amount of an alkene byproduct, which I suspect is from the elimination of 1-(2-chloroethyl)piperidine. How can I minimize this side reaction?
Answer: The formation of an alkene is a classic example of a competing E2 elimination reaction.[1][3] This is a common side reaction in Williamson ether synthesis, especially with sterically hindered or secondary alkyl halides.[2]
Causality Explained: The phenoxide ion is not only a good nucleophile but also a reasonably strong base.[3] It can abstract a proton from the carbon adjacent to the carbon bearing the leaving group (the β-carbon) in the alkyl halide, leading to the formation of a double bond (elimination) instead of substitution. Higher reaction temperatures generally favor elimination over substitution.[3]
Troubleshooting Steps:
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions.[3] Therefore, lowering the reaction temperature will favor the desired SN2 pathway.
-
Choice of Alkyl Halide: While you are constrained to using 1-(2-chloroethyl)piperidine, it's important to recognize that primary alkyl halides are much less prone to elimination than secondary or tertiary ones.[2] Ensure the quality of your 1-(2-chloroethyl)piperidine is high, as impurities could catalyze elimination.
-
Use a Less Hindered Base (if applicable): While a strong base is needed, a very bulky base can sterically hinder the SN2 attack and favor its role as a base for elimination. However, in this specific synthesis, the phenoxide is the nucleophile/base in the second step.
Data Presentation: Temperature Effect on Substitution vs. Elimination
| Reaction Temperature (°C) | Approximate Ratio of O-Alkylation Product to Elimination Product |
| 60 | 90:10 |
| 80 | 75:25 |
| 100 | 50:50 |
| Note: These are illustrative values and the actual ratios will depend on the specific substrate and conditions. |
Visualization: Competing SN2 and E2 Pathways
Caption: Competing SN2 and E2 pathways in the Williamson ether synthesis.
Issue 3: Formation of C-Alkylated Byproducts
Question: Besides my desired O-alkylation product, I am observing isomers in my crude product mixture. Could this be C-alkylation, and how can I prevent it?
Answer: Yes, the formation of isomers strongly suggests that C-alkylation of the aromatic ring is occurring as a competing reaction.[1] The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the activated carbon atoms of the aromatic ring (ortho and para positions).[3]
Causality Explained: The negative charge on the phenoxide ion is delocalized into the benzene ring, increasing the electron density at the ortho and para positions.[4] This makes these positions susceptible to electrophilic attack by the alkyl halide. The choice of solvent and counter-ion can significantly influence the O- vs. C-alkylation ratio. Protic solvents can solvate the oxygen atom of the phenoxide through hydrogen bonding, making it less nucleophilic and favoring C-alkylation.[3]
Troubleshooting Steps:
-
Solvent Choice is Critical: Strictly use polar aprotic solvents like DMF, DMSO, or acetone. These solvents do not form strong hydrogen bonds with the phenoxide oxygen, leaving it more available for nucleophilic attack.[3]
-
Counter-ion Effect: The nature of the cation associated with the phenoxide can influence the O/C alkylation ratio. While a comprehensive discussion is beyond this guide, it's a factor to consider in advanced optimization.
-
Temperature Control: While the effect is less pronounced than on the elimination side reaction, higher temperatures can sometimes favor C-alkylation.
Visualization: O- vs. C-Alkylation
Caption: O-Alkylation versus C-Alkylation of the phenoxide intermediate.
Issue 4: Unwanted Hydrolysis of the Ester Protecting Group During O-Alkylation
Question: During the O-alkylation step, I am noticing the formation of the final carboxylic acid product, indicating that the ethyl ester is being hydrolyzed. How can I prevent this premature deprotection?
Answer: The hydrolysis of the ester group under the basic conditions of the Williamson ether synthesis is a potential side reaction, especially if the reaction is run for an extended period or at high temperatures.[5]
Causality Explained: The hydroxide ions (if using NaOH as a base) or the phenoxide itself can act as nucleophiles and attack the electrophilic carbonyl carbon of the ester. This leads to a saponification reaction, forming the carboxylate salt, which upon acidic workup gives the carboxylic acid.[6]
Troubleshooting Steps:
-
Careful Choice of Base: If using a hydroxide base, use it in stoichiometric amounts. An excess of hydroxide will promote ester hydrolysis. Using a non-nucleophilic base like sodium hydride (NaH) to generate the phenoxide first can mitigate this issue, as the phenoxide is a weaker nucleophile towards the ester carbonyl than hydroxide.
-
Moderate Reaction Temperature and Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure of the ester to basic conditions.
-
Alternative Protecting Groups: If ester hydrolysis remains a significant issue, consider using a more robust protecting group for the carboxylic acid that is stable to the basic conditions of the Williamson ether synthesis but can be removed under different conditions (e.g., a benzyl ester, which can be removed by hydrogenolysis).
Experimental Protocol: Final Hydrolysis (Saponification)
This is the intended final step of the synthesis but can occur prematurely.
-
Dissolve the crude ethyl 3-(2-(piperidin-1-yl)ethoxy)benzoate in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (e.g., 2-3 equivalents).
-
Heat the mixture to reflux and stir until the ester is fully consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of ~2-3.
-
The final product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry.
Summary of Key Troubleshooting Points
| Issue | Primary Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete deprotonation, non-anhydrous conditions | Use a stronger base (e.g., NaH), ensure dry conditions, optimize temperature. |
| Alkene Byproduct | Competing E2 elimination | Lower reaction temperature. |
| C-Alkylated Byproducts | Ambident nature of phenoxide nucleophile | Use polar aprotic solvents (DMF, DMSO). |
| Premature Ester Hydrolysis | Basic reaction conditions | Use a non-nucleophilic base (NaH), moderate reaction time and temperature. |
By systematically addressing these potential side reactions, you can significantly improve the yield and purity of your this compound synthesis.
References
- Common side reactions in the Williamson synthesis of ethers - Benchchem. (n.d.).
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Google Patents. (n.d.). WO2013035103A1 - Phenol c-alkylation process.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 18, 2026, from [Link]
-
YouTube. (2022, October 4). Reactions of Phenol, Williamson Ether Synthesis | Alcohol Phenol | Lect 6 | 03-10-2022. Retrieved January 18, 2026, from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved January 18, 2026, from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for Piperidine-Mediated Reactions.
-
Chemistry LibreTexts. (2020, May 30). 22.6: Ester Chemistry. Retrieved January 18, 2026, from [Link]
- ChemicalBook. (2025, August 26). 4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride | 84449-80-9. Retrieved January 18, 2026, from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5774865.htm
-
MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved January 18, 2026, from [Link]
- Google Patents. (n.d.). EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
- Google Patents. (n.d.). US20050137396A1 - Process for preparing benzoic acids.
- Google Patents. (n.d.). US5260475A - Esterification of hydroxybenzoic acids.
-
Chemguide. (n.d.). hydrolysis of esters. Retrieved January 18, 2026, from [Link]
-
Quora. (2025, March 15). In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution? Retrieved January 18, 2026, from [Link]
-
Chemcess. (2024, April 22). 3-Hydroxybenzoic Acid: Properties, Production And Uses. Retrieved January 18, 2026, from [Link]
-
Rasayan Journal of Chemistry. (n.d.). synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part -]. Retrieved January 18, 2026, from [Link]
-
Wiley Online Library. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Retrieved January 18, 2026, from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). ETHYL p-HYDROXYBENZOATE. Retrieved January 18, 2026, from [Link]
-
UNIPI. (n.d.). Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Retrieved January 18, 2026, from [Link]
-
SGRL. (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5. Retrieved January 18, 2026, from [Link]
- Google Patents. (n.d.). US4354038A - Process for the preparation of 3-hydroxybenzoic acid.
-
Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2025, August 7). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). 4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt. Retrieved January 18, 2026, from [Link]
Sources
"stability testing of 3-(2-(piperidin-1-yl)ethoxy)benzoic acid under experimental conditions"
Welcome to the technical support center for the stability testing of 3-(2-(piperidin-1-yl)ethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common questions and troubleshooting scenarios encountered during the stability assessment of this compound. As Senior Application Scientists, we aim to provide not just protocols, but the scientific reasoning behind them to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
What are the primary stability concerns for a molecule like this compound?
Due to its chemical structure, which includes a carboxylic acid, an ether linkage, and a tertiary amine (piperidine ring), this compound is susceptible to several degradation pathways. Understanding these potential liabilities is the first step in designing a robust stability study.
The primary concerns are:
-
Hydrolysis: The ether linkage can be susceptible to cleavage under acidic or basic conditions, although ethers are generally more stable than esters.[1] The amide-like linkage in some related compounds is a primary site for hydrolysis.[2]
-
Oxidation: The tertiary amine of the piperidine ring and the benzylic ether position are potential sites for oxidation.[3] This can be initiated by atmospheric oxygen, peroxides, or metal ions.
-
Photodegradation: Aromatic systems can absorb UV light, leading to photochemical reactions.[4][5] For light-sensitive compounds, this can be a significant degradation pathway.
-
Thermal Degradation: Elevated temperatures can accelerate all degradation reactions.[6] It's crucial to determine the compound's thermal lability.
How do I design a forced degradation study for this compound in line with regulatory expectations?
Forced degradation, or stress testing, is a critical component of stability assessment.[6][7] It helps to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[7][8] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[4][9][10]
A typical forced degradation study for this compound should include the following conditions:
| Stress Condition | Typical Experimental Parameters | Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Ether cleavage |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Ether cleavage |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | N-oxidation, ether cleavage |
| Thermal Degradation | Solid-state at 80°C for 48 hours | General decomposition |
| Photostability | Exposure to UV and visible light as per ICH Q1B guidelines | Isomerization, degradation |
It is important to aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are detectable without being overly complex.
Troubleshooting Guides
Issue 1: I'm not seeing any degradation under my initial stress conditions. What should I do?
If you observe minimal to no degradation, it indicates that the compound is relatively stable under the initial conditions. However, for a comprehensive stability profile, it's necessary to induce some degradation.
Troubleshooting Steps:
-
Increase Stressor Severity: Gradually increase the intensity of the stress conditions. For example:
-
Temperature: Increase in 10°C increments (e.g., from 60°C to 70°C or 80°C).[4]
-
Acid/Base Concentration: Increase the molarity of the acid or base (e.g., from 0.1 M to 1 M).
-
Oxidant Concentration: Increase the percentage of hydrogen peroxide.
-
Exposure Time: Extend the duration of the stress study.
-
-
Evaluate Solution vs. Solid State: If you are testing in the solid state, consider performing studies in solution, as degradation can be more rapid in the presence of a solvent.
-
Method Specificity Check: Ensure your analytical method is capable of detecting small changes. A stability-indicating method should be able to separate the parent compound from any potential degradants.
Issue 2: My chromatogram shows multiple, poorly resolved peaks after forced degradation. How can I improve the separation?
The goal of a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC), is to achieve baseline separation of the parent peak from all degradation products.[11]
Troubleshooting Steps for HPLC Method Optimization:
-
Gradient Modification:
-
Shallow Gradient: If peaks are eluting too closely, make the gradient shallower to increase the separation time between them.
-
Initial/Final Hold: Adjust the initial and final hold times of your gradient to ensure all compounds are eluted and the column is properly re-equilibrated.
-
-
Mobile Phase Modification:
-
Organic Modifier: Switch to a different organic modifier (e.g., from acetonitrile to methanol or vice-versa). This can alter the selectivity of the separation.
-
pH Adjustment: The pH of the aqueous mobile phase can significantly impact the retention and peak shape of ionizable compounds like this compound. Experiment with a pH range around the pKa of the carboxylic acid and the piperidine amine.
-
-
Column Chemistry: If mobile phase and gradient optimization are insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to achieve a different separation selectivity.
Issue 3: How do I identify the structure of the degradation products?
Identifying the structure of degradation products is crucial for understanding the degradation pathways and assessing the safety of the drug substance.[12]
Recommended Analytical Techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for identifying degradants.[11][13] The mass-to-charge ratio (m/z) provides the molecular weight of the degradation product, and fragmentation patterns (MS/MS) can help elucidate its structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, especially for isomers, NMR is invaluable.[11] This may require isolation of the impurity.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
Calibrated oven and photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C. Withdraw aliquots at 0, 2, 6, 12, and 24 hours. Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C. Withdraw and neutralize aliquots as in the acid hydrolysis step.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature. Withdraw aliquots at the same time points.
-
Thermal Degradation: Place a known quantity of the solid compound in a vial and heat in an oven at 80°C. At specified time points, dissolve a portion of the solid in the initial solvent for analysis.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method for the analysis of this compound and its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient Program:
| Time (min) | % B |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 254 nm Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Degradation Pathway Logic
The following diagram illustrates the logical flow for investigating the potential degradation pathways of this compound.
Caption: Logical workflow for forced degradation and analysis.
Experimental Workflow
This diagram outlines the general experimental workflow for stability testing.
Caption: High-level experimental workflow for stability testing.
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. [Link]
-
ICH. (2023). Q1A(R2) Guideline. [Link]
-
European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
-
SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]
-
ICH. Quality Guidelines. [Link]
-
LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
HunterLab. (2023). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. [Link]
-
Longdom Publishing. (2023). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. [Link]
-
ResearchGate. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products | Request PDF. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
Sygnature Discovery. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
National Center for Biotechnology Information. (2015). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. [Link]
-
European Medicines Agency. (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
-
ICH. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]
-
National Center for Biotechnology Information. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid. [Link]
-
National Center for Biotechnology Information. (2023). Study on the removal characteristics and degradation pathways of highly toxic and refractory organic pollutants in real pharmaceutical factory wastewater treated by a pilot-scale integrated process. [Link]
-
ResearchGate. (2017). (PDF) Degradation Pathway. [Link]
-
ResearchGate. (2017). Degradation pathway for 3-chlorobenzoic acid by.... [Link]
-
ResearchGate. (2021). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the.... [Link]
Sources
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. snscourseware.org [snscourseware.org]
- 5. longdom.org [longdom.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. scribd.com [scribd.com]
- 10. database.ich.org [database.ich.org]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. onyxipca.com [onyxipca.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Poor Cell Permeability of Benzoic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of poor cell permeability in benzoic acid derivatives. As Senior Application Scientists, we have curated this resource to provide not only step-by-step protocols but also the underlying scientific rationale to empower your experimental decisions.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you might have when encountering permeability issues with your benzoic acid compounds.
Q1: Why is the cell permeability of my benzoic acid derivative unexpectedly low?
The low permeability of benzoic acid derivatives often stems from the ionization of the carboxylic acid group at physiological pH (around 7.4). This ionization leads to a negatively charged carboxylate anion, which is polar and struggles to cross the nonpolar lipid bilayer of the cell membrane. Key factors influencing this include the compound's pKa, its lipophilicity (LogP), and its polar surface area (PSA). A high degree of ionization, low lipophilicity, and a large PSA can all contribute to poor passive diffusion.
Q2: What are the initial, most straightforward modifications to consider for improving the permeability of a benzoic acid derivative?
The most direct approach is often to create a prodrug by masking the carboxylic acid group. Esterification is a common and effective strategy. By converting the carboxylic acid to an ester, you neutralize the negative charge and increase the molecule's lipophilicity, which generally enhances its ability to passively diffuse across cell membranes. These esters are designed to be cleaved by intracellular esterases, releasing the active benzoic acid derivative inside the cell.
Q3: How do I choose the right in vitro model to assess the permeability of my compound?
The choice of in vitro model depends on the specific questions you are asking. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free assay that is useful for assessing passive diffusion. For a more biologically relevant assessment that includes the potential for active transport and metabolism, cell-based assays like the Caco-2 or MDCK permeability assays are the gold standard. The Caco-2 model, in particular, is widely used as it forms a polarized monolayer that mimics the human intestinal epithelium.
Q4: Can computational tools predict the permeability of my benzoic acid derivatives before I synthesize them?
Yes, in silico tools can be very valuable for predicting permeability and guiding compound design. Quantitative Structure-Activity Relationship (QSAR) models can predict permeability based on physicochemical properties like LogP, PSA, molecular weight, and hydrogen bond donors/acceptors. These models can help you prioritize which derivatives to synthesize and test in the lab, saving time and resources.
Troubleshooting Guides & Experimental Protocols
This section provides detailed troubleshooting guides for common experimental challenges, complete with step-by-step protocols.
Troubleshooting Issue 1: My lead benzoic acid compound has excellent in vitro potency but fails in cell-based assays due to poor permeability.
Underlying Cause: As discussed, the ionized carboxylate group is likely hindering cell entry. A prodrug strategy is a logical next step.
Proposed Solution: Design and synthesize a series of simple ester prodrugs to enhance lipophilicity and facilitate passive diffusion.
Experimental Workflow: Ester Prodrug Synthesis and Permeability Assessment
Caption: Troubleshooting workflow for poor prodrug to drug conversion.
Step-by-Step Protocol: In Vitro Prodrug Conversion Assay
-
Prepare Cell Lysate: Homogenize cultured cells (e.g., Caco-2 or the target cell line) in a suitable buffer to release intracellular enzymes.
-
Incubate Prodrug: Add the ester prodrug to the cell lysate at a final concentration of 10 µM.
-
Time Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Quench Reaction: Immediately quench the enzymatic activity in the aliquot by adding a strong acid (e.g., trichloroacetic acid) or an organic solvent (e.g., acetonitrile).
-
Analyze by LC-MS/MS: Centrifuge the samples to pellet precipitated proteins and analyze the supernatant by LC-MS/MS to quantify the concentrations of both the remaining prodrug and the newly formed parent benzoic acid derivative.
-
Calculate Half-Life: Plot the concentration of the prodrug versus time and calculate its half-life in the cell lysate.
Data Interpretation and Next Steps:
-
Short Half-Life (< 30 minutes): The prodrug is readily converted. If you still see low intracellular concentrations of the parent drug, consider investigating if the prodrug or the parent drug is being actively pumped out of the cell by efflux transporters like P-glycoprotein.
-
Long Half-Life (> 120 minutes): The prodrug is too stable. Consider synthesizing alternative esters that are more susceptible to enzymatic cleavage (e.g., esters with more steric hindrance or those known to be good substrates for common esterases).
By systematically applying these troubleshooting guides and protocols, you can diagnose and overcome the permeability challenges associated with your benzoic acid derivatives, ultimately accelerating your drug discovery and development efforts.
References
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]
-
Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. [Link]
-
Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255–270. [Link]
-
Huttunen, K. M., Raunio, H., & Rautio, J. (2011). Prodrugs—from serendipity to rational design. Pharmacological Reviews, 63(3), 750–771. [Link]
-
Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the pampa model for drug absorption. Helvetica Chimica Acta, 81(5), 882-891. [Link]
-
Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615–2623. [Link]
Technical Support Center: Method Refinement for the Analysis of 3-(2-(piperidin-1-yl)ethoxy)benzoic acid by HPLC
Welcome to the technical support guide for the HPLC analysis of 3-(2-(piperidin-1-yl)ethoxy)benzoic acid. This document provides in-depth troubleshooting and method refinement strategies tailored for researchers, scientists, and drug development professionals. The unique zwitterionic nature of this molecule, containing both a basic piperidine moiety and an acidic benzoic acid group, presents specific chromatographic challenges. This guide is designed to help you navigate these challenges, optimize your method, and ensure robust, reproducible results.
Understanding the Analyte: A Tale of Two Moieties
The primary challenge in analyzing this compound lies in its amphoteric, or zwitterionic, structure. At different pH values, the molecule can be positively charged (protonated piperidine), negatively charged (deprotonated carboxyl group), neutral, or carry both charges simultaneously. This pH-dependent behavior profoundly influences its retention and peak shape in reversed-phase HPLC.
-
The Basic Piperidine Group: This tertiary amine is prone to strong ionic interactions with residual acidic silanol groups on the surface of standard silica-based HPLC columns. This secondary interaction is a primary cause of severe peak tailing.[1][2][3]
-
The Acidic Carboxylic Acid Group: This group's ionization state affects the overall polarity and retention of the molecule.
-
Zwitterionic Nature: The presence of both acidic and basic centers means that mobile phase pH is the most critical parameter for controlling retention, selectivity, and peak shape.[4][5] Retention can be difficult on standard reversed-phase columns due to the high polarity of zwitterions.[6]
Recommended Starting HPLC Method
For a robust starting point, a modern, high-purity, end-capped C18 column is recommended to minimize silanol interactions.[2][7] The mobile phase should be buffered at a low pH to suppress the ionization of silanol groups and protonate the piperidine nitrogen, ensuring a consistent charge state.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Column | High-Purity, End-capped C18 or C8, 150 x 4.6 mm, 3.5 or 5 µm | Minimizes silanol interactions causing peak tailing. A shorter, smaller particle column (e.g., 100 x 2.1 mm, <3 µm) can be used for faster analysis if system pressure allows.[8][9] |
| Mobile Phase A | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water | Low pH (~2.7 for Formic, ~2.0 for TFA) suppresses silanol activity and protonates the analyte's piperidine group, improving peak shape.[7][10] TFA can also act as an ion-pairing agent but may cause ion suppression in LC-MS.[10] |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common, effective organic modifier. Methanol can be an alternative to alter selectivity. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient is recommended for initial screening to determine the approximate elution conditions. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Adjust proportionally for different column diameters (e.g., ~0.4 mL/min for 2.1 mm ID). |
| Column Temp. | 30 - 40 °C | Elevated temperature can improve peak shape and reduce mobile phase viscosity, but check column stability limits.[11] |
| Detection (UV) | 230 nm and 275 nm | Based on the benzene ring and carboxylic acid chromophores. A full PDA scan is recommended to determine the optimal wavelength. |
| Injection Vol. | 5 - 10 µL | Keep injection volume low to prevent peak distortion. Ensure the sample is dissolved in the mobile phase or a weaker solvent. |
Troubleshooting Guide (Question & Answer Format)
Q1: My main peak is severely tailing. What is the cause and how do I fix it?
Answer: Peak tailing is the most common issue for this analyte and is almost certainly caused by the interaction of the basic piperidine group with acidic silanol groups on the column's stationary phase.[1][2][3] This secondary retention mechanism leads to a distorted peak shape.
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for peak tailing.
Step-by-Step Protocol to Mitigate Tailing:
-
Confirm Low pH: Ensure your mobile phase pH is below 3.[7] This protonates the silanol groups, minimizing their ionic interaction with the positively charged analyte. If using formic acid (pH ~2.7) is insufficient, switch to 0.1% phosphoric acid (pH ~2.1).
-
Use a High-Quality Column: Standard, older Type-A silica columns have a high density of active silanols. Switch to a modern, high-purity, fully end-capped column or one with a polar-embedded phase designed to shield silanols.[2]
-
Add a Competing Base: If tailing persists, add a small amount of a "sacrificial base" like triethylamine (TEA) to the mobile phase at a concentration of 0.05-0.1%.[7] TEA is a small, basic molecule that will preferentially interact with the active silanols, effectively masking them from your analyte. Note: TEA can be difficult to remove from the column and may suppress MS signals.
-
Consider an Alternate Column Chemistry: If reversed-phase methods fail, a mixed-mode column that offers both reversed-phase and ion-exchange characteristics can provide excellent peak shape and retention for zwitterionic compounds.[6][12]
Q2: My analyte's retention time is unstable and drifting. Why?
Answer: Retention time drift for an ionizable compound like this is typically linked to an unstable mobile phase pH.[4] If the mobile phase pH is close to the pKa of either the carboxylic acid or the piperidine group, small changes in pH can cause large shifts in retention.
Step-by-Step Protocol for Stabilization:
-
Ensure Proper Buffering: Using 0.1% formic acid provides a stable low pH. However, if your method is closer to a neutral pH, you must use a proper buffer system (e.g., phosphate, acetate) at a concentration of at least 10-20 mM.
-
Operate Far from pKa: The key to robust retention is to set the mobile phase pH at least 1.5-2 pH units away from the analyte's pKa values.[4] For this molecule, this means operating at a very low pH (<3) or a high pH (>10, requires a pH-stable column).
-
Check System Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your sequence. A drifting baseline is often a sign of incomplete equilibration. Flush the column with at least 10-15 column volumes of the initial mobile phase.
-
Premix Mobile Phase: If you are running an isocratic method, premix the aqueous and organic components to avoid proportioning valve errors that can lead to minor composition changes and retention drift.
Q3: I am not getting enough retention, my peak is eluting near the void volume.
Answer: Poor retention of this zwitterionic compound in reversed-phase mode is common due to its high polarity, especially when both functional groups are ionized.[6]
Step-by-Step Protocol to Increase Retention:
-
Decrease Organic Content: The most straightforward way to increase retention in reversed-phase is to decrease the percentage of the organic solvent (acetonitrile or methanol) in the mobile phase.
-
Manipulate pH for Ion Suppression:
-
At Low pH (e.g., pH 2.5): The carboxylic acid is neutral (protonated) and the piperidine is charged (protonated). The molecule behaves like a moderately polar basic compound. This is the recommended approach for good peak shape.
-
At High pH (e.g., pH 10.5, with a pH-stable column): The piperidine is neutral (deprotonated) and the carboxylic acid is charged (deprotonated). The molecule behaves like a moderately polar acidic compound. This can significantly increase retention for basic compounds.[4]
-
-
Use an Aqueous-Stable Column: If you need to use a very high percentage of aqueous mobile phase (>95%), ensure your C18 column is "aqueous compatible" (often designated as AQ). Standard C18 phases can undergo "phase collapse" in highly aqueous conditions, leading to a sudden loss of retention.[8]
-
Consider HILIC or Mixed-Mode Chromatography: If reversed-phase methods do not provide adequate retention, Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column are excellent alternatives for polar and zwitterionic compounds.[12][13]
Method Refinement & Optimization FAQs
Q: How can I improve the resolution between my main peak and a closely eluting impurity?
A: To improve resolution, you can adjust selectivity (α), efficiency (N), or retention (k).
-
Change Selectivity: This is often the most powerful tool.[8]
-
Adjust pH: A small change in pH can dramatically alter the relative retention of your analyte and impurities if they have different pKa values.
-
Switch Organic Modifier: Change the organic solvent from acetonitrile to methanol (or vice-versa). The different solvent properties will alter selectivity.
-
Change Column Chemistry: Switch from a C18 to a C8, Phenyl-Hexyl, or a polar-embedded phase.
-
-
Increase Efficiency:
-
Use a longer column or a column packed with smaller particles (e.g., move from a 5 µm to a 3 µm or sub-2 µm column).[9] This will produce sharper, narrower peaks.
-
-
Increase Retention: Increasing the retention factor (k) by reducing the organic solvent strength can sometimes increase the space between peaks, improving resolution.
Workflow for Improving Resolution:
Caption: Logical workflow for resolution optimization.
Q: What is the best way to prepare my sample for analysis?
A: Sample preparation is critical for method robustness.
-
Solvent: Dissolve the sample in a solvent that is weaker than or identical to the initial mobile phase (e.g., 95:5 Water:ACN). Dissolving the sample in a much stronger solvent (like 100% ACN) can cause severe peak distortion.
-
Concentration: Prepare a stock solution and dilute it to a working concentration within the linear range of the detector (e.g., 0.1 - 1.0 mg/mL for initial screening).
-
Filtration: Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection to remove particulates that can block the column frit and damage the system.[14]
Q: My system backpressure is suddenly very high. What should I do?
A: High backpressure is usually caused by a blockage.
-
Isolate the Column: First, remove the column from the system and replace it with a union. Run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure is still high, the blockage is in the system (e.g., injector, tubing, guard column).
-
Column Blockage: This is often due to a blocked inlet frit from unfiltered samples. Try back-flushing the column (reversing the flow direction and disconnecting it from the detector) with a strong solvent.[3] Always check the manufacturer's instructions to see if back-flushing is permitted.
-
Guard Column: If you are using a guard column, replace it. Guard columns are designed to protect the analytical column from contaminants and are a common source of high pressure.[1]
References
-
SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]
-
KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Pappa-Louisi, A., et al. (2005). Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase and ion-interaction high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Orlovsky, V. (2019). HPLC method dev strategies for Zwitterions. Chromatography Forum. Retrieved from [Link]
-
Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
Cui, Y. (2006). Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Diva-Portal.org. Retrieved from [Link]
-
Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Why can zwitterions be difficult detect by HPLC-MS?. Retrieved from [Link]
-
Rosés, M., et al. (2005). Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development. Journal of Chromatography A. Retrieved from [Link]
-
SIELC Technologies. (n.d.). LC Analysis of Zwitterions with Ion-Free Mobile Phase. Retrieved from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Columns and Consumables Selection Chart. Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]
-
Chromtech. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Reddy, G. S., et al. (2012). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. Retrieved from [Link]
-
Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. Retrieved from [Link]
-
Janezic, M., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PLoS One. Retrieved from [Link]
Sources
- 1. waters.com [waters.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase and ion-interaction high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sielc.com [sielc.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 9. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 10. hplc.eu [hplc.eu]
- 11. chromtech.net.au [chromtech.net.au]
- 12. HPLC method dev strategies for Zwitterions - Chromatography Forum [chromforum.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
"optimization of in vitro assay parameters for 3-(2-(piperidin-1-yl)ethoxy)benzoic acid"
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and optimization strategies for developing robust in vitro assays for novel small molecules, using 3-(2-(piperidin-1-yl)ethoxy)benzoic acid as a representative example. While specific biological targets for this compound are not extensively documented in publicly available literature, the principles and methodologies outlined here provide a universal framework for researchers, scientists, and drug development professionals to establish reliable and reproducible assays for any new chemical entity.
Our approach is grounded in extensive field experience, emphasizing the causality behind experimental choices to empower you to make informed decisions. Every protocol is designed as a self-validating system to ensure data integrity.
Part 1: Frequently Asked Questions (FAQs) - First Principles of Assay Development
This section addresses initial high-level questions that form the foundation of a successful assay development project.
Q1: I have a novel compound, this compound. Where do I even begin with in vitro assay development?
A1: The initial step is to gather any available information about the compound's structure and potential biological activities. Structural analogs can provide clues. For instance, the related compound, 4-(2-Piperidinoethoxy)benzoic acid, is an intermediate in the synthesis of Raloxifene, a selective estrogen receptor modulator (SERM). This might suggest that your compound could interact with nuclear hormone receptors or other receptor types.
Based on this, you can select a panel of initial screening assays. A logical starting point would be:
-
Receptor Binding Assays: To determine if the compound binds to a specific receptor.[1][2]
-
Enzyme Inhibition Assays: To assess if the compound inhibits the activity of a particular enzyme.
-
Cell-Based Viability/Proliferation Assays: To evaluate the compound's effect on cell health and growth in various cell lines.[3][4]
Q2: What are the most critical parameters to optimize for any new in vitro assay?
A2: For any assay, the goal is to achieve a high signal-to-noise ratio, good reproducibility, and a wide dynamic range. Key parameters to optimize include:
-
Concentration of biological reagents: This includes receptor/enzyme concentration and substrate/ligand concentration.[5]
-
Incubation time and temperature: These should be optimized to ensure the reaction reaches equilibrium or proceeds optimally.
-
Buffer composition: pH, ionic strength, and the presence of detergents or blocking agents can significantly impact assay performance.[6][7]
-
Cell seeding density (for cell-based assays): The number of cells per well is crucial for a measurable signal without overcrowding.[3][8]
Q3: How do I choose the right cell line for my cell-based assay?
A3: The choice of cell line is critical and should be guided by the biological question you are asking.[3] Consider the following:
-
Target Expression: Ensure the cell line expresses the target of interest at physiologically relevant levels.
-
Biological Relevance: The cell line should be a good model for the disease or biological system you are studying.
-
Growth Characteristics: Choose a cell line with a stable growth rate and morphology.[9]
-
Assay Compatibility: The cells must be amenable to the chosen assay format and detection method.[10]
Part 2: Troubleshooting Guides - Addressing Common Assay Issues
This section provides detailed, question-and-answer-based troubleshooting for specific problems you may encounter during assay development.
Guide 1: High Background Signal
Q1: My assay has a high background signal, making it difficult to detect a specific response to my compound. What are the likely causes and how can I fix this?
A1: High background can obscure your true signal and is a common issue. The root cause often depends on the assay type.
Possible Causes & Solutions:
| Potential Cause | Recommended Action | Scientific Rationale |
| Nonspecific Binding of Reagents | Increase the number and duration of wash steps.[11][12][13] Optimize the concentration of blocking agents (e.g., BSA, casein).[7] | Thorough washing removes unbound reagents that contribute to background noise. Blocking agents saturate nonspecific binding sites on the plate surface. |
| Reagent Contamination | Use fresh, high-quality reagents and sterile technique.[6][7] Ensure water quality is high.[12][13] | Contaminants in buffers or reagents can produce a false signal.[6] |
| Autofluorescence (Fluorescence Assays) | Use phenol red-free media. Use black-walled microplates to reduce crosstalk. | Phenol red is a known source of autofluorescence. Black plates absorb stray light, reducing background fluorescence. |
| Over-incubation with Substrate | Reduce the substrate incubation time or dilute the substrate.[11] | An overly long incubation can lead to non-enzymatic breakdown of the substrate, increasing the background. |
| Cross-reactivity of Antibodies | Use highly specific monoclonal antibodies. Run controls without the primary antibody to check for secondary antibody nonspecific binding.[6][11][13] | Polyclonal antibodies may recognize multiple epitopes, leading to off-target binding. This control helps isolate the source of nonspecific binding. |
Guide 2: Low Signal-to-Noise Ratio
Q2: My signal is very weak, and the signal-to-noise ratio is too low for reliable data. How can I improve this?
A2: A low signal-to-noise ratio (S/N) can result from either a weak signal or high background. Assuming you have addressed the high background issue, here is how to boost your signal. A signal-to-noise ratio of at least 3 is generally considered the minimum for accurate detection.[14]
Strategies for Signal Enhancement:
| Strategy | Recommended Action | Scientific Rationale |
| Optimize Reagent Concentrations | Titrate your primary and secondary antibodies (if applicable) to find the optimal concentration. For enzyme assays, ensure the substrate concentration is not limiting (typically at or above the Km). | The right concentration maximizes specific binding and enzymatic activity, thereby increasing the signal. |
| Amplify the Signal | Employ signal amplification techniques, such as using a biotinylated secondary antibody with a streptavidin-HRP conjugate. | This creates a cascade effect, where one binding event leads to the deposition of multiple reporter molecules, amplifying the signal. |
| Optimize Incubation Conditions | Increase the incubation time to allow the reaction to proceed further. Ensure the incubation temperature is optimal for enzyme activity or binding kinetics.[9] | Allowing sufficient time and providing the right temperature ensures the reaction reaches its maximum potential. |
| Increase Cell Seeding Density | Perform a cell titration experiment to find the optimal cell number per well that gives the highest signal without causing overcrowding.[3][8] | Too few cells will produce a weak signal, while too many can lead to cell death and artifacts.[3] |
| Choose a More Sensitive Detection Reagent | For ELISAs or western blots, consider switching to a chemiluminescent substrate instead of a colorimetric one. | Chemiluminescent substrates can offer a wider dynamic range and greater sensitivity. |
Guide 3: Poor Reproducibility and High Variability
Q3: I am seeing significant well-to-well and plate-to-plate variability in my results. How can I improve the consistency of my assay?
A3: Poor reproducibility can undermine the validity of your results. Consistency is key.
Sources of Variability and Solutions:
| Source of Variability | Recommended Action | Scientific Rationale |
| Inconsistent Pipetting | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure your pipetting technique is consistent. | Accurate and consistent liquid handling is fundamental to minimizing variability between wells. |
| Temperature Gradients | Allow plates to equilibrate to room temperature before adding reagents. Avoid stacking plates in the incubator.[8] | Temperature fluctuations across the plate can lead to different reaction rates in different wells. |
| Edge Effects | Avoid using the outer wells of the plate, or fill them with a sterile liquid (e.g., PBS) to create a humidity barrier.[8] | The outer wells are more prone to evaporation, which can concentrate reagents and alter cell growth, leading to skewed results. |
| Cell Clumping/Uneven Seeding | Ensure you have a single-cell suspension before plating. Gently swirl the plate after seeding to ensure an even distribution of cells.[9] | Clumped or unevenly distributed cells will lead to variability in the signal from well to well. |
| Reagent Instability | Prepare fresh working solutions of critical reagents for each experiment. Aliquot and store reagents according to the manufacturer's instructions. | Degradation of reagents over time can lead to a gradual shift in assay performance. |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments.[10][15] | Over-passaging cells can lead to genetic and phenotypic drift, altering their response to stimuli.[3] |
Part 3: Experimental Workflow and Visualization
Workflow for Optimizing a Receptor Binding Assay
Here is a step-by-step protocol for optimizing a competitive radioligand binding assay, a common starting point for a novel compound.[1][2]
-
Receptor Source Preparation:
-
Prepare cell membranes or purified receptors expressing the target of interest.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Radioligand Selection:
-
Choose a radiolabeled ligand with high affinity and specificity for the target receptor.
-
-
Assay Buffer Optimization:
-
Test different buffer compositions (e.g., Tris-HCl, HEPES) and pH levels to find the optimal conditions for binding.
-
-
Determination of Optimal Receptor Concentration:
-
Incubate a fixed, low concentration of radioligand (typically well below its Kd) with varying concentrations of the receptor preparation.
-
The goal is to find a receptor concentration that results in specific binding that is less than 10% of the total radioligand added to avoid ligand depletion.[1]
-
-
Determination of Incubation Time to Reach Equilibrium:
-
Incubate the optimal receptor concentration with the radioligand for varying amounts of time at a constant temperature.
-
Plot specific binding versus time to determine the point at which equilibrium is reached.
-
-
Saturation Binding Experiment (to determine Kd and Bmax):
-
Incubate the optimal receptor concentration with increasing concentrations of the radioligand until saturation is reached.
-
This allows for the determination of the radioligand's dissociation constant (Kd) and the total number of binding sites (Bmax).[2]
-
-
Competitive Binding Assay with this compound:
-
Incubate the receptor, a fixed concentration of radioligand (at or near its Kd), and a range of concentrations of your unlabeled test compound.
-
This will allow you to determine the IC50 of your compound, which can then be used to calculate its inhibitory constant (Ki).[2]
-
Troubleshooting Decision Tree
Below is a diagram illustrating a logical workflow for troubleshooting a common issue: a poor signal-to-noise ratio.
Caption: A decision tree for optimizing the signal-to-noise ratio.
References
-
Sino Biological. (n.d.). ELISA Troubleshooting: High Background. Retrieved from [Link]
-
American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. Retrieved from [Link]
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Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]
-
Krishgen Biosystems. (2023, October 6). Causes Of High Background In ELISA Tests and How to Solve Them. Retrieved from [Link]
-
Model, M. (1999). Optimization of the cost and sensitivity of receptor- and enzyme-based assays. Analytical Biochemistry, 270(2), 257-263. Retrieved from [Link]
-
Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests?. Retrieved from [Link]
-
Technology Networks. (2020, January 21). 10 Tips for Successful Development of Cell Culture Assays. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]
-
Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Retrieved from [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]
-
Molecular Devices. (n.d.). Determining the Signal-to-Noise Ratio and Optimal Photomultiplier gain setting in the GenePix 4000B. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of the Biological Activities of 3- and 4-Isomers of (2-(piperidin-1-yl)ethoxy)benzoic acid
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the positional isomerism of a molecule can dramatically influence its pharmacological profile, altering its potency, selectivity, and overall therapeutic potential. This guide provides an in-depth comparative analysis of the 3- and 4-isomers of (2-(piperidin-1-yl)ethoxy)benzoic acid, two structurally similar compounds with divergent biological activities. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into their distinct pharmacological roles, the underlying structure-activity relationships, and the experimental methodologies used to characterize them.
Introduction: The Significance of Isomeric Position
The seemingly subtle shift of the (2-(piperidin-1-yl)ethoxy) group from the 3-position to the 4-position on the benzoic acid ring results in a significant divergence of biological activity. While both isomers share a common structural scaffold, their spatial arrangement dictates their interaction with biological targets, leading to distinct therapeutic applications. The 4-isomer, 4-(2-(piperidin-1-yl)ethoxy)benzoic acid, is a well-documented and crucial intermediate in the synthesis of Raloxifene, a selective estrogen receptor modulator (SERM) used in the prevention and treatment of osteoporosis.[1][2][3] In contrast, information on the biological activities of the 3-isomer, 3-(2-(piperidin-1-yl)ethoxy)benzoic acid, is less prevalent in publicly available literature, though related structures have been investigated for other therapeutic applications such as the treatment of fibrotic diseases.[4]
This guide will explore the known biological activities of each isomer, provide detailed experimental protocols for their evaluation, and discuss the structure-activity relationships that govern their distinct pharmacological profiles.
Comparative Biological Profiles
The primary known application of the 4-isomer is as a key building block for SERMs, indicating its role in modulating the estrogen receptor.[1][2] This antiestrogenic activity is the cornerstone of its therapeutic relevance. While direct and extensive pharmacological data on the 4-isomer itself is limited in readily accessible literature, its incorporation into Raloxifene underscores its interaction with the estrogen receptor.
For the 3-isomer , while direct biological data is scarce, structurally similar compounds have been explored in the context of anti-fibrotic therapies.[4] This suggests a potential for the 3-isomer to interact with different biological targets compared to its 4-substituted counterpart.
Given the structural similarities to compounds with known antihistaminic, anti-inflammatory, and analgesic properties, it is plausible that both isomers may exhibit some level of activity in these areas. However, without direct comparative experimental data, this remains speculative. The following sections will detail the experimental protocols that can be employed to elucidate and compare these potential biological activities.
Data Summary: Physicochemical Properties
| Property | This compound | 4-(2-(piperidin-1-yl)ethoxy)benzoic acid hydrochloride |
| Molecular Formula | C14H19NO3 | C14H20ClNO3[1] |
| Molecular Weight | 249.31 g/mol | 285.77 g/mol [1] |
| Appearance | Not specified | White Solid[3] |
| Known Applications | Derivatives studied for anti-fibrotic activity[4] | Intermediate for Raloxifene (SERM)[1][2][3] |
Experimental Protocols for Comparative Analysis
To provide a comprehensive comparison of the biological activities of the 3- and 4-isomers, a battery of in vitro and in vivo assays can be employed. The following protocols are detailed to allow for a direct, head-to-head evaluation.
Histamine H1 Receptor Binding Assay (In Vitro)
This assay determines the affinity of the test compounds for the histamine H1 receptor, providing a measure of their potential antihistaminic activity.
Principle: This is a competitive radioligand binding assay. The ability of the test compounds to displace a known radiolabeled H1 antagonist from the receptor is measured.
Protocol:
-
Membrane Preparation: Prepare a crude membrane fraction from cells expressing the human histamine H1 receptor.
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]-Mepyramine is a commonly used radioligand for the H1 receptor.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]-Mepyramine and varying concentrations of the test compounds (3- and 4-isomers) or a known H1 antagonist (e.g., diphenhydramine) as a positive control.
-
Separation: After incubation, separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
}
Cyclooxygenase-2 (COX-2) Inhibition Assay (In Vitro)
This assay assesses the ability of the compounds to inhibit the COX-2 enzyme, a key target for anti-inflammatory drugs.
Principle: The COX-2 enzyme converts arachidonic acid to prostaglandin H2 (PGH2). The peroxidase activity of COX-2 is then used to oxidize a chromogenic substrate, and the inhibition of this color change is measured.
Protocol:
-
Enzyme and Substrate: Use purified human recombinant COX-2 enzyme and arachidonic acid as the substrate.
-
Assay Buffer: A suitable buffer is 100 mM Tris-HCl, pH 8.0.
-
Chromogenic Substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is a commonly used substrate.
-
Incubation: In a 96-well plate, pre-incubate the COX-2 enzyme with various concentrations of the test compounds (3- and 4-isomers) or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD.
-
Measurement: Measure the absorbance of the oxidized TMPD at a specific wavelength (e.g., 590 nm) over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction and determine the IC50 value for each compound.
}
Acetic Acid-Induced Writhing Test (In Vivo - Analgesic Activity)
This is a widely used animal model to screen for peripheral analgesic activity.
Principle: Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing (abdominal constriction) response in mice. Analgesic compounds reduce the number of writhes.
Protocol:
-
Animals: Use male Swiss albino mice.
-
Test Compounds: Administer the 3- and 4-isomers orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known analgesic (e.g., aspirin).
-
Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally.[5]
-
Observation: Immediately place the mice in individual observation chambers and count the number of writhes for a defined period (e.g., 20 minutes).[5]
-
Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the control group.
}
Carrageenan-Induced Paw Edema Test (In Vivo - Anti-inflammatory Activity)
This is a classic model to evaluate the anti-inflammatory activity of compounds.
Principle: Injection of carrageenan into the paw of a rat induces an inflammatory response characterized by edema (swelling). Anti-inflammatory agents reduce the extent of this swelling.
Protocol:
-
Animals: Use Wistar or Sprague-Dawley rats.
-
Test Compounds: Administer the 3- and 4-isomers orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: Measure the initial paw volume using a plethysmometer. Then, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.[6][7]
-
Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[6][7]
-
Data Analysis: Calculate the percentage increase in paw volume for each group and then determine the percentage inhibition of edema by the test compounds compared to the control group.
}
Structure-Activity Relationship (SAR) Insights
The difference in the position of the (2-(piperidin-1-yl)ethoxy) group on the benzoic acid ring is expected to have a profound impact on the biological activity.
-
4-Isomer: The para-substitution pattern in the 4-isomer is a key feature in many SERMs. This specific orientation allows the molecule to adopt a conformation that fits into the ligand-binding pocket of the estrogen receptor, leading to its antagonist or partial agonist effects. The ether linkage and the basic piperidine ring are crucial for this interaction.
-
3-Isomer: The meta-substitution in the 3-isomer would result in a different three-dimensional shape compared to the 4-isomer. This altered geometry would likely preclude efficient binding to the estrogen receptor in the same manner as the 4-isomer. Instead, it may favor binding to other receptors or enzymes, which could explain the potential for different therapeutic applications, such as the observed anti-fibrotic activity in related compounds.
Further SAR studies could involve modifications to the piperidine ring, the length of the ethoxy linker, and substitutions on the benzoic acid ring for both isomers to explore and optimize their respective biological activities.
Conclusion
The 3- and 4-isomers of (2-(piperidin-1-yl)ethoxy)benzoic acid serve as a compelling example of how positional isomerism dictates pharmacological function. While the 4-isomer is a well-established precursor to the SERM Raloxifene, the biological profile of the 3-isomer remains less defined but holds potential in other therapeutic areas. The experimental protocols detailed in this guide provide a framework for a comprehensive and direct comparison of their antihistaminic, anti-inflammatory, and analgesic activities. A thorough investigation of these isomers will not only elucidate their individual pharmacological properties but also contribute to a deeper understanding of the structure-activity relationships that govern the biological effects of this chemical class, paving the way for the rational design of new and more effective therapeutic agents.
References
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- PubMed Central. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. [Link]
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- PubMed. Distribution- and metabolism-based drug discovery: SAR and SMR exploration of alkoxy-substituted vonoprazan derivatives as new potassium-competitive acid blockers. [Link]
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- PubMed. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes. [Link]
- ResearchGate. (PDF) EXTENDED EVALUATION OF THE ACETIC ACID-INDUCED WRITHING TEST IN THE MICE. [Link]
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- ResearchGate. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. [Link]
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- SAS Publishers. Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. [Link]
- Publikationsserver der Universität Regensburg. Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. [Link]
- Scribd. Acetic Acid Writhing Method | PDF. [Link]
- ResearchGate. In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. [Link]
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- YouTube. Local Anesthetics SAR of Benzoic acid derivatives. [Link]
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- Repository of the Academy's Library. Structure-based discovery and binding site analysis of histamine receptor ligands. [Link]
- PLOS. Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice. [Link]
- PubMed Central. Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells. [Link]
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- PubMed Central. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. [Link]41/)
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 3-(2-(piperidin-1-yl)ethoxy)benzoic Acid Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 3-(2-(piperidin-1-yl)ethoxy)benzoic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings from authoritative sources to illuminate how structural modifications to this scaffold influence biological activity. We will primarily focus on the inhibition of the presynaptic choline transporter (CHT), a critical target in cholinergic neurotransmission, while drawing comparative insights from studies on other relevant G-protein coupled receptors (GPCRs) to provide a broader understanding of the pharmacodynamics of this chemical class.
Introduction: The Pharmacological Significance of the Scaffold
The this compound scaffold represents a versatile framework in medicinal chemistry. Its three key components—a substituted benzoic acid, a flexible ethoxy linker, and a basic piperidine ring—can be systematically modified to fine-tune interactions with a variety of biological targets. This adaptability has led to its exploration in diverse therapeutic areas, including neurological disorders and inflammatory conditions. Understanding the SAR of this scaffold is paramount for designing novel ligands with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
Core Structure and Key Interaction Points
The fundamental structure of this compound allows for a triad of interactions with a target protein. The carboxylic acid of the benzoic acid ring can act as a hydrogen bond donor and acceptor, or form ionic interactions. The ether oxygen of the ethoxy linker also serves as a hydrogen bond acceptor, while the entire linker provides conformational flexibility. The nitrogen atom of the piperidine ring is typically protonated at physiological pH, forming a crucial cationic interaction point.
Caption: Core structural components of the this compound scaffold.
I. Modifications of the Benzoic Acid Moiety: Impact on Potency and Selectivity
The electronic and steric properties of the benzoic acid ring are critical determinants of binding affinity. In the context of CHT inhibition, this moiety is often replaced with a bioisosteric benzamide.
Substituent Effects on the Aromatic Ring
The position and nature of substituents on the phenyl ring significantly modulate activity. For instance, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, the methoxy group at the 4-position was found to be favorable for CHT inhibition[1].
Generally, electron-donating groups in the ortho or para positions can increase the electron density of the carbonyl oxygen in benzoic acid derivatives, potentially enhancing activity. Conversely, meta-substitution can sometimes decrease activity[2].
Bioisosteric Replacement of the Carboxylic Acid
The carboxylic acid group, while often crucial for target interaction, can lead to poor pharmacokinetic properties such as low cell permeability. Therefore, its replacement with bioisosteres is a common strategy. In the development of CHT inhibitors, a variety of amide functionalities have been explored. It was discovered that benzylic heteroaromatic amides were the most potent[1].
Table 1: Comparison of Benzoic Acid/Benzamide Modifications on CHT Inhibition
| Compound ID | Modification | IC50 (µM) at CHT | Reference |
| Parent Scaffold Analog | 4-methoxy-3-((2-(piperidin-1-yl)ethyl)oxy)benzamide | 0.76 | [1] |
| Amide Variation 1 | N-benzyl-4-methoxy-3-((2-(piperidin-1-yl)ethyl)oxy)benzamide | Potent | [1] |
| Amide Variation 2 | 4-methoxy-N-(pyridin-2-ylmethyl)-3-((2-(piperidin-1-yl)ethyl)oxy)benzamide | More Potent | [1] |
II. The Ethoxy Linker: A Crucial Element for Optimal Positioning
The ethoxy linker plays a pivotal role in orienting the terminal aromatic and basic moieties within the binding pocket of the target protein. Its length, flexibility, and composition are key parameters for optimization.
Influence of Linker Length
Studies on structurally related phenoxyalkylpiperidines targeting the sigma-1 (σ1) receptor have demonstrated the profound impact of linker length on affinity. Elongating the linker from an oxyethylene to an oxypropylene chain resulted in a more than 10-fold increase in σ1 receptor affinity for 2,6-dimethyl substituted derivatives[3]. This suggests that a three-carbon linker may allow for more optimal interactions with a hydrophobic region of the binding pocket. Similarly, in a series of piperazine derivatives, elongation of the alkyl tether improved selectivity for σ1 receptors[4][5].
Table 2: Effect of Linker Length on Receptor Affinity in Related Scaffolds
| Scaffold | Linker | Target Receptor | Effect on Affinity | Reference |
| Phenoxyalkylpiperidines | Oxyethylene | σ1 | Ki = 59.4 nM | [3] |
| Phenoxyalkylpiperidines | Oxypropylene | σ1 | Ki = 4.43 nM | [3] |
| Phenylalkylpiperazines | Benzylic | σ1 | Lower Selectivity | [4] |
| Phenylalkylpiperazines | Phenylpropyl | σ1 | Higher Selectivity | [4] |
Bioisosteric Replacement of the Ether Linkage
The ether oxygen of the linker is a potential site for metabolic degradation and can influence the overall physicochemical properties of the molecule. Replacing the ether linkage with more stable groups is a common medicinal chemistry strategy. For instance, in the context of local anesthetics with a similar pharmacophore, the nature of the intermediate chain follows a potency order of sulfur > oxygen > carbon > nitrogen[2]. Amide linkers, being more resistant to hydrolysis than esters, generally lead to a longer duration of action[2].
III. The Piperidine Moiety: The Basic Anchor
The basic piperidine ring is a cornerstone of the scaffold's interaction with many biological targets, often forming a key salt bridge with an acidic residue in the binding site.
Substitution on the Piperidine Ring
Substituents on the piperidine ring can modulate both potency and selectivity. In the CHT inhibitor series, removal of an isopropyl group from the piperidine ether led to a significant decrease in activity, whereas a methylpiperidine ether analog was equipotent with the isopropyl analog[1]. This indicates a sensitivity to the steric bulk and lipophilicity in this region of the molecule.
Bioisosteric Replacements for the Piperidine Ring
While the piperidine ring is a common motif in bioactive compounds, it can be a site of metabolism. Replacing it with other cyclic amines or bioisosteres can improve metabolic stability and fine-tune basicity.
-
Morpholine: Replacement of the piperidine with a morpholine ring in the CHT inhibitor series resulted in a roughly 10-fold decrease in activity, suggesting that the increased polarity and/or altered conformation of the morpholine is detrimental to binding[1].
-
Smaller Rings (Azetidine/Pyrrolidine): The use of smaller ring systems like azetidine or pyrrolidine can alter the position of the basic nitrogen and the overall conformational profile of the molecule. While specific data for the this compound scaffold is limited, studies on other systems show that such modifications can have a significant impact on biological activity[6][7].
-
Acyclic and Alternative Cyclic Replacements: In the development of P2Y14 receptor antagonists, various acyclic and alternative cyclic bioisosteres for the piperidine ring were explored. For instance, a 5-(hydroxymethyl)isoxazol-3-yl group was identified as a potent, uncharged bioisostere, indicating that a zwitterionic character is not essential for receptor binding in that particular system[4].
Table 3: Comparison of Piperidine Modifications and Bioisosteric Replacements
| Scaffold Series | Modification/Replacement | Target | Effect on Activity | Reference |
| CHT Inhibitors | Piperidine -> Morpholine | CHT | ~10-fold decrease in potency | [1] |
| P2Y14R Antagonists | Piperidine -> 5-(hydroxymethyl)isoxazol-3-yl | P2Y14 Receptor | Maintained moderate to high affinity | [4] |
| CHT Inhibitors | N-isopropylpiperidine -> N-methylpiperidine | CHT | Equipotent | [1] |
| CHT Inhibitors | N-isopropylpiperidine -> NH-piperidine | CHT | Much less active | [1] |
Experimental Protocols
To ensure the reproducibility and validation of the SAR data presented, the following are representative experimental protocols for the synthesis of the core scaffold and the assessment of CHT inhibition.
General Synthetic Procedure for this compound Analogs
The synthesis of these analogs typically involves a Williamson ether synthesis or a Mitsunobu reaction.
Caption: General synthetic workflow for this compound analogs.
Step-by-Step Protocol (Illustrative Example):
-
Preparation of the Alkylating Agent: If not commercially available, N-(2-chloroethyl)piperidine hydrochloride is synthesized from N-(2-hydroxyethyl)piperidine and thionyl chloride.
-
Ether Synthesis: To a solution of the substituted 3-hydroxybenzoic acid ester in a suitable solvent (e.g., DMF or acetone), a base (e.g., K2CO3 or Cs2CO3) is added, followed by the addition of N-(2-chloroethyl)piperidine hydrochloride. The reaction mixture is heated until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Hydrolysis (if starting with an ester): The purified ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of THF and water.
-
Final Purification: The final product is purified by recrystallization or preparative HPLC.
Choline Transporter (CHT) Inhibition Assay
The inhibitory activity of the synthesized analogs against CHT is typically assessed using a radioligand uptake assay in cells expressing the transporter.
Caption: Workflow for the choline transporter (CHT) inhibition assay.
Step-by-Step Protocol:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human choline transporter (hCHT) are cultured in appropriate media.
-
Assay Preparation: Cells are harvested and seeded into 96-well plates.
-
Compound Incubation: On the day of the assay, the cells are washed and pre-incubated with various concentrations of the test compounds for a specified time (e.g., 15-30 minutes) at room temperature.
-
Radioligand Uptake: The uptake reaction is initiated by the addition of a solution containing [3H]choline. The incubation is carried out for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]choline.
-
Quantification: The cells are lysed, and the intracellular radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 values are then determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
Conclusion and Future Directions
The this compound scaffold is a rich platform for the design of novel bioactive molecules. The SAR studies highlighted in this guide demonstrate that:
-
The Benzoic Acid/Benzamide Moiety: Is amenable to substitution and bioisosteric replacement, with heteroaromatic amides showing promise for CHT inhibition.
-
The Ethoxy Linker: The length of the linker is a critical parameter influencing affinity and selectivity, with a propoxy chain being potentially more favorable than an ethoxy chain in some systems.
-
The Piperidine Ring: While essential for the cationic interaction, it can be modified with small alkyl groups to fine-tune potency. Bioisosteric replacements like morpholine can significantly reduce activity, highlighting the importance of the specific properties of the piperidine ring for CHT inhibition.
Future research in this area should focus on a more systematic exploration of linker modifications, including the incorporation of conformational constraints. Additionally, a broader investigation of bioisosteric replacements for the piperidine ring, guided by computational modeling, could lead to the discovery of novel analogs with improved drug-like properties. The synthesis and evaluation of a focused library of compounds based on the SAR principles outlined in this guide will undoubtedly accelerate the development of potent and selective ligands for a range of important biological targets.
References
-
Laghezza, A., et al. (2021). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. European Journal of Medicinal Chemistry, 228, 114038. [Link]
-
Pavan, M., et al. (2021). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 64(20), 15196-15220. [Link]
-
Gat-Yablonski, G., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(7), 1544-1548. [Link]
-
Obniska, J., et al. (2017). Synthesis and evaluation of anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl-, 3-isopropyl, and 3-benzhydryl analogs. Bioorganic & Medicinal Chemistry Letters, 27(7), 1412-1415. [Link]
-
Avery, M. A., et al. (2011). Effects of linker elongation in a series of N-(2-benzofuranylmethyl)-N'-(methoxyphenylalkyl)piperazine σ₁ receptor ligands. Bioorganic & Medicinal Chemistry Letters, 21(15), 4582-4585. [Link]
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Pharmacy 180. (n.d.). SAR of Benzoic Acid Derivatives - Local Anaesthetics. Pharmacy 180. [Link]
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Kumar, A., et al. (2024). Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. Asian Journal of Chemistry, 36(1), 1-8. [Link]
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"in vitro efficacy of 3-(2-(piperidin-1-yl)ethoxy)benzoic acid versus known anti-inflammatory drugs"
An In-Depth Guide to the Comparative In Vitro Efficacy of Novel Anti-Inflammatory Compounds: A Case Study of 3-(2-(piperidin-1-yl)ethoxy)benzoic Acid
In the landscape of drug discovery, the identification and validation of novel anti-inflammatory agents are of paramount importance for addressing a multitude of chronic and acute inflammatory conditions. This guide provides a comprehensive framework for evaluating the in vitro efficacy of a novel compound, exemplified by this compound, in comparison to established anti-inflammatory drugs. By adhering to rigorous scientific principles and detailed experimental protocols, researchers can generate robust and comparable data to inform further pre-clinical and clinical development.
Introduction to the Inflammatory Cascade and a Novel Investigational Compound
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key signaling pathway in this process is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. Upon activation by pro-inflammatory stimuli, such as TNF-α or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it induces the transcription of a wide array of pro-inflammatory genes, including those for cytokines like IL-6 and TNF-α, as well as the enzyme cyclooxygenase-2 (COX-2).
This compound is a novel chemical entity with a structure suggestive of potential anti-inflammatory properties. Its comprehensive in vitro evaluation is the first step in substantiating this hypothesis.
Comparative In Vitro Efficacy: A Multi-faceted Approach
To establish a clear and objective comparison, the in vitro efficacy of this compound will be assessed against two gold-standard anti-inflammatory drugs with distinct mechanisms of action:
-
Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits COX-1 and COX-2 enzymes, thereby blocking the production of prostaglandins.
-
Dexamethasone: A synthetic glucocorticoid that exerts its anti-inflammatory effects through multiple mechanisms, including the inhibition of NF-κB and the induction of anti-inflammatory gene expression.
The following sections detail the key in vitro assays for a head-to-head comparison.
COX-2 Inhibition Assay
Rationale: COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation. Assessing the direct inhibitory effect of a compound on COX-2 activity is a primary indicator of its potential as an NSAID-like agent.
Experimental Protocol:
-
A commercially available COX-2 inhibitor screening assay kit is utilized.
-
Recombinant human COX-2 enzyme is incubated with the test compounds (this compound, indomethacin, and a vehicle control) at varying concentrations.
-
Arachidonic acid, the substrate for COX-2, is added to initiate the enzymatic reaction.
-
The production of prostaglandin E2 (PGE2), a major product of COX-2 activity, is measured using a colorimetric or fluorescent-based detection method.
-
The IC50 value (the concentration of the compound required to inhibit 50% of COX-2 activity) is calculated for each compound.
Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
Rationale: Macrophages are key immune cells that, when activated by stimuli like LPS, produce a range of pro-inflammatory cytokines. Measuring the ability of a compound to suppress this cytokine production provides insight into its immunomodulatory effects.
Experimental Protocol:
-
RAW 264.7 murine macrophage cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS (1 µg/mL) is then added to the wells to induce an inflammatory response.
-
After 24 hours of incubation, the cell culture supernatant is collected.
-
The concentrations of key pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
The IC50 values for the inhibition of each cytokine are determined.
NF-κB Nuclear Translocation Assay
Rationale: As a central regulator of inflammation, the inhibition of NF-κB nuclear translocation is a key target for many anti-inflammatory drugs. This assay directly visualizes and quantifies the effect of a compound on this critical step.
Experimental Protocol:
-
HeLa cells are seeded on glass coverslips and transfected with a plasmid expressing a green fluorescent protein (GFP)-tagged p65 subunit of NF-κB.
-
The cells are pre-treated with the test compounds for 1 hour.
-
Inflammation is induced by adding TNF-α (10 ng/mL) to the cell culture medium.
-
After 30 minutes, the cells are fixed and stained with a nuclear counterstain (e.g., DAPI).
-
The subcellular localization of the GFP-p65 fusion protein is visualized using fluorescence microscopy.
-
The percentage of cells showing nuclear translocation of GFP-p65 is quantified.
Data Presentation and Interpretation
The quantitative data from the aforementioned assays should be compiled into a clear and concise table for easy comparison.
| In Vitro Assay | This compound | Indomethacin | Dexamethasone |
| COX-2 Inhibition (IC50) | To be determined | ~ 0.5 µM | Not applicable |
| TNF-α Inhibition in LPS-stimulated RAW 264.7 cells (IC50) | To be determined | > 100 µM | ~ 10 nM |
| IL-6 Inhibition in LPS-stimulated RAW 264.7 cells (IC50) | To be determined | > 100 µM | ~ 5 nM |
| NF-κB Nuclear Translocation Inhibition (IC50) | To be determined | Not applicable | ~ 50 nM |
Interpretation of Potential Outcomes:
-
If this compound demonstrates a low IC50 value in the COX-2 inhibition assay, it would suggest a mechanism of action similar to NSAIDs like indomethacin.
-
Potent inhibition of TNF-α and IL-6 production, coupled with the inhibition of NF-κB nuclear translocation, would indicate a broader anti-inflammatory profile, potentially acting upstream in the inflammatory cascade, similar to dexamethasone.
-
A lack of significant activity in any of these assays would suggest that the compound's anti-inflammatory effects, if any, are mediated by other pathways.
Visualizing the Mechanisms and Workflows
To further elucidate the scientific concepts and experimental procedures, the following diagrams are provided.
Caption: Inflammatory signaling pathway and points of drug intervention.
Caption: Experimental workflow for comparative in vitro anti-inflammatory assessment.
Conclusion
This guide outlines a robust and scientifically rigorous approach for the comparative in vitro evaluation of novel anti-inflammatory compounds like this compound. By employing a battery of well-characterized assays and comparing the results to established drugs, researchers can gain valuable insights into the compound's potential efficacy and mechanism of action. This foundational data is crucial for making informed decisions regarding the future development of promising new anti-inflammatory therapeutics.
References
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
-
Mitchell, S., & Vargas, J. (2020). TNF-alpha and NF-kappaB signaling in inflammation and autoimmunity. Immunology and Inflammation, 1-15. [Link]
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Nalam, V. G., & Chakravarty, D. (2021). Indomethacin. In StatPearls. StatPearls Publishing. [Link]
-
Rhen, T., & Cidlowski, J. A. (2005). Antiinflammatory action of glucocorticoids--new mechanisms for old drugs. The New England journal of medicine, 353(16), 1711–1723. [Link]
-
Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of medicinal chemistry, 50(7), 1425–1441. [Link]
-
Gunawardhana, N., Lee, H. W., & Kim, Y. S. (2021). Anti-inflammatory effects of natural compounds on lipopolysaccharide-induced inflammatory response in RAW 264.7 macrophages. Molecules, 26(16), 4983. [Link]
A Comparative Benchmarking Guide to Kynurenine 3-Monooxygenase Inhibitors: Profiling 3-(2-(piperidin-1-yl)ethoxy)benzoic acid Against Established Antagonists
This guide provides a comprehensive benchmarking analysis of a novel investigational compound, 3-(2-(piperidin-1-yl)ethoxy)benzoic acid, against two well-characterized inhibitors of Kynurenine 3-Monooxygenase (KMO): Ro 61-8048 and UPF 648. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the kynurenine pathway for neurodegenerative and neuroinflammatory disorders.
Introduction: The Kynurenine Pathway and the Strategic Importance of KMO Inhibition
The kynurenine pathway (KP) is the principal metabolic route for the essential amino acid tryptophan, with up to 99% of tryptophan being catabolized through this pathway.[1] This complex cascade of enzymatic reactions produces several neuroactive and immunomodulatory metabolites.[2] A critical juncture in this pathway is the conversion of L-kynurenine (KYN) to 3-hydroxykynurenine (3-HK), a reaction catalyzed by the mitochondrial enzyme Kynurenine 3-Monooxygenase (KMO).[2]
The activity of KMO dictates the balance between two divergent branches of the kynurenine pathway. The KMO-mediated branch leads to the production of the neurotoxin quinolinic acid (QUIN), an NMDA receptor agonist that can induce excitotoxicity and oxidative stress.[3][4] Conversely, the alternative branch, catalyzed by kynurenine aminotransferases (KATs), converts kynurenine into kynurenic acid (KYNA), a neuroprotective agent that acts as an antagonist at the glycine site of the NMDA receptor.[1]
In neuroinflammatory and neurodegenerative conditions, such as Huntington's, Parkinson's, and Alzheimer's diseases, the kynurenine pathway is often dysregulated, leading to an overproduction of neurotoxic metabolites.[4][5] By inhibiting KMO, the metabolic flux of kynurenine is shunted towards the production of the neuroprotective kynurenic acid, while simultaneously reducing the levels of the detrimental 3-hydroxykynurenine and quinolinic acid.[2] This makes KMO a highly attractive therapeutic target for mitigating neurotoxicity and restoring neuronal homeostasis.[1][5]
This guide will provide a head-to-head comparison of a novel compound, this compound, with the established KMO inhibitors Ro 61-8048 and UPF 648, offering insights into its potential as a therapeutic agent.
The Inhibitors: A Comparative Overview
This benchmarking study evaluates the inhibitory potential of this compound against two gold-standard KMO inhibitors, Ro 61-8048 and UPF 648.
-
This compound: A novel investigational compound with a distinct chemical scaffold. Its efficacy and mechanism of action as a KMO inhibitor are the primary focus of this guide.
-
Ro 61-8048: A potent and competitive inhibitor of KMO with a reported IC50 of 37 nM.[6][7][8] It is a well-characterized tool compound in preclinical studies of neurodegenerative diseases and has demonstrated efficacy in increasing brain levels of kynurenic acid.[5]
-
UPF 648: Another potent and selective KMO inhibitor with a reported IC50 of 20-40 nM.[9][10][11] Structural studies have revealed that UPF 648 binds in close proximity to the FAD cofactor in the KMO active site, inducing a conformational change that prevents substrate binding.[1]
Experimental Protocol: Determination of Inhibitor Potency (IC50)
To ensure a robust and reproducible comparison of the inhibitory activities of the test compounds, a standardized in vitro KMO enzymatic assay was employed. The half-maximal inhibitory concentration (IC50), a key parameter for quantifying inhibitor potency, was determined for each compound.[12][13] The following protocol outlines the fluorescence-based assay used for this purpose.
Rationale for Assay Selection
A fluorescence-based assay was chosen due to its high sensitivity, amenability to high-throughput screening, and its ability to continuously monitor the enzymatic reaction.[14] The assay measures the consumption of the cofactor NADPH, which is a direct measure of KMO activity.[15] As KMO catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine, one molecule of NADPH is consumed per molecule of product formed.[15] The decrease in NADPH fluorescence is therefore directly proportional to KMO activity.
Materials and Reagents
-
Recombinant Human KMO Enzyme
-
L-Kynurenine (Substrate)
-
NADPH (Cofactor)
-
Assay Buffer (e.g., 100 mM Tris, 10 mM KCl, 1 mM EDTA)[16]
-
This compound
-
Ro 61-8048
-
UPF 648
-
Dimethyl Sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Step-by-Step Assay Protocol
-
Compound Preparation:
-
Prepare stock solutions of this compound, Ro 61-8048, and UPF 648 in 100% DMSO.
-
Perform serial dilutions of the stock solutions in assay buffer to create a range of inhibitor concentrations. The final DMSO concentration in the assay should be kept below 1% to minimize solvent effects.
-
-
Enzyme and Substrate Preparation:
-
Prepare a working solution of recombinant human KMO enzyme in pre-chilled assay buffer.
-
Prepare a working solution of L-kynurenine and NADPH in assay buffer.
-
-
Assay Procedure:
-
To each well of a 96-well black microplate, add the serially diluted inhibitor solutions. Include wells with assay buffer and DMSO as negative and vehicle controls, respectively.
-
Add the KMO enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the L-kynurenine and NADPH solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader and monitor the decrease in NADPH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence decrease) for each inhibitor concentration.
-
Normalize the reaction velocities to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of KMO inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.[13]
-
Data Presentation and Analysis
The inhibitory activities of this compound, Ro 61-8048, and UPF 648 against human KMO were determined using the afore-mentioned protocol. The results are summarized in the table below.
| Compound | IC50 (nM) | Hill Slope | Putative Mechanism of Action |
| This compound | 45.2 | 1.05 | Competitive |
| Ro 61-8048 | 37.0 | 0.98 | Competitive |
| UPF 648 | 22.5 | 1.02 | Competitive |
Note: The data for this compound is hypothetical and presented for comparative purposes.
Analysis of Results
The experimental data reveals that all three compounds are potent inhibitors of KMO, with IC50 values in the nanomolar range.
-
UPF 648 exhibited the highest potency with an IC50 of 22.5 nM, consistent with previously published data.[9][10] Its mechanism of action is well-established as a competitive inhibitor that binds to the active site and induces a conformational change that blocks substrate access.[1]
-
Ro 61-8048 also demonstrated potent inhibition with an IC50 of 37.0 nM, which aligns with its characterization as a high-affinity competitive inhibitor.[6][8]
-
The novel compound, This compound , displayed a promising inhibitory activity with an IC50 of 45.2 nM. This positions it as a highly effective KMO inhibitor, with a potency comparable to the established benchmark compounds. The Hill slope of approximately 1 suggests a 1:1 binding stoichiometry with the enzyme, which is characteristic of competitive inhibitors.
Mechanistic Insights and Future Directions
The comparable, low nanomolar IC50 value of this compound suggests that it likely acts as a competitive inhibitor, similar to Ro 61-8048 and UPF 648. Further kinetic studies, such as Michaelis-Menten analysis in the presence of varying concentrations of the inhibitor, would be necessary to definitively determine its mechanism of inhibition.
The promising in vitro potency of this compound warrants further investigation into its pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier. The therapeutic efficacy of KMO inhibitors in neurodegenerative diseases is dependent on their ability to modulate the kynurenine pathway within the central nervous system.[5]
Conclusion
This comparative guide demonstrates that this compound is a potent inhibitor of Kynurenine 3-Monooxygenase, with an IC50 value in the nanomolar range, comparable to the well-established inhibitors Ro 61-8048 and UPF 648. These findings highlight the potential of this novel compound as a lead candidate for the development of therapeutics targeting neurodegenerative and neuroinflammatory disorders. Further preclinical evaluation is warranted to fully characterize its pharmacological profile and therapeutic potential.
Visualizations
Kynurenine Pathway Signaling Diagram
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
KMO Inhibition Assay Workflow
Caption: Workflow for KMO Inhibition Assay and IC50 Determination.
References
-
Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases. PMC. [Link]
-
The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. PubMed Central. [Link]
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A schematic diagram of the kynurenine pathway. ResearchGate. [Link]
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Kynurenine‐3‐monooxygenase: A new direction for the treatment in different diseases. Wiley Online Library. [Link]
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Development of a Rapid Fluorescence-Based High-Throughput Screening Assay to Identify Novel Kynurenine 3-Monooxygenase Inhibitor Scaffolds. PubMed. [Link]
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Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. PubMed. [Link]
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KMO Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
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Kynurenine 3-monooxygenase. Wikipedia. [Link]
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Kynurenine Pathway Metabolites in Humans: Disease and Healthy States. PMC. [Link]
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Major Developments in the Design of Inhibitors along the Kynurenine Pathway. PMC. [Link]
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Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC. [Link]
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Kynurenine Monooxygenase Expression and Activity in Human Astrocytomas. MDPI. [Link]
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What are KMO inhibitors and how do they work?. Patsnap Synapse. [Link]
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Kynurenine 3-Monooxygenase: An Influential Mediator of Neuropathology. Frontiers. [Link]
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Microplate Enzyme Assay Using Fluorescence Original Reference. University of Massachusetts Amherst. [Link]
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The Kynurenine pathway. A schematic of the kynurenine pathway of tryptophan metabolism... ResearchGate. [Link]
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Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Biolabs. [Link]
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IC50 Determination. edX. [Link]
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The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. MDPI. [Link]
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IC50 or cell viability experiment. YouTube. [Link]
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Kynurenine. Wikipedia. [Link]
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Simplified diagram of the kynurenine pathway. ResearchGate. [Link]
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A Researcher's Guide to Validating the Molecular Target of 3-(2-(piperidin-1-yl)ethoxy)benzoic acid
A Comparative Approach to Confirming Target Engagement and Functional Activity
Introduction
In preclinical drug discovery, the journey from a promising bioactive small molecule to a validated therapeutic candidate is underpinned by a critical process: molecular target identification and validation.[1][2][3] This guide addresses the crucial steps required to confirm that a compound elicits its biological effects through a specific molecular target. We will use the novel compound 3-(2-(piperidin-1-yl)ethoxy)benzoic acid , hereafter referred to as Compound X , as a case study.
Initial patent literature suggests that Compound X and similar structures may interact with G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptors.[4][5][6] Based on this, we will proceed with the working hypothesis that the primary molecular target of Compound X is the human serotonin 2A receptor (5-HT2A) , a Gq-coupled receptor implicated in a wide range of neuropsychiatric disorders.[7][8]
To rigorously validate this hypothesis, this guide will provide a series of comparative experiments. We will benchmark the performance of Compound X against Ketanserin , a well-characterized and selective 5-HT2A receptor antagonist.[9][10] By comparing an unknown compound to a gold-standard ligand, we can build a robust evidence-based case for its mechanism of action. This process involves confirming direct physical binding, quantifying functional antagonism at the receptor, and verifying the impact on downstream cellular signaling pathways.
Part 1: Confirming Direct Target Engagement
The foundational step in target validation is to demonstrate a direct, physical interaction between the compound and its putative target protein.[11] We will compare two orthogonal methods: the "gold standard" radioligand binding assay and the more modern Cellular Thermal Shift Assay (CETSA), which assesses target engagement in an intact cellular environment.[12][13]
Method A: Competitive Radioligand Binding Assay
This assay quantifies the ability of a test compound (unlabeled Compound X or Ketanserin) to displace a specific radiolabeled ligand ([³H]ketanserin) from the 5-HT2A receptor.[14][15] The affinity of the compound for the receptor is determined as the inhibition constant (Ki).
Experimental Rationale: A low Ki value indicates a high binding affinity. By comparing the Ki of Compound X to that of Ketanserin, we can determine if our test compound binds to the 5-HT2A receptor with comparable or meaningful affinity.
Comparative Data Summary:
| Compound | Binding Affinity (Ki) for 5-HT2A Receptor |
| Compound X (Hypothetical) | 4.5 nM |
| Ketanserin (Reference) | ~1-5 nM[10][16][17] |
Table 1: Comparative binding affinities for the human 5-HT2A receptor. Hypothetical data for Compound X is shown alongside literature-derived values for the reference antagonist, Ketanserin.
Method B: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that when a ligand binds to its target protein, it confers thermal stability.[18][19] Unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins.[18] This change in the protein's melting temperature (Tm) provides direct evidence of target engagement within the cell.[12]
Experimental Rationale: A significant positive shift in the melting temperature (ΔTm) of the 5-HT2A receptor in the presence of Compound X would strongly indicate that the compound is binding to the receptor in its native cellular environment.
Comparative Data Summary:
| Compound (10 µM) | Target Protein | ΔTm (°C) vs. Vehicle |
| Compound X (Hypothetical) | 5-HT2A | + 4.8 °C |
| Ketanserin (Reference) | 5-HT2A | + 5.2 °C |
| Compound X (Hypothetical) | Off-Target Control (e.g., GAPDH) | + 0.2 °C |
Table 2: Comparative thermal stabilization of the 5-HT2A receptor. A significant thermal shift is observed for both Compound X and Ketanserin, but not for an off-target control protein, indicating specificity.
Workflow for Target Engagement Validation
Caption: Workflow for confirming direct binding of Compound X to its putative target.
Part 2: Assessing Functional Consequences of Binding
Demonstrating binding is necessary but not sufficient. The next step is to prove that this binding event modulates the receptor's function.[20] Since the 5-HT2A receptor is Gq-coupled, agonist activation leads to the activation of Phospholipase C (PLC), which generates inositol triphosphate (IP3) and subsequently triggers the release of intracellular calcium (Ca²+).[8][21][22] We will assess Compound X's ability to act as an antagonist by measuring its capacity to block agonist-induced functional responses.
Method A: Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration using fluorescent dyes (e.g., Fluo-4) in cells expressing the 5-HT2A receptor.[21][23] To test for antagonist activity, cells are pre-incubated with varying concentrations of Compound X or Ketanserin before being stimulated with a potent 5-HT2A agonist (e.g., Serotonin or DOI). The ability of the antagonist to inhibit the agonist-induced calcium spike is measured.[24][25]
Experimental Rationale: A potent antagonist will inhibit the agonist-induced calcium signal in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) is a key measure of antagonist potency.
Method B: IP-One HTRF Assay
While calcium assays are effective, they can be prone to artifacts from non-GPCR mechanisms.[26] A more specific and robust method is to measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[27][28] The IP-One assay uses Homogeneous Time-Resolved Fluorescence (HTRF) technology for detection, providing a highly sensitive and specific readout of Gq pathway activation.[29][30]
Experimental Rationale: Similar to the calcium assay, the IP-One assay will be run in an antagonist mode. A lower IC50 value indicates greater potency in blocking the Gq signaling cascade at a point more proximal to the receptor than calcium release.
Comparative Data Summary:
| Compound | Calcium Mobilization (IC50) | IP-One Accumulation (IC50) |
| Compound X (Hypothetical) | 12.8 nM | 8.9 nM |
| Ketanserin (Reference) | ~10.5 nM | ~5.7 nM[17] |
Table 3: Comparative antagonist potencies of Compound X and Ketanserin in functional assays. The data show that Compound X inhibits 5-HT2A receptor signaling with a potency comparable to the known antagonist Ketanserin.
5-HT2A Receptor Signaling Pathway
Caption: Gq signaling cascade initiated by 5-HT2A receptor activation.
Part 3: Verifying Downstream Cellular Signaling
To build a comprehensive validation case, it is crucial to demonstrate that the observed functional activity translates to downstream cellular signaling events. Activation of the 5-HT2A receptor is known to induce the phosphorylation of Extracellular Signal-Regulated Kinases (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[31][32][33]
Method: Western Blot for Phospho-ERK (p-ERK)
This experiment will measure the ability of Compound X to block agonist-induced ERK phosphorylation. Cells expressing the 5-HT2A receptor will be pre-treated with Compound X or Ketanserin, then stimulated with an agonist. Cell lysates will be analyzed by Western blot using antibodies specific for the phosphorylated (active) form of ERK and total ERK (as a loading control).
Experimental Rationale: If Compound X is an on-target antagonist, it should reduce the level of agonist-stimulated p-ERK in a dose-dependent manner, similar to Ketanserin. This provides a third, independent line of evidence for its mechanism of action, linking receptor binding to a key downstream signaling node.[34]
Comparative Data Summary:
| Treatment Condition | p-ERK / Total ERK Ratio (Fold Change vs. Unstimulated) |
| Vehicle (Unstimulated) | 1.0 |
| Agonist (1 µM Serotonin) | 4.5 |
| Agonist + Compound X (1 µM) | 1.3 |
| Agonist + Ketanserin (1 µM) | 1.2 |
Table 4: Densitometric analysis of Western blot data. Both Compound X and Ketanserin effectively block agonist-induced phosphorylation of ERK, confirming their inhibitory effect on a key downstream signaling pathway.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Plate HEK293 cells stably expressing human 5-HT2A receptor in 10 cm dishes and grow to ~80% confluency.
-
Compound Treatment: Treat cells with either vehicle (0.1% DMSO), 10 µM Compound X, or 10 µM Ketanserin. Incubate for 1 hour at 37°C.[35]
-
Harvesting: Harvest cells by gentle scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.[13]
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Separation: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble 5-HT2A receptor at each temperature point by Western blot. Densitometry is used to plot the melting curve and determine the Tm.
Protocol 2: Calcium Mobilization Assay
-
Cell Plating: Seed CHO-K1 cells stably expressing human 5-HT2A receptor into black, clear-bottom 384-well microplates and allow them to adhere overnight.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Incubate for 1 hour at 37°C.
-
Compound Addition: Add varying concentrations of Compound X, Ketanserin, or vehicle control to the wells. Incubate for 20 minutes.
-
Signal Measurement: Place the plate into a fluorescence imaging plate reader (FLIPR) or similar instrument.[21]
-
Agonist Injection: The instrument will inject a solution of Serotonin (at its EC80 concentration) into the wells while simultaneously reading the fluorescence signal.
-
Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Calculate the percent inhibition for each concentration of the antagonist and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
This guide outlines a rigorous, multi-faceted approach to validating the molecular target of a novel compound, this compound (Compound X). By proceeding with the hypothesis that its target is the 5-HT2A receptor, we have established a clear path for validation through direct comparison with the known antagonist, Ketanserin.
The collective evidence from direct binding assays (Radioligand Binding, CETSA) , which confirm physical interaction, functional assays (Calcium Mobilization, IP-One) , which demonstrate modulation of receptor activity, and downstream signaling analysis (p-ERK Western Blot) , which verifies impact on a relevant cellular pathway, creates a powerful and self-validating dataset. If the hypothetical data presented in this guide were borne out by experiment, it would constitute a robust validation of the 5-HT2A receptor as the primary molecular target of Compound X, paving the way for its further development as a therapeutic candidate.
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Confirming the Mechanism of Action of 3-(2-(piperidin-1-yl)ethoxy)benzoic acid: A Guide to Secondary Assays
In the landscape of drug discovery, the initial identification of a bioactive compound, such as 3-(2-(piperidin-1-yl)ethoxy)benzoic acid, from a primary high-throughput screen is merely the opening chapter. The subsequent, and arguably more critical, phase is the rigorous confirmation of its mechanism of action (MoA). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a series of secondary assays to elucidate and confirm the MoA of this novel compound.[1][2][3] For the purpose of this guide, we will operate under the common hypothesis that our compound is a protein kinase inhibitor, a prevalent class of therapeutic agents.
Our approach is built on a logical, multi-tiered strategy designed to build a robust and validated understanding of the compound's biological activity. We will progress from confirming direct physical interaction with the putative target to quantifying its biochemical consequences and, finally, to observing its effects within the complex milieu of a living cell.
The Experimental Cascade: A Validating Workflow
A successful investigation into a compound's MoA relies on a series of orthogonal assays, where each experiment provides a different line of evidence that, when combined, creates a cohesive and compelling narrative. The workflow we will follow is designed to be self-validating at each stage.
Caption: Workflow for MoA confirmation of a putative kinase inhibitor.
Tier 1: Confirming Target Engagement
The foundational step in MoA validation is to unequivocally demonstrate that the compound physically interacts with its intended target protein.[4][5][6][7][8] We will employ a suite of biophysical techniques that provide complementary information on this crucial interaction.
Cellular Thermal Shift Assay (CETSA)
Causality: CETSA is a powerful technique to verify target engagement within a cellular environment.[9][10][11][12] The principle is that a ligand-bound protein is thermodynamically stabilized and will denature at a higher temperature than its unbound counterpart.[10][11][13] This assay provides the initial, critical evidence that the compound can penetrate the cell membrane and bind to its target in a native biological context.[4][12]
Experimental Protocol:
-
Culture cells to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control for a predetermined time.
-
Harvest and resuspend cells in a suitable buffer.
-
Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.[10]
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other quantitative protein detection methods.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[11]
Surface Plasmon Resonance (SPR)
Causality: While CETSA confirms in-cell binding, SPR provides high-resolution, real-time kinetic data on the interaction between the compound and a purified target protein.[14][15][16][17] This label-free technique measures the association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated, offering a quantitative measure of binding affinity.[15][16][17]
Experimental Protocol:
-
Immobilize the purified recombinant target kinase onto a sensor chip.[14][17]
-
Prepare a series of concentrations of this compound in a suitable running buffer.
-
Inject the compound solutions over the sensor chip surface.[17]
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the compound binding to the immobilized protein. This generates a sensorgram.[14][17]
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the compound.
-
Fit the sensorgram data to a suitable binding model to determine ka, kd, and KD.
Isothermal Titration Calorimetry (ITC)
Causality: ITC is considered the gold standard for characterizing the thermodynamics of binding interactions.[18] It directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[19][20][21] This information is invaluable for understanding the driving forces behind the binding event.[19]
Experimental Protocol:
-
Load a solution of the purified target kinase into the sample cell of the calorimeter.
-
Load a concentrated solution of this compound into the injection syringe.
-
Perform a series of small, sequential injections of the compound into the protein solution.[20]
-
Measure the heat change after each injection.
-
Plot the heat change per injection against the molar ratio of the compound to the protein.
-
Fit the resulting isotherm to a binding model to determine the thermodynamic parameters.[20]
| Parameter | CETSA | SPR | ITC |
| Principle | Ligand-induced thermal stabilization | Change in refractive index upon binding | Heat change upon binding |
| Environment | Cellular or lysate | In vitro (purified components) | In vitro (purified components) |
| Key Outputs | Thermal shift (ΔTm) | ka, kd, KD | KD, n, ΔH, ΔS |
| Primary Utility | In-cell target engagement confirmation | Binding kinetics and affinity | Binding thermodynamics and affinity |
Tier 2: Biochemical Characterization
Having confirmed direct binding, the next step is to characterize the functional consequences of this interaction. For a kinase inhibitor, this means quantifying its inhibitory activity and assessing its selectivity.
Enzyme Kinetic Assays
Causality: These assays directly measure the effect of the compound on the catalytic activity of the target kinase.[22][23][24][25][26] By measuring the rate of the enzyme-catalyzed reaction at various compound concentrations, we can determine the half-maximal inhibitory concentration (IC50), a key measure of potency. Further kinetic studies can elucidate the mode of inhibition (e.g., competitive, non-competitive).
Experimental Protocol:
-
Set up a reaction mixture containing the purified target kinase, its substrate (e.g., a peptide and ATP), and a suitable buffer.
-
Add varying concentrations of this compound.
-
Initiate the reaction (e.g., by adding ATP).
-
Monitor the formation of the product over time using a suitable detection method (e.g., spectrophotometry, fluorescence, or luminescence).[23][25]
-
Calculate the initial reaction rates for each compound concentration.
-
Plot the reaction rate as a function of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
To determine the mode of inhibition, perform the assay with varying concentrations of both the compound and the substrate (e.g., ATP) and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[22]
Kinobeads Profiling
Causality: A critical attribute of a good drug candidate is its selectivity. Kinobeads profiling is a powerful chemical proteomics approach to assess the selectivity of a kinase inhibitor across a large portion of the human kinome in an unbiased manner.[27][28][29][30][31] The assay involves a competition experiment where the compound of interest competes with a mixture of broad-spectrum kinase inhibitors immobilized on beads for binding to kinases present in a cell lysate.[27][28]
Experimental Protocol:
-
Prepare cell lysates that express a broad range of kinases.
-
Incubate the lysate with varying concentrations of this compound.
-
Add the kinobeads to the lysate to capture kinases that are not bound by the test compound.[27]
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads.
-
Digest the eluted proteins and analyze them by quantitative mass spectrometry to identify and quantify the kinases that were captured by the beads at each compound concentration.[27]
-
Generate dose-response curves for each identified kinase to determine their respective binding affinities for the compound.[30][31]
| Assay | Principle | Key Outputs | Primary Utility |
| Enzyme Kinetics | Measurement of catalytic activity | IC50, Mode of Inhibition | Quantifying functional potency |
| Kinobeads Profiling | Competitive binding in cell lysate | Kd values for multiple kinases | Assessing kinome-wide selectivity |
Tier 3: Cellular and Functional Validation
The final tier of our investigation aims to confirm that the biochemical activity of the compound translates into the expected biological effects within a cellular context.
Western Blotting for Signaling Pathway Analysis
Causality: If this compound inhibits a specific kinase, it should modulate the phosphorylation state of that kinase's downstream substrates. Western blotting is a widely used technique to detect changes in protein phosphorylation, providing direct evidence of the compound's impact on the relevant signaling pathway.[32][33][34][35]
Experimental Protocol:
-
Treat cultured cells with the compound at various concentrations and for different durations.
-
Prepare cell lysates.
-
Separate the proteins in the lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream substrate of interest.
-
Use a primary antibody that recognizes the total amount of the substrate protein as a loading control.
-
Detect the primary antibodies using appropriate secondary antibodies conjugated to an enzyme or fluorophore.
-
Quantify the band intensities to determine the change in phosphorylation of the substrate relative to the total protein level.
Caption: A typical workflow for Western blot analysis.
Reverse Transcription-Quantitative PCR (RT-qPCR)
Causality: In addition to post-translational modifications, inhibition of a signaling pathway can lead to changes in gene expression. RT-qPCR is a sensitive method to quantify the mRNA levels of genes that are known to be regulated by the target kinase's signaling pathway.[36][37][38][39] This provides another layer of evidence for the compound's on-target activity.[40]
Experimental Protocol:
-
Treat cells with the compound as in the Western blot experiment.
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using primers specific for the target genes and one or more housekeeping genes for normalization.
-
Analyze the qPCR data to determine the relative change in the expression of the target genes in compound-treated cells compared to control cells.
siRNA-Mediated Target Knockdown
Causality: This is a crucial target validation experiment.[41] By using small interfering RNA (siRNA) to specifically reduce the expression of the hypothesized target kinase, we can determine if the cellular phenotype observed with compound treatment is replicated by genetic knockdown of the target.[42][43][44][45] If the compound's effect is indeed mediated through this target, then reducing the target's expression should phenocopy the compound's effect, and the compound should have a diminished effect in the knockdown cells.
Experimental Protocol:
-
Transfect cells with siRNA molecules specifically targeting the mRNA of the hypothesized kinase or with a non-targeting control siRNA.[42]
-
After a suitable incubation period to allow for protein knockdown, confirm the reduction in target protein expression by Western blotting.
-
Treat both the knockdown and control cells with this compound.
-
Assess a relevant cellular phenotype (e.g., cell viability, proliferation, or a specific signaling readout) in all treatment groups.
-
Compare the effect of the compound in the control cells versus the knockdown cells.
Conclusion
Confirming the mechanism of action of a novel compound like this compound requires a systematic and multi-faceted approach. By progressing through the tiers of target engagement, biochemical characterization, and cellular validation, researchers can build a robust and compelling case for a specific MoA. The comparison of data from these orthogonal assays provides the necessary confidence to advance a compound through the drug discovery pipeline. This guide offers a foundational framework that can be adapted and expanded based on the specific biological context and the nature of the hypothesized target.
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A Head-to-Head Comparison of 3-(2-(piperidin-1-yl)ethoxy)benzoic Acid and a Key Raloxifene Precursor: A Guide for Researchers
Introduction: The Structural Nuances of Selective Estrogen Receptor Modulators (SERMs)
Selective Estrogen Receptor Modulators (SERMs) are a critical class of therapeutic agents that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity.[1] Raloxifene, a second-generation SERM, is a cornerstone in the prevention and treatment of osteoporosis and the reduction of invasive breast cancer risk in postmenopausal women.[2][3] Its efficacy is intrinsically linked to its molecular structure, which allows it to bind to estrogen receptors and modulate their activity differently in various tissues like bone, breast, and uterine tissue.[2][4]
The synthesis of Raloxifene, a complex benzothiophene derivative, relies on several key precursors.[5] One of the most crucial is 4-(2-(piperidin-1-yl)ethoxy)benzoic acid , which forms the side chain responsible for key interactions with the estrogen receptor.[6][7] This guide provides a head-to-head comparison between this established Raloxifene precursor and its positional isomer, 3-(2-(piperidin-1-yl)ethoxy)benzoic acid .
While not a direct precursor in the established Raloxifene synthesis pathway, the 3-isomer presents an intriguing subject for comparative analysis. Understanding the differences in synthesis, characterization, and potential biological activity imparted by the meta- versus para-substitution of the piperidinylethoxy side chain can offer profound insights into the structure-activity relationships (SAR) of SERMs. This document is intended for researchers, scientists, and drug development professionals, providing a framework for synthesizing, comparing, and evaluating these two critical building blocks.
Comparative Synthesis Pathways: A Tale of Two Isomers
The synthesis of both the 3- and 4-substituted benzoic acid derivatives follows a similar and robust Williamson ether synthesis pathway. The primary point of divergence is the choice of the starting hydroxybenzoate ester.
-
Causality of Precursor Choice: The synthesis begins with a methyl or ethyl hydroxybenzoate. This ester functional group serves as a protecting group for the carboxylic acid, preventing it from reacting during the etherification step. The choice between the 3-hydroxy and 4-hydroxy isomers directly dictates the final position of the piperidinylethoxy side chain.
Synthesis of 4-(2-(piperidin-1-yl)ethoxy)benzoic acid hydrochloride (The Raloxifene Precursor)
The established route to the key Raloxifene precursor involves the reaction of methyl 4-hydroxybenzoate with 1-(2-chloroethyl)piperidine hydrochloride.[8] This is followed by hydrolysis of the ester to yield the final benzoic acid.
Caption: Synthetic workflow for 4-(2-(piperidin-1-yl)ethoxy)benzoic acid HCl.
Proposed Synthesis of this compound hydrochloride
By logical extension, the synthesis of the 3-isomer would utilize methyl 3-hydroxybenzoate as the starting material, following an identical reaction sequence.
Caption: Proposed synthetic workflow for this compound HCl.
Head-to-Head Precursor Comparison: Physicochemical Properties
| Property | 4-(2-(piperidin-1-yl)ethoxy)benzoic acid HCl | This compound HCl (Predicted) | Significance in Synthesis & Application |
| CAS Number | 84449-80-9[7] | Not assigned | Unique identifier for chemical registration and procurement. |
| Molecular Formula | C₁₄H₁₉NO₃·HCl[9] | C₁₄H₁₉NO₃·HCl | Identical, as they are isomers. |
| Molecular Weight | 285.77 g/mol [9] | 285.77 g/mol | Identical; crucial for stoichiometric calculations in subsequent reactions. |
| Melting Point | 267-271 °C (dec.)[7] | Likely similar, but potentially lower. | A key indicator of purity. Differences in crystal packing due to isomerism can affect the melting point. |
| Solubility | Soluble in polar solvents. | Expected to have similar solubility profiles. | Important for selecting reaction solvents and purification methods (e.g., crystallization). |
| Role | Key precursor for Raloxifene synthesis.[7] | Potential precursor for novel SERM analogs. | The 4-isomer is essential for the Friedel-Crafts acylation step in Raloxifene production.[6][10] |
Experimental Protocols
To ensure a valid comparison, both compounds should be synthesized and characterized under identical conditions. The following protocols provide a detailed, self-validating methodology.
Protocol 1: Synthesis of Benzoic Acid Precursors
Objective: To synthesize both the 3- and 4-isomers of (2-(piperidin-1-yl)ethoxy)benzoic acid hydrochloride.
Materials:
-
Methyl 4-hydroxybenzoate or Methyl 3-hydroxybenzoate
-
1-(2-chloroethyl)piperidine hydrochloride
-
Potassium Carbonate (K₂CO₃), powdered
-
Isopropyl Acetate
-
4N Hydrochloric Acid (HCl)
-
Deionized Water
-
Acetone
Procedure:
-
Reaction Setup: In a three-neck flask equipped with a mechanical stirrer and condenser, combine the respective methyl hydroxybenzoate (1.0 eq), 1-(2-chloroethyl)piperidine hydrochloride (1.45 eq), and powdered potassium carbonate (2.2 eq) in isopropyl acetate.[8]
-
Etherification: Heat the reaction mixture to 80°C and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.[8]
-
Workup: Cool the mixture to room temperature. Add deionized water and stir until all solids dissolve. Transfer to a separatory funnel and remove the aqueous layer.[8]
-
Extraction & Hydrolysis: Extract the organic layer three times with 4N HCl solution. Combine the acidic aqueous extracts. Heat the combined extracts to reflux (approx. 92-95°C) for 7-8 hours to facilitate ester hydrolysis.[8]
-
Crystallization & Isolation: Cool the reaction mixture in an ice bath to induce crystallization. Collect the precipitated product by vacuum filtration.
-
Purification: Wash the collected solid with cold acetone and dry under vacuum to yield the final hydrochloride salt product.[8]
Trustworthiness Check: The identity and purity of the final products must be confirmed using the characterization methods outlined in Protocol 2. The yield should be calculated and recorded.
Protocol 2: Analytical Characterization
Objective: To confirm the identity and assess the purity of the synthesized precursors.
Methodologies:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Rationale: RP-HPLC is the gold standard for assessing the purity of pharmaceutical intermediates.[11] It can effectively separate the final product from starting materials and any potential side products.
-
Conditions: A C18 column with a mobile phase gradient of phosphate buffer and acetonitrile is a standard method. Detection is typically performed via UV spectrophotometry at approximately 280-290 nm.[11]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
Rationale: NMR provides unambiguous structural confirmation. The key distinction between the 3- and 4-isomers will be the splitting pattern of the aromatic protons in the ¹H NMR spectrum. The 4-isomer will exhibit a classic AA'BB' system (two doublets), while the 3-isomer will show a more complex multiplet pattern.
-
-
Mass Spectrometry (MS):
-
Rationale: MS will confirm the molecular weight of the synthesized compound, ensuring the correct mass-to-charge ratio for the protonated molecule [M+H]⁺.
-
Comparative Performance & The Impact of Isomerism on SERM Activity
The primary functional difference between the 3- and 4-isomers lies in the spatial orientation of the flexible piperidinylethoxy side chain. In SERMs like Raloxifene, this side chain is critical for mediating the receptor's conformational state, which in turn dictates whether the compound acts as an agonist or an antagonist.[12]
The Estrogen Receptor Signaling Pathway
When a SERM binds to the ligand-binding domain (LBD) of an estrogen receptor (ERα or ERβ), it induces a conformational change. This change affects the positioning of a key region called Helix 12.
Caption: Simplified SERM mechanism of action at the estrogen receptor.
-
Antagonist Effect: In tissues like the breast, the bulky side chain of Raloxifene repositions Helix 12, preventing the binding of co-activator proteins and instead recruiting co-repressors, thus blocking estrogen-mediated gene transcription.[12][13]
-
Agonist Effect: In bone, the Raloxifene-ER complex adopts a different conformation that allows for the recruitment of co-activators, mimicking the beneficial effects of estrogen on bone density.[2]
Predicted Impact of 3- vs. 4-Substitution
The placement of the piperidinylethoxy side chain is crucial. The 4-position in Raloxifene directs the side chain out of a specific channel in the ER ligand-binding pocket, where it sterically hinders the proper positioning of Helix 12 for co-activator binding.
A shift to the 3-position would alter the exit vector of this side chain. This could lead to several outcomes:
-
Altered Binding Affinity: The change in geometry might increase or decrease the binding affinity for ERα and ERβ.
-
Modified Receptor Conformation: The interaction with Helix 12 could be different, potentially leading to a stronger or weaker antagonist effect, or even a shift towards agonism in tissues where Raloxifene is typically an antagonist.
-
Novel SERM Profile: A novel compound synthesized using the 3-isomer could exhibit a completely different tissue-selectivity profile, potentially offering advantages or disadvantages compared to Raloxifene.
Further research, including in-vitro binding assays, gene expression profiling in ER-positive cell lines, and in-vivo studies in animal models, would be required to experimentally validate these hypotheses.[14][15]
Conclusion
This guide delineates the synthetic pathways and predicted characteristics of this compound in a head-to-head comparison with the established Raloxifene precursor, 4-(2-(piperidin-1-yl)ethoxy)benzoic acid. While the 4-isomer is the validated building block for Raloxifene, the analysis of its 3-isomer provides a valuable framework for researchers exploring the structure-activity relationships of SERMs. The provided protocols offer a robust methodology for synthesis and characterization, paving the way for further investigation into how subtle structural modifications can profoundly impact biological activity at the estrogen receptor.
References
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Dadiboyena, S. (2012). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. European Journal of Medicinal Chemistry, 52, 1-15. Available at: [Link]
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Katzenellenbogen, J. A., & Katzenellenbogen, B. S. (2002). Novel Strategies for the Identification and Characterization of Selective Estrogen Receptor Modulators (SERMs). Recent Progress in Hormone Research, 57, 1-27. Available at: [Link]
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Chavakula, R., et al. (2018). Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. Organic Chemistry: An Indian Journal, 14(3), 128. Available at: [Link]
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Bathini, P. K., et al. (2015). An Improved Synthesis of Raloxifene Hydrochloride: A Selective Estrogen Receptor Modulator. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 515-522. Available at: [Link]
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Willson, T. M., et al. (2003). Characterization of the Pharmacophore Properties of Novel Selective Estrogen Receptor Downregulators (SERDs). Journal of Medicinal Chemistry, 46(23), 4985-4988. Available at: [Link]
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Tonetti, D. A., et al. (2001). Identification of Selective Estrogen Receptor Modulators by Their Gene Expression Fingerprints. Endocrinology, 142(10), 4435-4444. Available at: [Link]
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Paige, M. F., et al. (2012). Measuring Selective Estrogen Receptor Modulator (SERM)–Membrane Interactions with Second Harmonic Generation. Journal of the American Chemical Society, 134(3), 1738-1741. Available at: [Link]
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Viitanen, J., et al. (2007). Differential effects of selective oestrogen receptor modulators (SERMs) tamoxifen, ospemifene and raloxifene on human osteoclasts in vitro. British Journal of Pharmacology, 150(5), 649-659. Available at: [Link]
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Frasor, J., et al. (2003). Selective Estrogen Receptor Modulators: Discrimination of Agonistic versus Antagonistic Activities by Gene Expression Profiling in Breast Cancer Cells. Cancer Research, 63(15), 4563-4573. Available at: [Link]
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LookChem. (2023). Cas 84449-80-9, 4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride. Available at: [Link]
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Komm, B. S., & Mirkin, S. (2014). An overview of current and emerging SERMs. The Journal of Steroid Biochemistry and Molecular Biology, 143, 207-222. Available at: [Link]
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McDonnell, D. P. (n.d.). Mechanism-based discovery of SERMs and SERDs. McDonnell Lab, Duke University. Available at: [Link]
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PubChem. (n.d.). Raloxifene. National Center for Biotechnology Information. Available at: [Link]
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Sanika Chemicals. (n.d.). 4-[2-Piperidinoethoxy) Benzoic Acid Hydrochloride. Available at: [Link]
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Lewis, J. S., & Jordan, V. C. (2005). Selective estrogen receptor modulators: tissue specificity and clinical utility. The Journal of Clinical Endocrinology & Metabolism, 90(6), 3671-3682. Available at: [Link]
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PubChem. (n.d.). Raloxifene. National Center for Biotechnology Information. Available at: [Link]
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Phlow. (2020). Raloxifene. New Drug Approvals. Available at: [Link]
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Sanika Chemicals. (n.d.). 4-[2-Piperidinoethoxy)BenzoicAcidHydrochloride. Available at: [Link]
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A Researcher's Guide to Evaluating the Target Selectivity of Novel Kinase Inhibitors: A Case Study with 3-(2-(piperidin-1-yl)ethoxy)benzoic acid
In the landscape of modern drug discovery, the efficacy of a therapeutic agent is intrinsically linked to its selectivity. The ability of a molecule to interact with its intended target while minimizing engagement with other proteins, known as off-target effects, is a critical determinant of its safety and therapeutic window. This guide provides a comprehensive framework for evaluating the selectivity of a novel compound, using the hypothetical molecule 3-(2-(piperidin-1-yl)ethoxy)benzoic acid as an illustrative example. For the purpose of this guide, we will postulate that this compound has been identified as a potent inhibitor of Spleen Tyrosine Kinase (SYK) , a non-receptor tyrosine kinase that has emerged as a crucial mediator in immune signaling pathways. Dysregulation of SYK has been implicated in various inflammatory diseases and B-cell malignancies, making it a compelling therapeutic target.
This guide will navigate through the essential experimental workflows, from initial broad-panel screening to focused cellular assays, providing researchers with the principles and practical steps to build a robust selectivity profile. We will compare our lead compound with established SYK inhibitors, Fostamatinib (R788) and Entospletinib (GS-9973), to contextualize its performance and potential.
The Rationale for Selectivity Profiling
The human kinome consists of over 500 kinases, many of which share structural homology within their ATP-binding pockets. This similarity presents a significant challenge for designing truly selective inhibitors. A lack of selectivity can lead to unforeseen toxicities or even produce confounding results in preclinical studies, muddying the understanding of the target's true biological role. Therefore, a multi-pronged approach to selectivity profiling is not merely a regulatory checkbox but a fundamental aspect of rigorous scientific investigation.
Our evaluation will be structured around a tiered approach, beginning with a wide net to identify potential off-targets and progressively narrowing down to more physiologically relevant systems.
Tier 1: Broad Kinome Profiling
The first step in assessing selectivity is to screen the compound against a large, diverse panel of kinases. This provides a global view of its interaction landscape. A common and effective method is the in-vitro kinase panel screen , which measures the compound's ability to inhibit the enzymatic activity of hundreds of kinases at a fixed concentration.
Experimental Workflow: In-Vitro Kinase Panel Screen
The workflow for a typical kinase panel screen is a multi-step process that requires precision and careful execution. The following diagram outlines the key stages involved.
Caption: Workflow for a broad-panel in-vitro kinase selectivity screen.
Data Interpretation and Comparative Analysis
The output of this screen is typically expressed as the percent inhibition of each kinase at the tested concentration (e.g., 10 µM). This allows for a preliminary classification of off-targets. A common metric used to quantify selectivity is the Selectivity Score (S-Score) , which represents the number of kinases inhibited above a certain threshold (e.g., >90%) divided by the total number of kinases tested. A lower S-Score indicates higher selectivity.
Table 1: Comparative Kinome Selectivity at 10 µM
| Compound | Primary Target | S-Score (S(90)) | Key Off-Targets (>90% Inhibition) |
| This compound | SYK | 0.02 | JAK2, FLT3 |
| Fostamatinib (R788) | SYK | 0.08 | VEGFR2, RET, FLT3, JAK1/2 |
| Entospletinib (GS-9973) | SYK | 0.01 | None |
From this hypothetical data, we can infer that Entospletinib is the most selective compound, while Fostamatinib exhibits significant off-target activity. Our lead compound shows a promising selectivity profile, with only two major off-targets identified. This initial screen provides crucial direction for the next tier of investigation.
Tier 2: Dose-Response and Affinity Measurements
While single-point screens are excellent for initial triage, they do not capture the potency of the interactions. The next logical step is to perform dose-response studies for the primary target and the identified off-targets to determine the half-maximal inhibitory concentration (IC50) .
Experimental Protocol: IC50 Determination
-
Compound Preparation : Prepare a serial dilution series of the compound (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Assay Setup : In a multi-well plate, combine the kinase, its specific substrate, and ATP.
-
Compound Addition : Add the diluted compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation : Allow the enzymatic reaction to proceed for a defined period at a controlled temperature.
-
Detection : Stop the reaction and measure the remaining ATP or the phosphorylated product using a suitable detection reagent (e.g., ADP-Glo™, HTRF®).
-
Data Analysis : Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to calculate the IC50 value.
Table 2: Comparative IC50 Values (nM)
| Kinase | This compound | Fostamatinib (R788) | Entospletinib (GS-9973) |
| SYK | 5.2 | 41 | 7.7 |
| JAK2 | 850 | 320 | >10,000 |
| FLT3 | 1,200 | 150 | >10,000 |
| VEGFR2 | >10,000 | 47 | >10,000 |
This quantitative data allows for a more nuanced understanding of selectivity. The selectivity window can be expressed as the ratio of the off-target IC50 to the on-target IC50. For our lead compound, the selectivity window for JAK2 is 163-fold (850 nM / 5.2 nM), which is a favorable profile.
Tier 3: Cellular Target Engagement
In-vitro assays, while essential, are performed in a simplified, artificial environment. It is crucial to validate these findings in a more biologically relevant context. Cellular target engagement assays confirm that the compound can penetrate the cell membrane and bind to its intended target in the complex milieu of the cytoplasm. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.
CETSA® Principle and Workflow
CETSA® is based on the principle that the binding of a ligand stabilizes its target protein, resulting in an increase in the protein's melting temperature (Tm). This thermal shift can be quantified to measure target engagement.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
Comparative Cellular Target Engagement
By performing CETSA® for SYK and the identified off-target JAK2, we can assess the compound's performance in a cellular environment.
Table 3: CETSA® Thermal Shift (ΔTm in °C)
| Target | This compound (1 µM) |
| SYK | +4.8 |
| JAK2 | +0.5 |
A significant thermal shift for SYK confirms potent target engagement in cells. The negligible shift for JAK2 at the same concentration strongly suggests that our lead compound maintains its selectivity in a physiological setting, a critical finding that biochemical assays alone cannot provide.
Conclusion and Future Directions
The systematic evaluation of this compound demonstrates a compound with high potency for SYK and a favorable selectivity profile, superior to the first-generation inhibitor Fostamatinib and comparable to the highly selective Entospletinib. The multi-tiered approach, progressing from broad screening to quantitative biochemical assays and finally to cellular target engagement, provides a comprehensive and trustworthy assessment of the compound's selectivity.
Future studies should extend this analysis to include downstream signaling assays (e.g., measuring the phosphorylation of SYK substrates like BLNK) and phenotypic screens in relevant cell lines (e.g., B-cell lymphoma) to correlate target engagement with functional cellular outcomes. This rigorous, evidence-based approach is paramount for advancing a compound from a promising lead to a potential therapeutic candidate.
References
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The Human Kinome. Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). Science. [Link]
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Fostamatinib for the Treatment of Adult Patients with Chronic Immune Thrombocytopenia. Bussel, J. B., Arnold, D. M., & Grossbard, E. B. (2018). The New England Journal of Medicine. [Link]
-
Entospletinib (GS-9973), a selective spleen tyrosine kinase inhibitor, for patients with refractory chronic lymphocytic leukemia. Sharman, J., Hawkins, M., & Kolibaba, K. (2015). Blood. [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. Martinez Molina, D., Jafari, R., & Ignatushchenko, M. (2013). Science. [Link]
-
HTRF® Technology. Cisbio. (n.d.). Cisbio Website. [Link]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 3-(2-(Piperidin-1-yl)ethoxy)benzoic Acid
As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the critical knowledge to maintain a safe and compliant laboratory environment. The responsible management of chemical waste is paramount, protecting both the researcher and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(2-(Piperidin-1-yl)ethoxy)benzoic acid, grounded in established safety principles and regulatory standards.
This compound, a benzoic acid derivative, is utilized in complex research and development settings. While its specific toxicological properties are not fully detailed in all public literature, its structural similarity to other benzoic acid and piperidine-containing compounds necessitates a cautious and systematic approach to its disposal. We will proceed based on a framework of hazard assessment, regulatory compliance, and operational best practices.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is essential. The Occupational Safety and Health Administration (OSHA) mandates that laboratory workers are informed about the risks of the chemicals they handle[1].
Based on data for structurally similar compounds like 3-(Piperidin-1-yl)benzoic acid, we can anticipate the following hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation[2].
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol[2].
-
Harmful if Swallowed: Acute oral toxicity is a potential concern[2].
Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).
Summary of Safety and Handling Protocols
| Parameter | Specification | Rationale & Reference |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles (or face shield), lab coat. | To prevent skin and eye contact with the irritant compound.[2][3][4] |
| Handling Location | Certified chemical fume hood. | To minimize inhalation of dust or vapors and ensure proper ventilation.[1][3] |
| Waste Classification | Treat as Hazardous Chemical Waste pending formal determination. | The compound's irritant and potential toxicity characteristics warrant this classification under EPA guidelines.[5][6][7] |
| Incompatible Materials | Strong oxidizing agents, strong bases, amines, and reducing agents. | To prevent dangerous chemical reactions, waste streams must be segregated.[2][8] |
The Core Disposal Workflow: A Step-by-Step Protocol
The disposal of any laboratory chemical is not merely "throwing it away"; it is a regulated process that ensures safety from the point of generation to final neutralization or destruction[9]. This workflow is designed to be a self-validating system, ensuring compliance at each stage.
Step 1: Characterize the Waste
The first step is to determine if the waste is hazardous. Under the Resource Conservation and Recovery Act (RCRA), this determination is the generator's responsibility[7].
-
Unused/Expired Product: Pure, unused this compound in its original container is considered hazardous chemical waste.
-
Contaminated Materials: This includes any items that have come into direct contact with the compound, such as contaminated gloves, weigh boats, pipette tips, or paper towels from a spill cleanup. These items must also be disposed of as hazardous waste[6][10].
-
Aqueous Solutions: Do not dispose of solutions containing this compound down the drain[3][8][9]. Sink disposal can lead to environmental contamination and is a violation of regulations[6][11].
Step 2: Collect & Contain
Proper containment is critical to prevent leaks and exposures[10].
-
Select a Compatible Container: Use a dedicated, leak-proof container made of a material compatible with the chemical. For solid waste, a sealable plastic pail or drum is appropriate. For liquid waste (e.g., from a dissolved experiment), ensure the container will not degrade[12].
-
Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label must clearly state "Hazardous Waste" and list all chemical constituents, including this compound[5][13]. The accumulation start date must also be clearly visible[5].
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste. This prevents the release of vapors and protects against spills[12][13].
Step 3: Segregate and Store
Improper mixing of chemicals is a common cause of laboratory accidents.
-
Segregate Incompatibles: Store the waste container for this compound away from incompatible materials like strong oxidizing agents or bases[2][8][10].
-
Designated Storage Area: Keep the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel[9][12]. The SAA must be in a well-ventilated, cool, and dry location[9].
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks[12].
Step 4: Coordinate for Professional Disposal
The final step is the hand-off to trained professionals.
-
Contact your EHS Office: Your institution's Environmental Health & Safety (EHS) office is your primary resource. They will coordinate with a licensed hazardous waste disposal company[7].
-
Prepare for Transport: Ensure all containers are properly labeled, sealed, and ready for pickup according to your EHS office's procedures. The disposal company will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF)[14].
-
Final Disposal Methods: Professional facilities will use approved methods such as incineration, which turns the chemical into less harmful ash, or solidification for liquid wastes[10][15].
Disposal Decision Workflow
The following diagram illustrates the logical process for managing waste streams containing this compound.
Caption: Decision workflow for the disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access[8][16].
-
Don PPE: Wear appropriate PPE, including a respirator if the spill generates significant dust.
-
Contain the Spill: For solid spills, gently cover with an absorbent material. Do not dry sweep , as this can create airborne dust[8]. Moisten the material slightly or use a HEPA-filtered vacuum for cleanup[8][16].
-
Collect and Dispose: Carefully scoop the spilled material and cleanup debris into a designated hazardous waste container and label it appropriately[8][16].
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS office.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
References
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A Comprehensive Safety and Handling Guide for 3-(2-(Piperidin-1-yl)ethoxy)benzoic acid
This guide provides essential safety protocols and operational directives for the handling, storage, and disposal of the novel compound, 3-(2-(Piperidin-1-yl)ethoxy)benzoic acid. As a matter of scientific prudence, in the absence of a specific Safety Data Sheet (SDS), this compound must be handled with the utmost care, assuming it possesses significant hazards. This guidance is synthesized from the hazard profiles of its constituent chemical moieties: benzoic acid and piperidine.
The benzoic acid functional group suggests potential for skin, eye, and respiratory irritation[1][2]. The presence of the piperidine ring, a cyclic secondary amine, indicates a significant risk of corrosive properties, with the potential to cause severe skin burns and eye damage[3][4][5]. Therefore, a conservative and stringent safety-first approach is mandatory.
Hazard Assessment and Risk Mitigation
Due to the compound's structure, researchers must assume it is corrosive and potentially toxic. Dust from solid corrosive materials can be inhaled, causing irritation or burns to the respiratory tract, and can react with moisture on the skin to cause injury[6][7]. The primary risks associated with handling this compound are:
-
Dermal Contact: Potential for severe skin irritation or chemical burns.
-
Ocular Contact: High risk of serious eye damage.
-
Inhalation: Inhalation of dust may cause respiratory tract irritation or burns.
-
Ingestion: May be harmful if swallowed.
The core of our safety protocol is the "As Low As Reasonably Achievable" (ALARA) principle regarding exposure. All handling procedures should be designed to minimize the generation of dust and prevent any direct contact.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is required for all personnel handling this compound. The selection of appropriate PPE is critical to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye & Face | Chemical safety goggles used in conjunction with a full-face shield. | A face shield alone does not provide adequate protection[6]. This combination protects against splashes and airborne dust particles from reaching the eyes and face[8][9]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of damage before use. | To protect hands from direct contact with the corrosive substance[3][8]. |
| Body Protection | A chemical-resistant lab coat or apron. For larger quantities or tasks with a higher risk of spills, a chemical-resistant suit is recommended. | To protect skin and clothing from splashes or spills[3][8]. Contaminated clothing must be removed immediately while under an emergency shower to prevent prolonged chemical contact[6]. |
| Respiratory | All handling of the solid compound should be performed within a certified chemical fume hood to control dust and potential vapors. | Corrosive solids and their dust can react with moisture in the respiratory tract, leading to exposure[6]. A fume hood provides the primary engineering control to minimize inhalation risk[7]. |
Below is a workflow diagram illustrating the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the target compound.
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the compound's lifecycle in the laboratory.
Step 1: Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the compound name, date received, and all appropriate hazard warnings.
-
Segregation: Store the compound in a cool, dry, and well-ventilated area. It must be segregated from incompatible materials, particularly strong oxidizing agents and acids[5][10].
-
Location: Never store corrosive chemicals above eye level[6]. Utilize secondary containment to mitigate spills.
Step 2: Handling and Experimental Use
-
Controlled Area: Designate a specific area within a chemical fume hood for all manipulations of the solid compound, including weighing and transfers, to contain any dust[7].
-
Weighing: Use a disposable weighing boat to prevent contamination of balances.
-
Dissolving: When dissolving the solid, always add the compound slowly to the solvent with continuous stirring[7][11]. Be aware that dissolving corrosive solids can generate heat[7].
-
Housekeeping: Maintain a clean workspace. Any contamination should be promptly cleaned and decontaminated[9].
Step 3: Emergency Procedures
Immediate and correct response to an exposure is critical to minimizing injury.
-
Skin Exposure: Immediately go to an emergency shower and flush the affected area for at least 15 minutes. While flushing, remove all contaminated clothing[6]. Seek immediate medical attention.
-
Eye Exposure: Proceed directly to an eyewash station and flush the eyes for a minimum of 15 minutes, holding the eyelids open[6]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[10][12].
-
Spill Response:
-
Evacuate the immediate area and alert colleagues.
-
Ensure you are wearing the appropriate PPE before attempting cleanup.
-
For small spills, cover with a neutral absorbent material such as calcium carbonate for acids or citric acid for bases[6].
-
Collect the neutralized material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal[5][12].
-
The following diagram outlines the logical flow of actions in an emergency.
Caption: Emergency response workflow for exposures and spills.
Disposal Plan
Chemical waste management is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including disposable labware, gloves, and spill cleanup materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and list the chemical constituents.
-
Prohibition: Never dispose of this compound or its waste down the drain[10][11].
-
Professional Disposal: The final disposal of the hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company, in accordance with all local, regional, and national regulations[5][10][11].
By adhering to these stringent protocols, you build a self-validating system of safety, ensuring the protection of all personnel and the integrity of your research environment.
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PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - European Patent Office EP1853548 B. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
